molecular formula C17H21Cl3N2 B174498 N-(p-Chlorobenzhydryl)piperazine dihydrochloride CAS No. 1031-92-1

N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Cat. No.: B174498
CAS No.: 1031-92-1
M. Wt: 359.7 g/mol
InChI Key: LBFBMRCUZCPOAO-UHFFFAOYSA-N
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Description

N-(p-Chlorobenzhydryl)piperazine dihydrochloride ( 1031-92-1), also known as norchlorcyclizine dihydrochloride, is a high-purity dihydrochloride salt of a benzhydrylpiperazine derivative. Its molecular formula is C 17 H 21 Cl 3 N 2 with a molecular weight of 359.7 g/mol. This compound serves as a critical building block in medicinal chemistry and pharmaceutical research, primarily valued as a key synthetic intermediate for the development of novel therapeutic agents. A primary research application of this compound is its role as a precursor in the design and synthesis of potential anticancer agents. It is the core structure used to create 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines . These include liver carcinomas (HUH7, HEPG2, HEP3B), breast cancers (MCF7, BT20, T47D), as well as colon, gastric, and endometrial cancer models. The inhibitory concentration (GI 50 ) of these derivatives is in the micromolar range, showing particular promise against certain cell lines such as HEP3B and CAMA-1. Pharmacologically, the structural scaffold is related to Chlorcyclizine, an agent known for its marked antihistaminic activity . Studies have shown that such compounds can effectively antagonize the spasmogenic action of histamine on isolated tracheal and intestinal musculature, and to a lesser extent, inhibit contractions induced by acetylcholine and barium. The parent structure also possesses a local anesthetic effect comparable to diphenhydramine when administered intradermally. From a synthetic chemistry perspective, the compound is typically prepared through a nucleophilic substitution reaction between piperazine and 4-chlorobenzhydryl chloride, followed by conversion to the dihydrochloride salt. The free base form (CAS 303-26-4) has a melting point of 65-70°C. Researchers must note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a chemical substance that may cause skin and serious eye irritation and respiratory irritation. Proper personal protective equipment should be worn, and it should be stored tightly closed in a dry environment.

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFBMRCUZCPOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908197
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2)
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Molecular Weight

359.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1031-92-1, 18719-22-7
Record name Norchlorcyclizine dihydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-chlorophenyl)benzyl]piperazine hydrochloride
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Foundational & Exploratory

what is the mechanism of action of N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

Executive Summary

This compound, also known as Norchlorcyclizine dihydrochloride, is a compound of significant interest not for its intrinsic pharmacological activity, but as a foundational molecular scaffold in medicinal chemistry. It is recognized primarily as an inactive metabolite of the first-generation antihistamines meclizine and chlorcyclizine and is also found as an impurity in preparations of hydroxyzine and cetirizine.[1][2] While direct biological effects of the parent compound are minimal, its rigid benzhydrylpiperazine core is a privileged structure. This guide elucidates the mechanistic pathways that have been successfully targeted by its derivatives, demonstrating its role as a versatile precursor for developing a diverse range of therapeutic agents. We will explore how modifications to this scaffold have yielded potent ion channel modulators, receptor antagonists, and enzyme inhibitors, providing a comprehensive overview for researchers in drug discovery and development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. This compound is the salt form of the parent base, Norchlorcyclizine.

Parameter Value Source
Primary Name This compoundVulcanchem
Parent Compound 1-(4-Chlorobenzhydryl)piperazine; Norchlorcyclizine[2][3]
CAS Registry Number 303-26-4 (for parent base)[2][3]
Molecular Formula C₁₇H₁₉ClN₂ (parent base)[2][3][4]
Molecular Weight 286.8 g/mol (parent base)[2][3][4]
Appearance White to light beige crystalline powderVulcanchem
Solubility Soluble in DMSO (~30 mg/ml), DMF (~30 mg/ml), and Ethanol (~25 mg/ml). Sparingly soluble in aqueous buffers.[4]Cayman Chemical

The Benzhydrylpiperazine Scaffold: A Gateway to Diverse Mechanisms of Action

The true utility of N-(p-Chlorobenzhydryl)piperazine lies in its structural attributes, which make it an ideal starting point for chemical modification. The piperazine ring offers two nitrogen atoms that can be differentially functionalized, while the chlorobenzhydryl group provides a rigid, lipophilic anchor that influences receptor binding and pharmacokinetic properties. This section details the major classes of therapeutic agents developed from this scaffold.

Ion Channel Modulation

Derivatives of the benzhydrylpiperazine core have been shown to be potent modulators of voltage-gated ion channels, critical players in neuronal excitability and cardiovascular function.

The Nav1.7 sodium channel is a genetically validated target for pain therapeutics. Its expression is largely restricted to peripheral sensory neurons, making it an attractive target for analgesics with a reduced risk of central nervous system side effects.

  • Mechanistic Insight: By introducing amide functionalities to the piperazine ring, researchers have synthesized derivatives that potently inhibit Nav1.7.[2][5] These modifications are designed to interact with key residues within the channel's pore, physically occluding the passage of sodium ions and thereby dampening the propagation of pain signals. A study describes a series of amide derivatives, with the two most active compounds exhibiting IC₅₀ values of 8-10 μM in a fluorescence-based assay using HEK-293 cells expressing human Nav1.7.[5]

Calcium channel blockers (CCBs) are a cornerstone of cardiovascular medicine, used to treat hypertension and angina.[6] They function by inhibiting the influx of Ca²⁺ into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced heart rate.[6]

  • Mechanistic Insight: A series of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols, derived from the core structure, were synthesized and found to possess significant calcium entry-blocking and cerebral vasodilating activities.[7] The addition of the phenylethanol moiety was crucial for this activity. These compounds directly inhibit the calcium current in neurons, as demonstrated by patch-clamp techniques, positioning them as potential agents for treating conditions like cerebral vasospasm.[7]

Receptor Antagonism

The scaffold has been successfully employed to design antagonists for G-protein coupled receptors (GPCRs), including dopamine and histamine receptors.

  • Dopamine D₄ Receptor Antagonism: The dopamine D₄ receptor is a key target in the development of atypical antipsychotics. Diaryl piperazine derivatives have been identified as potent and selective D₄ receptor antagonists.[8][9] One study highlighted a derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which exhibited an exceptionally high affinity for the D₄ receptor (IC₅₀ = 0.057 nM) and over 10,000-fold selectivity against the D₂ receptor.[9] This high selectivity is critical for achieving therapeutic efficacy while minimizing extrapyramidal side effects associated with D₂ blockade.

  • Antihistaminic Activity: Given that the parent compound is a metabolite of antihistamines like meclizine, it is no surprise that its derivatives can be tailored to retain or enhance histamine H₁ receptor antagonism.[1][2][10] This is achieved through synthetic modifications that mimic the structural features of established antihistamines.

Multi-Target Enzyme Inhibition

Chronic inflammation is a complex process involving multiple enzymatic pathways. The benzhydrylpiperazine scaffold has been used to create dual-target inhibitors for a more comprehensive anti-inflammatory effect.

  • Dual COX-2/5-LOX Inhibition: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively. A novel series of benzhydrylpiperazine-based compounds were designed as dual inhibitors.[11] Compound 9d from this series, featuring a 4-chloro substitution, showed potent inhibition of both COX-2 (IC₅₀ = 0.25 μM) and 5-LOX (IC₅₀ = 7.87 μM), outperforming the standard drugs celecoxib and zileuton, respectively.[11] Such dual inhibition offers a potential advantage over traditional NSAIDs by providing broader anti-inflammatory coverage and potentially a better gastrointestinal safety profile.

Pharmacological Activity Data Summary
Derivative Class Target Key Compound Potency (IC₅₀) Reference
Piperazine AmidesNav1.7 Sodium ChannelCompound 5/68-10 μM[5]
Benzamide PiperazinesDopamine D₄ ReceptorCompound 170.057 nM[9]
Phenyl OxadiazolesCOX-2 EnzymeCompound 9d0.25 μM[11]
Phenyl Oxadiazoles5-LOX EnzymeCompound 9d7.87 μM[11]

Key Experimental Protocols

The characterization of novel compounds derived from N-(p-Chlorobenzhydryl)piperazine requires robust and validated methodologies. The following protocols represent standard experimental choices for elucidating the mechanisms described above.

Protocol 1: General Synthesis of Benzhydrylpiperazine Amide Derivatives

This protocol outlines a representative synthetic route for creating amide derivatives, similar to those evaluated for Nav1.7 or anticancer activity.[8] This demonstrates the practical application of the compound as a chemical building block.

  • Solubilization: Dissolve 1-(4-chlorobenzhydryl)piperazine (1 equivalent) in a suitable aprotic solvent such as dry dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath to control the reaction exotherm.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (3 equivalents), to the cooled solution and stir for 10 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Acylation: Add the desired acyl chloride or benzoyl chloride (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 5-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization to yield the final amide derivative.

Protocol 2: Evaluation of Calcium Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring ion channel activity and the effect of potential blockers.[7] Its choice is self-validating due to its high resolution and ability to measure ionic currents in real-time.

  • Cell Preparation: Culture a suitable cell line (e.g., rat hippocampal pyramidal neurons or HEK-293 cells expressing the target calcium channel subtype) on glass coverslips.

  • Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tips to achieve a resistance of 3-5 MΩ when filled with the internal solution.

  • Solution Preparation: Prepare an external (bath) solution containing the charge carrier (e.g., Ba²⁺ instead of Ca²⁺ to increase current amplitude and reduce channel inactivation) and an internal (pipette) solution containing a cesium salt to block potassium channels.

  • Seal Formation: Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels and record the resulting inward currents using a patch-clamp amplifier.

  • Compound Application: After establishing a stable baseline recording, perfuse the external solution containing the test compound (e.g., a benzhydrylpiperazine derivative at 10⁻⁵ M) over the cell.

  • Data Analysis: Measure the peak current amplitude before and after compound application. The percentage of current inhibition is calculated to determine the compound's blocking activity.

Visualization of Pathways and Workflows

Diagram 1: Role as a Synthetic Scaffold

cluster_start Core Scaffold cluster_derivatives Therapeutic Derivatives A N-(p-Chlorobenzhydryl) piperazine B Nav1.7 Inhibitors (Analgesics) A->B Amidation C Calcium Channel Blockers (Vasodilators) A->C Alkylation with Phenylethanol D Dopamine D4 Antagonists (Antipsychotics) A->D Alkylation with Benzamide Moiety E COX-2/5-LOX Inhibitors (Anti-inflammatory) A->E Acylation with Oxadiazole Moiety

Caption: Synthetic utility of the benzhydrylpiperazine scaffold.

Diagram 2: Mechanism of Calcium Channel Blockade

cluster_membrane Cell Membrane cluster_outside cluster_inside CaChannel Voltage-Gated Calcium Channel Ca_in Ca²⁺ CaChannel->Ca_in Influx Ca_out Ca²⁺ Ca_out->CaChannel Depolarization Opens Channel Response Cellular Response (e.g., Vasoconstriction) Ca_in->Response Blocker Benzhydrylpiperazine Derivative Blocker->CaChannel Blocks Pore

Caption: Inhibition of calcium influx by a benzhydrylpiperazine derivative.

Conclusion and Future Perspectives

This compound is a quintessential example of a molecular scaffold whose value is realized through the ingenuity of medicinal chemistry. While itself pharmacologically inert, its rigid structure and readily modifiable piperazine ring have enabled the development of a remarkable array of potent and selective therapeutic candidates. The successful targeting of diverse protein classes—including ion channels, GPCRs, and enzymes—underscores the scaffold's versatility. Future research will likely focus on leveraging this core to design agents with novel polypharmacology, such as dual-target compounds for complex diseases like cancer or neuro-inflammation, further cementing the legacy of this unassuming metabolite in drug discovery.

References

  • Back, S.K., et al. (2015). Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. Bulletin of the Korean Chemical Society. [Link]

  • Hassan, M.Z., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]

  • Tatsuno, T., et al. (1993). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. Journal of Medicinal Chemistry. [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]

  • Thakran, A.K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sarmah, K.N., Sarmah, N.K., & Patel, T.V. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research. [Link]

  • Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
  • Norchlorcyclizine. PubChem. [Link]

  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry. [Link]

  • (S)-1-(p-Chlorobenzhydryl)piperazine. Pharmaffiliates. [Link]

  • Patt, W.C., et al. (2007). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Diarylamine derivatives as calcium channel blockers.
  • Calcium channel blocker. Wikipedia. [Link]

  • Atwal, K.S., et al. (1993). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. [Link]

  • 4-chlorobenzhydryl piperazine. PharmaCompass. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzhydryl)piperazine, also known as 1-(4-Chlorobenzhydryl)piperazine, is a critical starting material and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the second-generation antihistamine, Cetirizine.[1][2][3] Its molecular structure, featuring a chlorobenzhydryl group attached to a piperazine ring, imparts unique properties that are leveraged in the development of various therapeutic agents.[4][5] This guide provides an in-depth examination of the principal synthesis pathway for N-(p-Chlorobenzhydryl)piperazine dihydrochloride, offering detailed experimental protocols, mechanistic insights, and expected yields to support research and development in this area.

Overall Synthesis Pathway

The most prevalent and efficient industrial synthesis of this compound is a three-step process commencing with the commercially available 4-chlorobenzophenone. This pathway is characterized by its high yields and the use of readily accessible reagents. The process can be summarized as follows:

  • Reduction of 4-Chlorobenzophenone: The carbonyl group of 4-chlorobenzophenone is reduced to a hydroxyl group to form 4-chlorobenzhydrol.

  • Chlorination of 4-Chlorobenzhydrol: The hydroxyl group of 4-chlorobenzhydrol is substituted with a chlorine atom to produce the reactive intermediate, 4-chlorobenzhydryl chloride.

  • N-Alkylation of Piperazine: 4-chlorobenzhydryl chloride is reacted with piperazine to yield the free base, N-(p-Chlorobenzhydryl)piperazine.

  • Salt Formation: The free base is then converted to its more stable and crystalline dihydrochloride salt.

Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol

Reaction Principle

This initial step involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of 4-chlorobenzophenone. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and high yield.[1][6] The reaction is typically carried out in a protic solvent like methanol or ethanol, which participates in the workup to protonate the resulting alkoxide.

Experimental Protocol
  • In a round-bottom flask, dissolve 4-chlorobenzophenone (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF) at room temperature.[1]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1 equivalent) portion-wise to the cooled solution, maintaining the temperature at 0°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as diethyl ether.[1]

  • Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and finally with water.[1]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 4-chlorobenzhydrol as a crude product.[7]

Yield: This step typically proceeds with a high yield, often around 92%.[1]

Step 2: Synthesis of 4-Chlorobenzhydryl Chloride

Reaction Principle

The conversion of 4-chlorobenzhydrol to 4-chlorobenzhydryl chloride is a nucleophilic substitution reaction. Two common reagents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).

  • Using Thionyl Chloride: This method is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[8] The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

  • Using Concentrated HCl: This is an alternative method that can also be effective. The reaction is typically heated to facilitate the substitution of the hydroxyl group.[6][9]

Experimental Protocol (Using Thionyl Chloride)
  • Dissolve 4-chlorobenzhydrol (1 equivalent) in an anhydrous solvent such as dichloromethane (MDC) or toluene in a round-bottom flask equipped with a reflux condenser and a gas trap.[9][10]

  • Slowly add thionyl chloride (1.1 to 2.0 equivalents) to the solution at room temperature.[9][11]

  • Stir the reaction mixture at room temperature or gently heat to 40°C for several hours (typically overnight).[9][10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chlorobenzhydryl chloride.[9] This crude product is often used directly in the next step without further purification.[6]

Step 3: N-Alkylation of Piperazine with 4-Chlorobenzhydryl Chloride

Reaction Principle

This step is a nucleophilic substitution reaction where the secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzhydryl chloride and displacing the chloride leaving group. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, an inorganic base like potassium carbonate can be used.[1][12] The use of a base is crucial to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to scavenge the generated HCl.[13]

Experimental Protocol
  • In a reaction vessel, combine an excess of piperazine (e.g., 10 equivalents) with a suitable solvent such as acetonitrile or dimethylformamide (DMF).[1][7]

  • Add anhydrous potassium carbonate (1-2 equivalents) to the mixture.

  • Add the crude 4-chlorobenzhydryl chloride (1 equivalent) dissolved in the reaction solvent to the piperazine mixture.

  • Heat the reaction mixture to 80-90°C and maintain it for several hours (e.g., 16 hours), with stirring.[1][7]

  • Monitor the reaction's completion by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., toluene or dichloromethane) and wash with water to remove excess piperazine and inorganic byproducts.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-(p-Chlorobenzhydryl)piperazine as a free base.[14]

Yield: This alkylation step is highly efficient, with reported yields of up to 92%.[14][15]

Step 4: Formation of this compound

Reaction Principle

The final step involves the protonation of the two basic nitrogen atoms of the piperazine ring by hydrochloric acid to form the stable, crystalline dihydrochloride salt. This is a standard acid-base reaction. The salt form is often preferred for pharmaceutical applications due to its improved stability and handling properties.

Experimental Protocol
  • Dissolve the crude N-(p-Chlorobenzhydryl)piperazine free base in a suitable solvent such as chloroform, acetone, or isopropanol.[16][17]

  • Cool the solution in an ice bath (5-10°C).[14]

  • Slowly add a solution of concentrated hydrochloric acid in water or introduce hydrogen chloride gas into the stirred solution until the precipitation of the dihydrochloride salt is complete.[14][16]

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the solid product by filtration and wash it with a cold solvent (e.g., acetone) to remove any remaining impurities.[16]

  • Dry the this compound product under vacuum.

Yield: The salt formation typically proceeds in high yield, often in the range of 90-92%.[16]

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield
1Reduction4-Chlorobenzophenone, Sodium Borohydride~92%[1]
2Chlorination4-Chlorobenzhydrol, Thionyl ChlorideHigh (often used crude)
3N-Alkylation4-Chlorobenzhydryl Chloride, Piperazine, K₂CO₃~92%[14][15]
4Salt FormationN-(p-Chlorobenzhydryl)piperazine, HCl~90-92%[16]

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Salt Formation 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol NaBH4, MeOH/THF Yield: ~92% 4-Chlorobenzhydryl_Chloride 4-Chlorobenzhydryl_Chloride 4-Chlorobenzhydrol->4-Chlorobenzhydryl_Chloride SOCl2, MDC N-(p-Chlorobenzhydryl)piperazine N-(p-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl_Chloride->N-(p-Chlorobenzhydryl)piperazine Piperazine, K2CO3, DMF Yield: ~92% Piperazine Piperazine Final_Product N-(p-Chlorobenzhydryl)piperazine dihydrochloride N-(p-Chlorobenzhydryl)piperazine->Final_Product HCl (gas or aq.) Yield: ~90-92% HCl HCl

Caption: Synthesis pathway of this compound.

Conclusion

The synthesis of this compound via the reduction of 4-chlorobenzophenone, subsequent chlorination, N-alkylation of piperazine, and final salt formation is a well-established and high-yielding process. This guide provides a detailed framework for researchers and drug development professionals, emphasizing the critical parameters and mechanistic understanding necessary for the successful and efficient production of this vital pharmaceutical intermediate. Adherence to the described protocols, with appropriate safety measures, will facilitate the reliable synthesis of this compound for further research and development endeavors.

References

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8070-8084. Available at: [Link]

  • ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Retrieved from [Link]

  • Dong, C. (2010). Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine. Coal and Chemical Industry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Potassium Carbonate Catalyzed Intramolecular Post-Ugi Hydroamination Reaction Leading to N -Aryl Piperazine Derivatives. Retrieved from [Link]

  • Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5040-5042.
  • LookChem. (n.d.). Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

  • Google Patents. (1958). DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.
  • Google Patents. (2014). CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
  • The University of Texas at Austin. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Retrieved from [Link]

  • ResearchGate. (2005). Aqueous Piperazine/Potassium Carbonate for Enhanced CO2 Capture. Retrieved from [Link]

  • Google Patents. (1951). US2631153A - N-methyl-n'-benzhydryl-piperazines.
  • University of Texas at Austin. (2005). Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption. Retrieved from [Link]

  • Google Patents. (2014). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • ResearchGate. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

  • Organic Syntheses. (2012). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]

  • IJPSR. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Retrieved from [Link]

  • Google Patents. (2003). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
  • JOCPR. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Blueprint for Enhanced Drug Development

In the landscape of pharmaceutical development, a profound understanding of a molecule's physicochemical properties is the bedrock upon which successful drug formulation, efficacy, and safety are built. This guide provides a comprehensive exploration of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride, a critical pharmaceutical intermediate and a molecule of significant interest. As a dihydrochloride salt, its properties diverge considerably from its free base form, Norchlorcyclizine. This document is crafted for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper insight into the causality behind its molecular behavior and the experimental methodologies essential for its characterization. Our objective is to empower you with the foundational knowledge required to harness the full potential of this compound in your research and development endeavors.

Chemical Identity and Structural Elucidation

This compound is the salt form of the parent compound 1-(4-Chlorobenzhydryl)piperazine. The formation of the dihydrochloride salt occurs through the protonation of the two nitrogen atoms within the piperazine ring by two equivalents of hydrochloric acid. This structural modification is pivotal, as it significantly influences the compound's physicochemical characteristics, particularly its solubility and stability.

Synonyms and Nomenclature:

  • 1-[(4-Chlorophenyl)phenylmethyl]-piperazine dihydrochloride

  • Norchlorcyclizine dihydrochloride

Structural Features

The molecule's architecture, comprising a piperazine ring linked to a benzhydryl group with a para-substituted chlorine atom, is fundamental to its biological activity and chemical reactivity. The presence of the two hydrochloride ions introduces ionic character, drastically altering its interaction with various solvents compared to its non-polar free base.

Comparative Physicochemical Profile: Dihydrochloride Salt vs. Free Base

A frequent point of ambiguity in literature is the conflation of properties between the dihydrochloride salt and its free base, 1-(4-Chlorobenzhydryl)piperazine (Norchlorcyclizine). The following table delineates the known properties of both forms, highlighting the critical distinctions for the discerning researcher.

PropertyThis compound1-(4-Chlorobenzhydryl)piperazine (Free Base)Causality of Difference
Molecular Formula C₁₇H₂₁Cl₃N₂C₁₇H₁₉ClN₂Addition of two HCl molecules.
Molecular Weight 399.72 g/mol 286.8 g/mol [1]Mass of two HCl molecules.
Appearance White to off-white crystalline solid[2]White to light beige crystalline powder[3]Different crystalline structures.
Melting Point Significantly higher than the free base, likely with decomposition (comparable piperazine dihydrochloride melts at 318-320°C with decomposition)[4]65-75°C[5]Strong ionic interactions in the salt's crystal lattice require more energy to overcome.
Boiling Point Not applicable (decomposes)178-180°C at 0.5 mmHg[3][6]Ionic compounds have very high boiling points and often decompose before boiling.
Solubility in Water Expected to be soluble (piperazine dihydrochloride is highly soluble)[7]Sparingly soluble (144.6 mg/L at 25°C)[3][6]The ionic nature of the salt allows for favorable interactions with polar water molecules.
Solubility in Organic Solvents Sparingly soluble in non-polar organic solventsSoluble in methanol, ethanol, DMSO, and DMF[3][8][9]The polarity of the salt form reduces its affinity for non-polar solvents.
pKa Not directly applicable; the nitrogens are protonated.8.99 ± 0.10 (Predicted)[3][6]The acidic protons of the dihydrochloride will have a pKa, but the basicity of the nitrogens is neutralized.

In-Depth Analysis of Key Physicochemical Parameters

Solubility Profile: A Critical Determinant of Bioavailability

The enhanced aqueous solubility of the dihydrochloride salt is arguably its most significant advantage in pharmaceutical applications. This property is crucial for dissolution in physiological fluids, a prerequisite for absorption and bioavailability.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various aqueous media.

Methodology:

  • Preparation of Media: Prepare buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate different physiological environments.

  • Sample Addition: Add an excess amount of the dihydrochloride salt to a known volume of each medium in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Multiple pH values: To understand how the solubility is affected by the pH of the environment, which is crucial for predicting its behavior in different parts of the gastrointestinal tract.

  • Constant temperature: Solubility is temperature-dependent; maintaining a constant temperature ensures reproducible results.

  • Filtration: To ensure that only the dissolved compound is quantified.

Thermal Analysis: Ensuring Stability and Integrity

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the thermal stability and solid-state properties of the dihydrochloride salt.

Experimental Workflow: Thermal Analysis

G cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 TGA Analysis prep Weigh 5-10 mg of This compound into an aluminum pan dsc Heat from ambient to e.g., 350°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (N₂) prep->dsc tga Heat from ambient to e.g., 600°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (N₂) prep->tga dsc_out Record heat flow vs. temperature. Identify melting point and other thermal events (e.g., decomposition). dsc->dsc_out tga_out Record mass loss vs. temperature. Identify decomposition temperatures and volatile components. tga->tga_out

Caption: Workflow for DSC and TGA analysis.

Interpretation of Results:

  • DSC: A sharp endotherm would indicate the melting point. For the dihydrochloride salt, this is expected to be at a high temperature and may be accompanied or followed by decomposition, as indicated by a broad endotherm or a baseline shift.

  • TGA: A significant mass loss at elevated temperatures confirms thermal decomposition. The onset temperature of this mass loss is a critical indicator of the compound's thermal stability.

Spectroscopic Characterization: Confirming Molecular Structure

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protonation of the piperazine nitrogens in the dihydrochloride salt will cause a downfield shift of the signals corresponding to the protons on the piperazine ring compared to the free base.

  • ¹³C NMR: Similarly, the carbon atoms of the piperazine ring in the dihydrochloride salt will exhibit a downfield shift in their resonance signals.

Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt will show characteristic broad absorption bands in the 2400-3000 cm⁻¹ region, which are indicative of the N-H stretching vibrations of the protonated amine groups (R₂NH₂⁺). This is a key distinguishing feature from the free base.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure and collect the sample spectrum.

  • Data Analysis: Identify characteristic peaks and compare them to reference spectra.

Hygroscopicity: A Key Consideration for Formulation and Storage

The propensity of a substance to absorb moisture from the air is a critical parameter. Hydrochloride salts are often hygroscopic, which can impact their physical stability, flowability, and chemical integrity.

Experimental Protocol: Gravimetric Vapor Sorption (GVS) Analysis

  • Sample Preparation: Place a known mass of the sample in the GVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen to establish a baseline mass.

  • Sorption/Desorption Cycle: Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature.

  • Data Acquisition: Record the change in mass at each RH step until equilibrium is reached.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm.

Logical Framework for Hygroscopicity Assessment

G start Perform GVS Analysis decision1 Mass change at 80% RH < 0.2%? start->decision1 decision2 Mass change at 80% RH < 2%? decision1->decision2 No non_hygro Non-hygroscopic decision1->non_hygro Yes decision3 Mass change at 80% RH < 15%? decision2->decision3 No slightly_hygro Slightly hygroscopic decision2->slightly_hygro Yes moderately_hygro Moderately hygroscopic decision3->moderately_hygro Yes very_hygro Very hygroscopic decision3->very_hygro No

Caption: Decision tree for hygroscopicity classification.

Conclusion: A Molecule of Versatility and Importance

This compound presents a distinct set of physicochemical properties compared to its free base, primarily driven by its ionic character. Its enhanced aqueous solubility and thermal stability make it a valuable intermediate in pharmaceutical synthesis. A thorough understanding and precise characterization of these properties, as outlined in this guide, are paramount for its effective utilization in the development of safe and efficacious drug products. The experimental protocols and interpretative frameworks provided herein serve as a robust foundation for researchers and scientists in their pursuit of innovation.

References

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  • LookChem. (n.d.). Cas 303-26-4, 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

  • Printtech Healthcare Pvt Ltd. (n.d.). 1-(4-chlorobenzhydryl)piperazine is a chemical.... Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). N-(p-Chlorobenzhydryl)-piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Norchlorcyclizine. Retrieved from [Link]

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An In-Depth Technical Guide to the Structural Elucidation of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the unambiguous structural elucidation of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride, a critical intermediate in the synthesis of antihistaminic drugs like Cetirizine.[1] As a Senior Application Scientist, this document moves beyond simple data reporting to explain the causality behind the analytical strategy, emphasizing a multi-technique NMR approach. We will detail the integrated use of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy to assemble the molecular structure from fundamental principles. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a logical framework for confirming molecular identity and purity, ensuring the highest standards of scientific integrity.

Introduction: The Imperative for Rigorous Structural Verification

In pharmaceutical development, the absolute confirmation of a molecule's chemical structure is a cornerstone of quality, safety, and regulatory compliance.[2] N-(p-Chlorobenzhydryl)piperazine is a pivotal precursor molecule whose structural integrity directly impacts the efficacy and purity of the final active pharmaceutical ingredient (API).[1] Subtle variations, such as regioisomers or process-related impurities, can have significant pharmacological consequences.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural characterization of organic molecules.[2] It provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei. This guide presents a systematic workflow that leverages a suite of NMR experiments to create a self-validating system for the structural confirmation of this compound. We will not only acquire data but build a cohesive structural argument, piece by piece, from the spectral evidence.

Molecular Structure and Analytical Strategy

To effectively interpret the NMR data, we must first dissect the target molecule into its constituent proton and carbon environments.

Figure 1: this compound with Atom Numbering

Chemical structure of this compound with atoms numbered for NMR assignment.
Caption: The structure consists of a p-chlorophenyl ring, an unsubstituted phenyl ring, a benzhydryl methine (C7), and a piperazine ring. The dihydrochloride form implies protonation of both nitrogen atoms (N1, N4).

Our analytical strategy is designed to first identify all proton and carbon signals and then to assemble the molecular puzzle by establishing connectivity between them.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_result Final Confirmation H1_NMR ¹H NMR (Proton Environments & Counts) C13_NMR ¹³C NMR (Carbon Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Assign Spin Systems HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13_NMR->HSQC DEPT->HSQC Link ¹H to ¹³C Types HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Establish Framework Structure Unambiguous Structural Elucidation HMBC->Structure Assemble Fragments G cluster_mol Key HMBC Correlations mol H7 C8 H7->C8 H7 → C8, C14 C14 H7->C14 C2_6 H7->C2_6 H7 → C2/C6 H2_6 C7 H2_6->C7 H2/H6 → C7 H9_13 C11 H9_13->C11 H9/H13 → C11 H16_20 H16_20->C14 H16/H20 → C14

Caption: Key HMBC correlations confirming molecular connectivity.
  • Crucial Long-Range Correlations:

    • Benzhydryl to Rings: The benzhydryl proton (H7) will show correlations to the quaternary carbons of both rings (C8 and C14). This is the definitive link proving the benzhydryl structure.

    • Benzhydryl to Piperazine: H7 will also correlate to the piperazine carbons C2 and C6. This unequivocally connects the benzhydryl moiety to the piperazine ring at the N1 position.

    • Piperazine to Benzhydryl: Conversely, the piperazine protons H2 and H6 will show a correlation back to the benzhydryl carbon C7, providing reciprocal confirmation.

    • Intra-Ring: Aromatic protons will show correlations to other carbons within their respective rings, further confirming their assignments (e.g., H9/H13 correlating to C11).

Data Summary and Final Confirmation

By integrating the information from all experiments, we can confidently assign every proton and carbon signal. The data should be compiled into a final assignment table.

Table 1: Summary of NMR Assignments for this compound in DMSO-d₆

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Key HMBC Correlations (from ¹H to ¹³C)
7 (CH)~5.7~72CH (+)C8, C14, C2, C6
2, 6 (CH₂)~3.5 (br m)~48CH₂ (-)C7, C3, C5
3, 5 (CH₂)~3.3 (br m)~42CH₂ (-)C2, C6
8-~138C-
9, 13 (CH)~7.6 (d)~130CH (+)C11, C8
10, 12 (CH)~7.4 (d)~129CH (+)C8, C11
11-~133C-
14-~139C-
15, 19 (CH)~7.5 (m)~129.5CH (+)C14, C17
16, 18 (CH)~7.3 (m)~128.5CH (+)C14, C18
17 (CH)~7.3 (m)~128CH (+)C15, C19
N1-H, N4-H>10 (br s)---

Note: Chemical shifts are approximate and serve as a guide. "br m" denotes a broad multiplet.

The collective evidence provides an unambiguous and self-consistent confirmation of the structure. The ¹H and ¹³C spectra account for all expected atoms, DEPT-135 confirms the carbon types, COSY establishes the proton spin systems, HSQC links all protons to their attached carbons, and crucially, HMBC connects the independent fragments into the final, correct molecular architecture.

Conclusion

The structural elucidation of this compound is systematically achieved through the logical application of a suite of NMR experiments. This guide demonstrates that by moving from simple 1D analysis to advanced 2D correlation techniques, a scientist can build an irrefutable case for a molecule's structure. This rigorous, evidence-based approach is fundamental to the principles of modern pharmaceutical science, ensuring that intermediates and final APIs meet the required standards of identity, purity, and quality. The integration of these techniques represents a powerful, reliable, and indispensable tool in the arsenal of the research and development scientist.

References

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Navigating the Nomenclature: A Comprehensive Guide to N-(p-Chlorobenzhydryl)piperazine Dihydrochloride and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms and alternative nomenclature for the chemical compound N-(p-Chlorobenzhydryl)piperazine dihydrochloride. Understanding the various names and identifiers for this compound is crucial for accurate literature review, unambiguous communication in research and development, and precise sourcing of materials.

Core Chemical Identity

The subject of this guide is the dihydrochloride salt of the parent compound 1-(4-chlorobenzhydryl)piperazine. The core molecular structure consists of a piperazine ring linked to a benzhydryl group, where one of the phenyl rings is substituted with a chlorine atom at the para position. The dihydrochloride form indicates that two equivalents of hydrogen chloride have been added to the basic nitrogen atoms of the piperazine ring, forming a salt that often exhibits different physicochemical properties, such as improved solubility in aqueous solutions, compared to its free base.

Synonym and Nomenclature Landscape

The compound is known by a variety of names across scientific literature, chemical supplier catalogs, and regulatory documents. This diversity in nomenclature can be a source of confusion. This section aims to clarify these different names and establish their relationships.

Chemical Names (IUPAC and Common)

The systematic naming of this compound according to IUPAC (International Union of Pure and Applied Chemistry) standards, along with commonly used chemical names, forms the foundation of its identification. These names precisely describe the molecular structure.

  • 1-[(4-Chlorophenyl)phenylmethyl]piperazine dihydrochloride : This is a descriptive chemical name that clearly outlines the substituents and their positions on the piperazine ring.

  • 1-(4-Chlorobenzhydryl)piperazine dihydrochloride : A widely used and accepted name.[1]

  • 1-(p-Chloro-alpha-phenylbenzyl)piperazine dihydrochloride : This nomenclature specifies the para position of the chlorine atom and the alpha position of the phenyl group relative to the piperazine attachment point.[1]

  • Piperazine, 1-((4-chlorophenyl)phenylmethyl)-, dihydrochloride : An indexing name format often found in chemical databases.[1]

The Parent Compound: Norchlorcyclizine

It is essential to distinguish the dihydrochloride salt from its parent free base, Norchlorcyclizine .[2] Many of the synonyms listed in databases refer to this parent compound. The key distinction is the absence of the "dihydrochloride" suffix.

Synonyms for the parent compound (Norchlorcyclizine) include:

  • 1-(4-Chlorobenzhydryl)piperazine[2][3][4][5][6][7]

  • N-(p-Chlorobenzhydryl)piperazine[2][5]

  • 4-(4-Chlorobenzhydryl)piperazine[2]

  • 1-(4-Chloro-alpha-phenylbenzyl)piperazine[2]

Relationship to Other Pharmaceutical Compounds

N-(p-Chlorobenzhydryl)piperazine is structurally related to several well-known antihistaminic drugs and may be referred to as a metabolite or impurity of these active pharmaceutical ingredients (APIs).

  • Meclizine Impurity : It is identified as an impurity in Meclizine preparations.[8]

  • Hydroxyzine Related Compound A : In the context of Hydroxyzine, it is referred to as "Hydroxyzine Related Compound A".[6][9]

  • Cetirizine Impurity A : It is also known as an impurity in Cetirizine.[6]

  • Metabolite of Chlorcyclizine and Meclizine : Research has shown that 1-(4-Chlorobenzhydryl)piperazine is an inactive metabolite of Chlorcyclizine and Meclizine.[5]

Commercial and Brand Names

While the dihydrochloride itself may not be marketed as a final drug product with a specific brand name, the parent compound and its derivatives are related to commercially available drugs. For instance, Chlorcyclizine has been marketed under brand names such as Di-Paralene, Mantadil, Pruresidine, and Trihistan.[10][11]

Summary of Nomenclature

For clarity and quick reference, the following table summarizes the key synonyms and identifiers for this compound and its parent compound.

CategoryName/IdentifierNotes
Primary Name This compoundThe focus of this guide.
Alternative Chemical Names 1-[(4-Chlorophenyl)phenylmethyl]piperazine dihydrochloride
1-(4-Chlorobenzhydryl)piperazine dihydrochloride[1]
1-(p-Chloro-alpha-phenylbenzyl)piperazine dihydrochloride[1]
Piperazine, 1-((4-chlorophenyl)phenylmethyl)-, dihydrochloride[1]
Parent Compound (Free Base) Norchlorcyclizine[1][2][5]The unprotonated form.
Synonyms of Parent Compound 1-(4-Chlorobenzhydryl)piperazine[2][3][4][5][6][7]
N-(p-Chlorobenzhydryl)piperazine[2][5]
4-(4-Chlorobenzhydryl)piperazine[2]
Related Compound Nomenclature Meclizine Impurity A[8]In the context of Meclizine.
Hydroxyzine Related Compound A[6][9]In the context of Hydroxyzine.
Cetirizine Impurity A[6]In the context of Cetirizine.
CAS Registry Numbers 1031-92-1, 18719-22-7[1]For the dihydrochloride.
303-26-4[2][5]For the parent compound (Norchlorcyclizine).
PubChem CID 164777[1]For the dihydrochloride.
9340[1][2]For the parent compound (Norchlorcyclizine).

Visualizing the Nomenclature Relationships

To illustrate the connections between the different names and the core chemical structure, the following diagram is provided.

Nomenclature_Map cluster_dihydrochloride This compound cluster_freebase Parent Compound (Free Base) cluster_related Related Pharmaceutical Context Core N-(p-Chlorobenzhydryl)piperazine dihydrochloride ChemName1 1-[(4-Chlorophenyl)phenylmethyl]piperazine dihydrochloride Core->ChemName1 synonym ChemName2 1-(4-Chlorobenzhydryl)piperazine dihydrochloride Core->ChemName2 synonym CAS_diHCl CAS: 1031-92-1 Core->CAS_diHCl identifier Parent Norchlorcyclizine (Free Base) Core->Parent is the dihydrochloride salt of Syn1 1-(4-Chlorobenzhydryl)piperazine Parent->Syn1 synonym Syn2 N-(p-Chlorobenzhydryl)piperazine Parent->Syn2 synonym CAS_freebase CAS: 303-26-4 Parent->CAS_freebase identifier Meclizine_Imp Meclizine Impurity A Parent->Meclizine_Imp referred to as Hydroxyzine_Imp Hydroxyzine Related Compound A Parent->Hydroxyzine_Imp referred to as Cetirizine_Imp Cetirizine Impurity A Parent->Cetirizine_Imp referred to as Metabolite Metabolite of Chlorcyclizine & Meclizine Parent->Metabolite identified as

Nomenclature relationships for the target compound.

Experimental Protocols

While this guide focuses on nomenclature, the proper identification of this compound is critical for its use in experimental settings. When sourcing this chemical for research, it is imperative to use the CAS Registry Number to ensure the correct material is obtained.

Example Protocol: Preparation of a Stock Solution (10 mM)

  • Verification : Confirm the identity of the starting material using its CAS Registry Number (e.g., 1031-92-1 for the dihydrochloride).

  • Calculation : Determine the mass of this compound (Molecular Weight: 359.7 g/mol ) required to prepare the desired volume of a 10 mM solution.

  • Dissolution : Weigh the calculated amount of the compound and dissolve it in an appropriate solvent, such as methanol.[1] Solubility in water is limited.[1]

  • Storage : Store the resulting stock solution under appropriate conditions, typically at low temperatures and protected from light, to maintain its stability.

Conclusion

The accurate and consistent naming of chemical compounds is fundamental to scientific integrity and progress. This guide has provided a comprehensive overview of the synonyms and alternative nomenclature for this compound, clarifying its relationship to its parent compound and other pharmaceutical agents. By using this guide, researchers, scientists, and drug development professionals can navigate the complexities of chemical nomenclature with greater confidence and precision.

References

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An In-depth Technical Guide to N-(p-Chlorobenzhydryl)piperazine and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of N-(p--Chlorobenzhydryl)piperazine, its active metabolite Norchlorcyclizine, and its commonly utilized dihydrochloride salt, Chlorcyclizine Dihydrochloride. The document delves into the crucial chemical identifiers, including CAS Registry Numbers, physicochemical properties, and structural features that define these compounds. It further details their pharmacological profile as first-generation H1 receptor antagonists, elucidating the molecular mechanism of action on the histamine H1 signaling pathway. For practical application in a research and development setting, this guide furnishes detailed, step-by-step protocols for chemical synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC). Finally, it addresses critical safety, handling, and storage considerations essential for laboratory professionals.

Chemical Identity and Physicochemical Properties

The subject of this guide is a diphenylmethylpiperazine derivative. The parent compound, known as Chlorcyclizine , should be distinguished from its dihydrochloride salt and its primary metabolite.

  • N-(p-Chlorobenzhydryl)piperazine: This name can be ambiguous. It often refers to Norchlorcyclizine (1-(4-Chlorobenzhydryl)piperazine), which is the N-demethylated, active metabolite of Chlorcyclizine.[1][2]

  • Chlorcyclizine: The pharmacologically active drug, which is 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine.[3]

  • N-(p-Chlorobenzhydryl)piperazine dihydrochloride: This typically refers to the dihydrochloride salt of Norchlorcyclizine.[4] However, the most common salt form in pharmaceutical use is Chlorcyclizine Hydrochloride .[5][6]

For clarity, this guide will focus on Chlorcyclizine and its hydrochloride salt, as these are the primary entities in drug development and research.

Key Chemical Identifiers:

ParameterChlorcyclizine (Free Base)Chlorcyclizine HydrochlorideNorchlorcyclizine (Metabolite)
IUPAC Name 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine[3][7]1-[(4-chlorophenyl)(phenyl)methyl]-4-methylpiperazine hydrochloride[6]1-[(4-chlorophenyl)phenylmethyl]-piperazine[2]
Synonyms Perazyl, Di-paralene, Histantin[7]Di-Paralene, Perazil[5]N-(p-Chlorobenzhydryl)-piperazine[2]
CAS Registry No. 82-93-9[3][5][7]1620-21-9[5][6]303-26-4[2][8]
Molecular Formula C₁₈H₂₁ClN₂[3][7]C₁₈H₂₂Cl₂N₂C₁₇H₁₉ClN₂[2][8]
Molecular Weight 300.83 g/mol [5]337.29 g/mol [5]286.8 g/mol [2]

Physicochemical Data Summary:

The physicochemical properties are critical for formulation development, determining solubility, and predicting biological absorption. The hydrochloride salt form is typically used to enhance aqueous solubility for administration.

PropertyChlorcyclizine (Free Base)Chlorcyclizine HydrochlorideSource(s)
Appearance OilWhite to off-white crystalline powder[7][9]
Melting Point Not Applicable226-227 °C[5][10]
Boiling Point 137-145 °C at 0.1-0.15 mmHgDecomposes[7][11][12]
Solubility Soluble in DMSO, Ethanol.Freely soluble in water; Soluble in alcohol and chloroform.[5][6][11][13]
pKa pKa₁: 2.43, pKa₂: 7.81Not directly specified, but aqueous solution is acidic.[5][7][11]
LogP 4.5Not directly specified, but lower than free base.[7][11]

Pharmacology and Mechanism of Action

Chlorcyclizine is a first-generation antihistamine of the piperazine class.[3][7][14] Its primary therapeutic effect is derived from its activity as a potent antagonist or inverse agonist at the histamine H1 receptor.[7][15][16]

Mechanism of Action: During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, including those in smooth muscle and vascular endothelium.[15][17] This binding initiates a signaling cascade. The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gαq subunit.[17][18][19]

  • Activation: Histamine binding causes Gαq to exchange GDP for GTP, activating it.

  • Downstream Cascade: Activated Gαq stimulates the enzyme phospholipase C (PLC).[17][18]

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17]

  • Cellular Response: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[17] DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[17] This cascade leads to the physiological manifestations of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and inflammation.[15]

Inhibition by Chlorcyclizine: Chlorcyclizine competitively blocks the H1 receptor, preventing histamine from binding and activating the downstream Gαq/PLC/IP₃ pathway.[15] This blockade mitigates the symptoms of allergic reactions.[15] As a first-generation antihistamine, it can cross the blood-brain barrier, which leads to its sedative effects by antagonizing central H1 receptors that are involved in maintaining wakefulness.[15][18] Additionally, Chlorcyclizine exhibits some anticholinergic, antiserotonergic, and local anesthetic properties.[3][20]

Diagram: Histamine H1 Receptor Signaling and Inhibition by Chlorcyclizine

G_protein_pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds G_protein Gαq/βγ H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Releases Ca_release->PKC Activates Response Allergic Response (Inflammation, etc.) Ca_release->Response PKC->Response Chlorcyclizine Chlorcyclizine HCl Chlorcyclizine->H1R Blocks

Caption: H1 receptor signaling cascade and its inhibition by Chlorcyclizine.

Applications in Research and Drug Development

While primarily known as an antihistamine for treating rhinitis, urticaria, and pruritus, Chlorcyclizine has been investigated for other therapeutic applications.[3] This broadens its relevance for drug development professionals.

  • Antiviral Research: Studies have identified Chlorcyclizine HCl as a potent inhibitor of Hepatitis C Virus (HCV) infection, likely by blocking the viral entry stage.[21] Its potential has also been explored for other flaviviruses like Zika virus.[3] This repurposing highlights its value as a scaffold for developing new antiviral agents.

  • Teratology Studies: It has been used as a model compound in animal studies to investigate drug-induced cleft palate, providing insights into developmental biology.[1]

  • Pharmacokinetic Modeling: As a well-characterized drug, it serves as a useful tool for studying the pharmacokinetics of piperazine derivatives, including absorption, distribution, metabolism (primarily N-demethylation to norchlorcyclizine), and excretion.[1][20]

Experimental Protocols

The following protocols are generalized methodologies derived from established practices and should be optimized for specific laboratory conditions and instrumentation.

Protocol: Synthesis of Chlorcyclizine

This synthesis is based on the classical preparation method involving the reaction of 1-(p-chlorobenzhydryl)piperazine (Norchlorcyclizine) with a methylating agent.

Objective: To synthesize 1-[(4-Chlorophenyl)phenylmethyl]-4-methylpiperazine (Chlorcyclizine) from its nor-precursor.

Materials:

  • 1-(4-Chlorobenzhydryl)piperazine (Norchlorcyclizine)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and separation funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-Chlorobenzhydryl)piperazine in formic acid.

  • Methylation: Slowly add the aqueous formaldehyde solution to the flask. This is an example of the Eschweiler–Clarke reaction, where formic acid acts as the reducing agent for the iminium ion formed in situ from the piperazine and formaldehyde.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup - Basification: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by the slow addition of a concentrated NaOH solution until the pH is >10. This step neutralizes the formic acid and deprotonates the product, making it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane. The organic layers contain the crude Chlorcyclizine product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): The resulting oil can be purified further by vacuum distillation or column chromatography if required.

Diagram: General Synthesis Workflow

G A 1. Dissolve Norchlorcyclizine in Formic Acid B 2. Add Formaldehyde (Eschweiler–Clarke Reaction) A->B C 3. Heat to Reflux (Monitor by TLC/LC-MS) B->C D 4. Quench and Basify (Ice, NaOH) C->D E 5. Extract with Organic Solvent (e.g., DCM) D->E F 6. Dry and Concentrate (MgSO₄, Rotovap) E->F G Crude Chlorcyclizine (Oil) F->G

Caption: Workflow for the synthesis of Chlorcyclizine via methylation.

Protocol: HPLC Analysis of Chlorcyclizine HCl

This protocol describes a reversed-phase HPLC method for the quantification of Chlorcyclizine HCl in a sample, adapted from established analytical methods.[22][23]

Objective: To determine the concentration of Chlorcyclizine HCl using HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Reversed-phase C8 or C18 column (e.g., Symmetry C8, 3.9 x 150 mm, 5 µm).[22]

  • Mobile Phase: 7.4 mM Sodium 1-heptanesulfonate in Water/Acetonitrile (65:35 v/v).[22][23]

  • Chlorcyclizine HCl reference standard.

  • Sample for analysis (e.g., dissolved pharmaceutical tablet).

  • HPLC-grade solvents and reagents.

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterValueSource(s)
Column Symmetry C8, 3.9 x 150 mm, 5 µm[22]
Mobile Phase 7.4 mM Sodium 1-heptanesulfonate in Water:Acetonitrile (65:35)[22][23]
Flow Rate 1.0 mL/min[22]
Detection UV at 230 nm[22]
Injection Volume 8-10 µL[22]
Column Temperature Ambient[22]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum. The ion-pairing agent (sodium 1-heptanesulfonate) is crucial for retaining the basic analyte and achieving good peak shape.

  • Standard Solution Preparation: Accurately weigh a quantity of Chlorcyclizine HCl reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: If analyzing a tablet, accurately weigh and crush it. Transfer a portion of the powder equivalent to a known amount of the active ingredient into a volumetric flask. Add the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume.[22][24] Filter the solution through a 0.45 µm syringe filter before injection.[22]

  • System Equilibration: Set up the HPLC system with the specified conditions. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample solution(s). Replicate injections are recommended for precision.

  • Data Processing: Integrate the peak area of Chlorcyclizine in each chromatogram. Construct a calibration curve by plotting peak area versus the concentration of the standards. Determine the concentration of Chlorcyclizine in the sample by interpolating its peak area from the curve.

Safety, Handling, and Storage

Professionals handling Chlorcyclizine Hydrochloride must adhere to strict safety protocols.

  • Hazard Identification: The compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[25][26] It can cause skin, eye, and respiratory irritation.[12][27]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[27][28] Work in a well-ventilated area or under a chemical fume hood.[27][28]

  • Handling: Avoid creating dust.[28] Use non-sparking tools and prevent electrostatic discharge.[27] Do not eat, drink, or smoke in the handling area.[27][28]

  • First Aid:

    • Ingestion: If swallowed, rinse mouth and get immediate medical attention. Do NOT induce vomiting.[12][28]

    • Skin Contact: Wash off immediately with plenty of soap and water.[26]

    • Eye Contact: Rinse cautiously with water for several minutes.[12][27]

  • Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place.[27][28] For long-term stability, storage at -20°C is recommended.[6][10][13]

References

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An In-depth Technical Guide to the Dopamine Receptor Antagonism of N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the dopamine receptor antagonism of N-(p-Chlorobenzhydryl)piperazine dihydrochloride, also known as Norchlorcyclizine dihydrochloride. While structurally related to compounds with known weak dopamine receptor affinity, specific binding and functional data for this compound are not extensively documented in publicly available literature. This guide is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to elucidate its pharmacological profile at dopamine D1-like and D2-like receptors. We will delve into the rationale behind experimental design, present step-by-step methodologies for in vitro assays, and provide a framework for data interpretation, thereby enabling a thorough investigation of this compound's potential as a dopamine receptor antagonist.

Introduction: Unveiling a Potential Dopamine Modulator

This compound is a piperazine derivative, a chemical scaffold present in numerous pharmacologically active compounds.[1] It is recognized as a metabolite of the first-generation antihistamines meclizine and chlorcyclizine.[2] Structurally, it features a piperazine ring attached to a chlorobenzhydryl group, with two hydrochloride moieties forming the salt.[3] The parent compound, meclizine, has been reported to act as a weak antagonist at dopamine D1-like and D2-like receptors.[4] This observation provides a compelling rationale for the hypothesis that this compound may also interact with the dopaminergic system.

The dopaminergic system is a critical modulator of numerous physiological processes, including motor control, cognition, motivation, and neuroendocrine function.[5] Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Antagonism of these receptors, particularly the D2 receptor, is a cornerstone of treatment for various neuropsychiatric disorders, including schizophrenia and bipolar disorder.[6][7] Therefore, characterizing the interaction of novel compounds with these receptors is a pivotal step in drug discovery and development.

This guide will provide the necessary tools to investigate the dopamine receptor antagonism of this compound, from initial binding studies to functional characterization of its antagonistic properties.

Foundational Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for accurate experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₁₇H₂₀Cl₂N₂[3]
Molecular Weight 323.26 g/mol [3]
Appearance White to light beige crystalline powder[3]
Solubility Soluble in Methanol[3]
Melting Point 65-70 °C (free base)[3]
Boiling Point 178-180 °C / 0.5 mmHg (free base)[3]

Experimental Workflows for Characterizing Dopamine Receptor Antagonism

The following sections detail the experimental protocols to determine the binding affinity and functional antagonism of this compound at dopamine receptors. The workflow is designed to first establish if the compound binds to the receptor and then to characterize the nature of this interaction (i.e., as an antagonist).

Workflow Overview

experimental_workflow cluster_binding Part 1: Binding Affinity Determination cluster_functional Part 2: Functional Antagonism Characterization start Prepare Compound Stock Solution binding_assay Radioligand Competition Binding Assay start->binding_assay data_analysis_binding Calculate Ki values (D1-like & D2-like receptors) binding_assay->data_analysis_binding functional_assay cAMP Functional Assay data_analysis_binding->functional_assay Proceed if binding is observed data_analysis_functional Calculate IC50 values and determine antagonism functional_assay->data_analysis_functional

Caption: Experimental workflow for assessing dopamine receptor antagonism.

Part 1: Radioligand Competition Binding Assay for Dopamine Receptor Affinity

This assay determines the affinity of this compound for dopamine D1-like and D2-like receptors by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

3.2.1. Principle

The assay measures the displacement of a radiolabeled antagonist (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone or [³H]-Raclopride for D2/D3 receptors) from the receptor by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

3.2.2. Materials

  • Cell membranes prepared from cell lines stably expressing human dopamine D1, D2, or D3 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-SCH23390 (for D1), [³H]-Spiperone or [³H]-Raclopride (for D2/D3).

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., Butaclamol for D1, Haloperidol for D2/D3).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

3.2.3. Step-by-Step Protocol

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled ligand, and cell membranes.

    • Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.4. Data Presentation Template

Receptor SubtypeRadioligandKi (nM) of this compound
Dopamine D1[³H]-SCH23390Experimental Value
Dopamine D2[³H]-SpiperoneExperimental Value
Dopamine D3[³H]-RacloprideExperimental Value
Part 2: cAMP Functional Assay for Dopamine Receptor Antagonism

This assay determines whether this compound acts as an antagonist at D1-like or D2-like receptors by measuring its ability to block the effect of a dopamine agonist on cyclic adenosine monophosphate (cAMP) production.

3.3.1. Principle

D1-like receptors are Gs-coupled and their activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. D2-like receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. An antagonist will block these effects.

3.3.2. Dopamine Receptor Signaling Pathway

G_protein_signaling cluster_d1 D1-like Receptor (Gs-coupled) cluster_d2 D2-like Receptor (Gi-coupled) D1 D1 Receptor Gs Gs protein D1->Gs activates AC1 Adenylyl Cyclase Gs->AC1 stimulates cAMP1 cAMP AC1->cAMP1 produces PKA1 PKA cAMP1->PKA1 activates Dopamine1 Dopamine Dopamine1->D1 activates Antagonist1 N-(p-Chlorobenzhydryl) piperazine dihydrochloride Antagonist1->D1 blocks D2 D2 Receptor Gi Gi protein D2->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP2 cAMP AC2->cAMP2 produces PKA2 PKA cAMP2->PKA2 activates Dopamine2 Dopamine Dopamine2->D2 activates Antagonist2 N-(p-Chlorobenzhydryl) piperazine dihydrochloride Antagonist2->D2 blocks Forskolin Forskolin Forskolin->AC2 stimulates

Caption: Dopamine receptor G-protein signaling pathways.

3.3.3. Materials

  • Cell line stably expressing the human dopamine receptor of interest (D1 or D2) and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

  • Dopamine (agonist).

  • Forskolin (to stimulate adenylyl cyclase in D2 receptor assays).

  • This compound.

  • Cell culture medium and buffers.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well plates.

3.3.4. Step-by-Step Protocol

  • Cell Seeding: Seed the cells in 96-well or 384-well plates and culture overnight.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • For D1 receptors: Add a fixed concentration of dopamine (typically the EC80) to the wells.

    • For D2 receptors: Add a fixed concentration of forskolin followed by a fixed concentration of dopamine (EC80) to the wells.

  • Incubation: Incubate the plate for a time sufficient to allow for a robust cAMP response (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

3.3.5. Data Presentation Template

Receptor SubtypeAgonistFunctional ResponseIC50 (nM) of this compound
Dopamine D1DopamineInhibition of cAMP productionExperimental Value
Dopamine D2Dopamine (+ Forskolin)Reversal of agonist-induced cAMP inhibitionExperimental Value

Interpretation of Results and Further Steps

A high binding affinity (low Ki value) in the radioligand binding assay indicates that this compound effectively binds to the dopamine receptor. A low IC50 value in the functional assay confirms that this binding translates into functional antagonism.

Should this compound demonstrate significant dopamine receptor antagonism, further studies would be warranted, including:

  • Selectivity Profiling: Assessing its binding affinity and functional activity at other dopamine receptor subtypes (D3, D4, D5) and other neurotransmitter receptors (e.g., serotonin, adrenergic, histamine) to determine its selectivity profile.

  • In Vivo Studies: Investigating its effects in animal models of dopamine-related behaviors to assess its in vivo efficacy and potential therapeutic applications. This could include models of psychosis, motor activity, or reward.

Conclusion

References

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  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central.
  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
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An In-Depth Technical Guide on the Interaction of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(p-Chlorobenzhydryl)piperazine dihydrochloride, also known by its non-proprietary name Norchlorcyclizine, is a diphenylmethylpiperazine derivative primarily recognized as a metabolite of the first-generation antihistamines, chlorcyclizine and meclizine.[1][2] While the piperazine moiety is a common scaffold in many centrally active agents, including those targeting serotonergic systems, a comprehensive review of the scientific literature reveals a notable absence of direct evidence characterizing the interaction of Norchlorcyclizine with serotonin (5-HT) receptors. Its parent compound, chlorcyclizine, is reported to possess antiserotonergic properties, suggesting a potential for Norchlorcyclizine to interact with the 5-HT system.[3] However, to date, no definitive binding affinity or functional activity data at specific 5-HT receptor subtypes has been published. This guide provides a detailed overview of the existing knowledge, contextualizes the potential for serotonergic activity based on its chemical lineage, and presents a robust experimental framework for the definitive characterization of its 5-HT receptor pharmacology.

Introduction and Chemical Identity

This compound is the salt form of 1-[(4-chlorophenyl)phenylmethyl]piperazine, or Norchlorcyclizine.[4][5] It is a key metabolite formed by the N-demethylation of chlorcyclizine and meclizine in the liver, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1]

Table 1: Compound Identification

Parameter Value
Primary Name This compound
Synonyms Norchlorcyclizine dihydrochloride, 1-[(4-Chlorophenyl)phenylmethyl]-piperazine dihydrochloride
CAS Number 18719-22-7 (dihydrochloride); 303-26-4 (free base)[4][5]
Molecular Formula C₁₇H₂₀Cl₂N₂ (dihydrochloride)[4]
Molecular Weight 323.26 g/mol (dihydrochloride)[4]

| Parent Compounds | Chlorcyclizine, Meclizine[1] |

While extensively used as a synthetic intermediate in the manufacturing of other pharmaceuticals, such as the second-generation antihistamine cetirizine, its intrinsic pharmacological profile remains largely unexplored.[6] The primary reported biological activities for Norchlorcyclizine are as a partially selective natriuretic peptide receptor-B (NPR-B) inhibitor and an inhibitor of human tyrosyl-DNA phosphodiesterase 1.[7]

Current Understanding of Serotonergic Interaction: An Evidence Gap

Despite the structural similarities of the diphenylmethylpiperazine scaffold to various CNS-active agents, there is a significant gap in the literature regarding the direct interaction of Norchlorcyclizine with serotonin receptors. Extensive searches of pharmacological databases and peer-reviewed publications have yielded no quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀, or Kₐ values) for Norchlorcyclizine at any of the 14 known human 5-HT receptor subtypes.

The most relevant, albeit indirect, indication of potential serotonergic activity comes from the pharmacological profile of its parent compound, chlorcyclizine. Chlorcyclizine is described as having antiserotonergic properties in addition to its primary H₁-antihistamine and anticholinergic effects.[3] This suggests that the core molecular structure, which is largely retained in Norchlorcyclizine, may possess an affinity for one or more 5-HT receptors, likely as an antagonist or inverse agonist. However, it is crucial to note that N-demethylation can significantly alter a compound's receptor binding profile and functional activity. Therefore, the antiserotonergic activity of chlorcyclizine cannot be directly extrapolated to its metabolite.

Postulated Interaction and Rationale

The serotonin receptor family, a diverse group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT₃), represents a major target for therapeutics treating a wide range of neuropsychiatric disorders.[8] The 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C) is particularly relevant for many antipsychotic and antidepressant medications.[9] These receptors primarily couple to Gᵩ/G₁₁ proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Given the "antiserotonergic" description of chlorcyclizine, it is plausible to hypothesize that Norchlorcyclizine may exhibit antagonist activity at 5-HT₂ receptors. Antagonism at these receptors, particularly 5-HT₂ₐ and 5-HT₂C, is a hallmark of atypical antipsychotics and is associated with improvements in mood and a reduction in the extrapyramidal side effects of dopamine D₂ receptor blockade.

Caption: Hypothetical antagonism of the 5-HT₂ₐ signaling pathway by Norchlorcyclizine.

Experimental Protocol: Characterization of Serotonin Receptor Binding

To address the current knowledge gap, a systematic evaluation of Norchlorcyclizine's binding affinity across the major serotonin receptor subtypes is required. A competitive radioligand binding assay is the gold-standard method for this initial characterization.

Objective

To determine the binding affinity (Kᵢ) of this compound for human 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors.

Materials
  • Test Compound: this compound (Norchlorcyclizine HCl)

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂C receptor.

  • Radioligands:

    • [³H]-8-OH-DPAT (for 5-HT₁ₐ)

    • [³H]-Ketanserin (for 5-HT₂ₐ)

    • [³H]-Mesulergine (for 5-HT₂C)

  • Non-specific Binding Ligands:

    • 10 µM Serotonin (for 5-HT₁ₐ)

    • 1 µM Mianserin (for 5-HT₂ₐ)

    • 10 µM Serotonin (for 5-HT₂C)

  • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4

  • Instrumentation: Scintillation counter, 96-well microplates, filtration apparatus.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock solution of Norchlorcyclizine HCl in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₑ (e.g., ~1 nM for [³H]-8-OH-DPAT), and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of the respective non-specific binding ligand).

  • Receptor Addition: Add the cell membrane preparation to each well to initiate the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.[10]

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Norchlorcyclizine.

    • Determine the IC₅₀ value (the concentration of Norchlorcyclizine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound (Norchlorcyclizine) remains a compound of interest due to its status as a primary metabolite of widely used first-generation antihistamines and its structural relation to CNS-active molecules. However, there is a clear and significant lack of empirical data defining its interaction with serotonin receptors. The antiserotonergic properties of its parent compound, chlorcyclizine, provide a compelling rationale for investigating potential antagonist activity at 5-HT₂ receptors.

To move beyond speculation, the scientific community must undertake systematic pharmacological screening. The detailed radioligand binding assay protocol provided in this guide offers a clear path forward for determining the binding affinity of Norchlorcyclizine at key 5-HT receptor subtypes. Following affinity determination, functional assays (e.g., calcium mobilization for Gᵩ-coupled receptors or cAMP modulation for Gᵢ/Gₛ-coupled receptors) will be essential to characterize the compound as an agonist, antagonist, or inverse agonist. Such studies are critical to fully understanding the pharmacological profile of this metabolite and to assess its potential contribution to the overall clinical effects—both therapeutic and adverse—of its parent drugs.

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A Historical and Technical Guide to N-(p-Chlorobenzhydryl)piperazine Derivatives: From First-Generation Antihistamines to Modern Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(p-Chlorobenzhydryl)piperazine scaffold represents a cornerstone in the history of medicinal chemistry, particularly in the development of H1 receptor antagonists. This in-depth technical guide provides a comprehensive historical and scientific overview of N-(p-Chlorobenzhydryl)piperazine dihydrochloride and its derivatives. We will explore the initial discovery within the context of the post-war boom in antihistamine research, detail the synthetic evolution of these compounds, analyze their structure-activity relationships, and chart their pharmacological journey from potent, yet sedative, first-generation agents to their role as precursors for modern, safer therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and logical progression of this important class of molecules.

The Genesis of a Scaffold: A Historical Perspective

The quest to counteract the effects of histamine, a key mediator of allergic responses, began in earnest in the 1930s. This pioneering work, largely conducted at the Pasteur Institute, led to the first clinically useful antihistamine, phenbenzamine (Antergan), in 1942.[1] This breakthrough ignited a fervent period of research and development throughout the 1940s and 1950s, giving rise to the first generation of H1 antihistamines.[1]

Within this dynamic scientific landscape, researchers at pharmaceutical companies, including the American division of Burroughs Wellcome, began systematically investigating the therapeutic potential of various chemical scaffolds.[2] The benzhydrylpiperazine series, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine ring, emerged as a particularly promising pharmacophore for H1 receptor antagonism in the late 1940s and early 1950s.[2] One of the notable early derivatives from this class was Chlorcyclizine, a first-generation antihistamine of the diphenylmethylpiperazine group.[3]

These first-generation agents, including Chlorcyclizine and its structural relatives like Meclizine, proved to be potent H1 receptor antagonists. However, their therapeutic utility was often hampered by a significant side effect profile, most notably sedation, due to their ability to cross the blood-brain barrier and interact with central H1 receptors.[2][4] This inherent drawback became a driving force for further innovation, leading to the development of second-generation antihistamines with improved safety profiles.

Synthesis and Chemical Characterization

The synthesis of N-(p-Chlorobenzhydryl)piperazine derivatives typically revolves around the preparation of the core intermediate, 1-(4-chlorobenzhydryl)piperazine, followed by derivatization at the second nitrogen of the piperazine ring.

Core Intermediate Synthesis: 1-(4-Chlorobenzhydryl)piperazine

A common and efficient route to the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, starts from 4-chlorobenzophenone.[5][6] The synthesis can be broken down into three main steps, as illustrated in the workflow below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 4-Chlorobenzophenone B 4-Chlorobenzhydrol A->B NaBH4, Methanol/THF C 4-Chlorobenzhydryl Chloride B->C Thionyl Chloride or conc. HCl E 1-(4-Chlorobenzhydryl)piperazine C->E D Piperazine D->E

Caption: General synthesis workflow for 1-(4-Chlorobenzhydryl)piperazine.

Experimental Protocol: Synthesis of 1-(4-Chlorobenzhydryl)piperazine [5][7]

  • Reduction of 4-Chlorobenzophenone: 4-Chlorobenzophenone is dissolved in a mixture of methanol and tetrahydrofuran (THF) and cooled to 0°C. Sodium borohydride (NaBH4) is added portion-wise, and the reaction is stirred at room temperature for 2 hours. The product, 4-chlorobenzhydrol, is extracted and purified, typically achieving a high yield (e.g., 92%).[5]

  • Formation of 4-Chlorobenzhydryl Chloride: The synthesized 4-chlorobenzhydrol is treated with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid in a suitable solvent like toluene.[5][6] This intermediate is often used directly in the next step without extensive purification.

  • Nucleophilic Substitution with Piperazine: An excess of piperazine is reacted with the 4-chlorobenzhydryl chloride in a solvent such as toluene or dimethylformamide (DMF), often in the presence of a base like potassium carbonate and a catalyst like potassium iodide.[5][7] The reaction mixture is heated (e.g., refluxed for several hours) to drive the reaction to completion. After workup and purification, 1-(4-chlorobenzhydryl)piperazine is obtained as a white to light beige crystalline powder.

Characterization: The final product and intermediates are typically characterized by:

  • Melting Point: 65-70 °C for the free base.[7]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5]

  • Infrared (IR) Spectroscopy: To identify functional groups.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight.[5]

Synthesis of N-Substituted Derivatives

The presence of a secondary amine in the piperazine ring of the core intermediate provides a reactive site for further derivatization.

Example Protocol: Synthesis of Chlorcyclizine [8]

Alkylation of 1-(4-chlorobenzhydryl)piperazine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base yields Chlorcyclizine (1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine).

Example Protocol: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [5]

Nucleophilic acyl substitution of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane yields the corresponding N-benzoyl derivatives.[5] These derivatives have been explored for their cytotoxic activities against cancer cell lines.[5]

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for this class of compounds as antihistamines is their activity as inverse agonists at the histamine H1 receptor.[9] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway, leading to the downstream effects associated with allergic reactions.[1]

G cluster_0 H1 Receptor Signaling Cascade Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 Protein H1R->Gq11 Couples PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca->Response PKC->Response Antihistamine N-(p-Chlorobenzhydryl) piperazine Derivative Antihistamine->H1R Blocks (Inverse Agonist)

Caption: Mechanism of action of N-(p-Chlorobenzhydryl)piperazine derivatives at the H1 receptor.

As first-generation antihistamines, these compounds are characterized by their lipophilic nature, which allows them to readily cross the blood-brain barrier.[4] This leads to significant central nervous system (CNS) effects, including sedation, drowsiness, and impaired cognitive and psychomotor performance.[4][10] Additionally, their lack of receptor selectivity can result in anticholinergic (dry mouth, blurred vision), anti-α-adrenergic, and antiserotonin effects.[2][10]

Structure-Activity Relationship (SAR)

The antihistaminic activity of N-(p-Chlorobenzhydryl)piperazine derivatives is governed by key structural features:

  • The Diarylmethyl (Benzhydryl) Group: This bulky, lipophilic group is essential for high-affinity binding to the H1 receptor.[1][9] The presence of a para-chloro substituent on one of the phenyl rings, as in the parent compound, is a common feature and influences the electronic properties and binding interactions.

  • The Piperazine Ring: This six-membered heterocycle serves as the basic amine function. At physiological pH, it is protonated, which is crucial for the ionic interaction with the receptor.[1][9] The ring also imparts a degree of conformational rigidity to the molecule.

  • Substitution at the N4-Position: Modifications at the second nitrogen of the piperazine ring significantly impact the pharmacological profile.

    • Small alkyl groups (e.g., methyl in Chlorcyclizine): Generally maintain potent antihistaminic activity but also the characteristic first-generation side effects.

    • Introduction of polar moieties: This is the key modification that led to the development of second-generation antihistamines. For instance, the metabolic oxidation of the ethyl group in hydroxyzine (a related benzhydrylpiperazine) to a carboxylic acid results in Cetirizine. This increased polarity drastically reduces the ability of the molecule to cross the blood-brain barrier, thereby minimizing sedative effects.[9]

Caption: Key structure-activity relationships of N-(p-Chlorobenzhydryl)piperazine derivatives. (Note: A placeholder is used for the chemical structure image in the DOT script above. In a real application, this would be replaced with an actual image of the core structure with annotations.)

Pharmacokinetic Profile and the Evolution to Second-Generation Agents

The pharmacokinetic properties of first-generation N-(p-Chlorobenzhydryl)piperazine derivatives are a critical aspect of their clinical profile.

ParameterChlorcyclizineMeclizineCetirizine (Second-Gen)
Generation FirstFirstSecond
Tmax (Peak Plasma Conc.) ~5 hours[11]~3 hours[9]~1 hour[12]
Half-life (t½) Long-acting~6 hours[9]~6-8 hours[4][12]
Metabolism N-demethylation and N-oxidation[11]Hepatic (CYP2D6)[9][12]Mostly excreted unchanged[4]
Blood-Brain Barrier Penetration High[4]High[9]Minimal[12]
Primary Side Effects Drowsiness, excitability[11]Drowsiness, anticholinergic effects[9]Less sedation than 1st-gen[12]

The significant sedative and anticholinergic side effects of the first-generation agents spurred the development of second-generation antihistamines. The journey from hydroxyzine to its metabolite, cetirizine, is a classic example of this evolution within the broader benzhydrylpiperazine class. Cetirizine, with its carboxyl group, is more polar and a substrate for the P-glycoprotein efflux pump in the blood-brain barrier, which severely limits its CNS penetration.[1] This results in a much-improved safety and tolerability profile, making second-generation agents the first-line treatment for allergic conditions.[4]

Modern Research and Repurposing

In recent years, there has been a renewed interest in N-(p-Chlorobenzhydryl)piperazine derivatives for indications beyond their antihistaminic activity. Notably, Chlorcyclizine has been identified as a potent inhibitor of Hepatitis C virus (HCV) infection.[13] It appears to act at an early stage of the viral life cycle, likely by inhibiting viral entry into host cells.[13] This has led to structure-activity relationship studies to optimize its anti-HCV activity, demonstrating the continued relevance of this classic scaffold in modern drug discovery.[4] Furthermore, various derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxic activity against a range of cancer cell lines.[5]

Conclusion

The historical research on this compound and its derivatives provides a compelling narrative of rational drug design and the evolution of therapeutic agents. From their origins as potent but problematic first-generation antihistamines, these compounds have not only paved the way for the development of safer, second-generation drugs but also continue to be a source of inspiration for new therapeutic applications. The enduring versatility of the piperazine scaffold, coupled with a deep understanding of its structure-activity relationships and pharmacological properties, ensures that this class of molecules will remain a subject of scientific interest for years to come.

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The Benzhydrylpiperazine Scaffold: A Foundational Element in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydrylpiperazine moiety represents a classic example of a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure, combining a bulky, lipophilic benzhydryl group with a versatile piperazine ring, has provided a fertile ground for the development of a wide array of clinically significant therapeutic agents. This guide offers a comprehensive review of the foundational literature on benzhydrylpiperazine compounds, delving into their historical context, core synthesis methodologies, diverse pharmacological applications, and the critical structure-activity relationships that have driven their evolution. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for professionals engaged in the exploration and exploitation of this remarkable chemical scaffold.

Historical Perspective: From Antihistamines to Broader Therapeutic Horizons

The story of benzhydrylpiperazines is intrinsically linked to the dawn of antihistamine research in the mid-20th century. Following the identification of histamine as a key mediator of allergic reactions, the scientific community embarked on a quest for its antagonists.[1] Early breakthroughs at the Pasteur Institute in the 1940s laid the groundwork for the first generation of H1 antihistamines.[2] It was within this dynamic environment that the benzhydrylpiperazine scaffold emerged as a highly promising pharmacophore.

Researchers at Burroughs Wellcome (now part of GlaxoSmithKline) in the late 1940s and early 1950s systematically investigated this chemical series, leading to the development of foundational drugs like cyclizine and chlorcyclizine .[1] These early compounds, while effective at blocking the H1 receptor, were also noted for their sedative and anticholinergic side effects, a common characteristic of first-generation antihistamines.

A pivotal moment in the evolution of this class was the development of hydroxyzine . This compound not only demonstrated potent antihistaminic and antiemetic properties but also exhibited significant anxiolytic effects, broadening the therapeutic potential of the benzhydrylpiperazine core. The subsequent discovery that cetirizine , the carboxylated metabolite of hydroxyzine, was a potent and selective second-generation antihistamine with a much-improved side-effect profile, marked a paradigm shift.[3] Cetirizine's zwitterionic nature at physiological pH reduces its ability to cross the blood-brain barrier, thereby minimizing sedation while retaining high affinity for peripheral H1 receptors.[3]

This journey from early, non-selective compounds to highly targeted second-generation agents highlights the enduring utility of the benzhydrylpiperazine scaffold and set the stage for its exploration in other therapeutic areas, including cancer, inflammation, and infectious diseases.[4]

Core Synthesis Strategies

The synthesis of the 1-benzhydrylpiperazine core and its derivatives can be achieved through several reliable and scalable routes. The choice of a particular synthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the benzhydryl and piperazine moieties.

Synthesis of the 1-Benzhydrylpiperazine Intermediate

A common and efficient method for the synthesis of the core 1-benzhydrylpiperazine structure involves the direct N-alkylation of piperazine with a benzhydryl halide.

Experimental Protocol: Synthesis of 1-Benzhydrylpiperazine [5]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution to act as a base.

  • Alkylation: Add benzhydryl chloride (1.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 80-90 °C for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 1-benzhydrylpiperazine.

Diagram: General Synthesis of 1-Benzhydrylpiperazine

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Benzhydryl Chloride Benzhydryl Chloride Reaction Benzhydryl Chloride->Reaction Piperazine Piperazine Piperazine->Reaction K2CO3, DMF K2CO3, DMF Heat (80-90 °C) Heat (80-90 °C) 1-Benzhydrylpiperazine 1-Benzhydrylpiperazine Reaction->1-Benzhydrylpiperazine N-Alkylation

Caption: Synthesis of the 1-benzhydrylpiperazine core.
Derivatization of the 1-Benzhydrylpiperazine Core

The secondary amine of the 1-benzhydrylpiperazine core is a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents to modulate the compound's pharmacological properties.

Experimental Protocol: N-Acylation of 1-Benzhydrylpiperazine [5]

  • Reaction Setup: Dissolve 1-benzhydrylpiperazine (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA, 1.5-2.0 eq), to the solution.

  • Acylation: Slowly add the desired acyl chloride (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Characterization of Derivatives:

The synthesized compounds are typically characterized by a suite of spectroscopic methods to confirm their structure and purity.[4]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms and the successful addition of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the amide carbonyl in acylated products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Therapeutic Applications and Mechanisms of Action

The benzhydrylpiperazine scaffold has given rise to drugs with a wide range of therapeutic applications. The following sections detail the major areas of activity and the underlying mechanisms of action.

Antihistaminic Activity

The primary and most well-established therapeutic application of benzhydrylpiperazine compounds is in the treatment of allergic conditions.

Mechanism of Action:

Benzhydrylpiperazine-based antihistamines act as inverse agonists at the histamine H1 receptor.[3] In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding shifts this equilibrium towards the active state, triggering the allergic response. Benzhydrylpiperazine antihistamines bind preferentially to the inactive conformation, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms.

Second-generation compounds like cetirizine exhibit high selectivity for the H1 receptor over other receptors, which contributes to their improved safety profile.[3]

Diagram: H1 Receptor Antagonism

G cluster_receptor Histamine H1 Receptor Inactive_State Inactive State (R) Active_State Active State (R*) Inactive_State->Active_State No_Response No_Response Inactive_State->No_Response No Signal Allergic_Response Allergic_Response Active_State->Allergic_Response Triggers Histamine Histamine Histamine->Active_State Binds & Stabilizes Benzhydrylpiperazine Benzhydrylpiperazine Benzhydrylpiperazine->Inactive_State Binds & Stabilizes

Caption: Mechanism of H1 receptor inverse agonism.
Anticancer Activity

More recently, the benzhydrylpiperazine scaffold has been explored for its potential in oncology. Two primary mechanisms of action have been identified: histone deacetylase (HDAC) inhibition and dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibition.

HDAC Inhibition:

Certain benzhydrylpiperazine derivatives have been designed as potent HDAC inhibitors.[6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Mechanism of Action:

Benzhydrylpiperazine-based HDAC inhibitors typically consist of three key pharmacophoric elements:

  • A zinc-binding group (ZBG) , often a hydroxamic acid, that chelates the zinc ion in the active site of the HDAC enzyme.

  • A linker of appropriate length and flexibility.

  • A cap group , in this case, the benzhydrylpiperazine moiety, which interacts with the surface of the enzyme and contributes to isoform selectivity.[6]

By inhibiting HDACs, these compounds can restore the expression of tumor suppressor genes, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[6]

Dual COX-2/5-LOX Inhibition:

Chronic inflammation is a known driver of carcinogenesis. The enzymes COX-2 and 5-LOX are key players in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.

Mechanism of Action:

A series of benzhydrylpiperazine derivatives have been synthesized that dually inhibit COX-2 and 5-LOX.[5] This dual inhibition is thought to provide a more comprehensive anti-inflammatory effect compared to selective COX-2 inhibitors, which can shunt the arachidonic acid cascade towards the production of pro-inflammatory leukotrienes. By blocking both pathways, these compounds can reduce inflammation and potentially inhibit the growth of inflammation-driven cancers.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of benzhydrylpiperazine compounds are primarily attributed to their ability to inhibit the COX and LOX pathways, as described above. This makes them promising candidates for the treatment of various inflammatory disorders.

Structure-Activity Relationships (SAR)

The extensive derivatization of the benzhydrylpiperazine scaffold has yielded a wealth of SAR data, providing valuable insights for the rational design of new therapeutic agents.

SAR for Anticancer Activity (HDAC Inhibition)
Modification SiteObservationReference
Linker Length An optimal linker length of five to seven carbon atoms between the benzhydrylpiperazine cap and the hydroxamic acid ZBG is often associated with potent HDAC6 inhibition.[6]
Cap Group The bulky benzhydrylpiperazine group effectively occupies the surface pocket of HDACs, contributing to affinity and isoform selectivity.[6]
Zinc-Binding Group A hydroxamic acid moiety is a highly effective ZBG, crucial for potent HDAC inhibition.[6]
SAR for Anti-inflammatory Activity (COX-2/5-LOX Inhibition)
Modification SiteObservationReference
Substituents on Terminal Phenyl Ring Electron-withdrawing groups (e.g., -Cl, -NO₂) on the terminal phenyl ring of the side chain generally enhance COX-2 inhibitory activity and selectivity.[5]
Linker The nature of the linker connecting the benzhydrylpiperazine core to the terminal aryl group is critical for optimal positioning within the enzyme active sites.[5]
Benzhydryl Group The unsubstituted benzhydryl group is a common feature in active compounds, suggesting its importance for overall binding.[5]
SAR for Antitubercular Activity
Modification SiteObservationReference
Phenylsulfonamide Moiety Electron-withdrawing groups, such as 2,4-dinitro substitution, on the phenylsulfonamide moiety significantly enhance antitubercular activity.[7]
Benzhydryl Group Fluorination of the benzhydryl group does not appear to significantly improve antitubercular activity.[7]

Pharmacokinetics (ADME)

The pharmacokinetic properties of benzhydrylpiperazine derivatives are highly dependent on their specific chemical structure. The transition from the lipophilic, centrally-acting hydroxyzine to the zwitterionic, peripherally-acting cetirizine provides a compelling case study in how structural modifications can dramatically alter a drug's ADME profile.

ParameterHydroxyzineCetirizineReference
Absorption Well-absorbed orally.High intestinal absorption (>70% bioavailability).[3][8]
Distribution Crosses the blood-brain barrier, leading to sedation.Low CNS penetration due to zwitterionic nature and P-glycoprotein efflux.[3]
Metabolism Extensively metabolized, with cetirizine being the major active metabolite.Negligible interaction with liver enzymes.[3][8]
Excretion Primarily excreted as metabolites.Mainly excreted unchanged in the urine.[3]
Half-life Variable, but cetirizine has a half-life of ~10-11 hours after hydroxyzine administration.Approximately 7-10 hours.[3][8]

The favorable pharmacokinetic profile of cetirizine, particularly its low metabolism and renal excretion, has contributed significantly to its clinical success.[3] For novel benzhydrylpiperazine derivatives, a thorough evaluation of their ADME properties is crucial for their successful development as therapeutic agents.

Conclusion and Future Directions

The benzhydrylpiperazine scaffold has proven to be a remarkably resilient and versatile platform in drug discovery. From its origins in the development of first-generation antihistamines to its current exploration in oncology and inflammatory diseases, this chemical entity continues to inspire the design of novel therapeutic agents. The wealth of available SAR data, coupled with modern computational and synthetic techniques, provides a solid foundation for the future development of benzhydrylpiperazine derivatives with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to evolve, it is certain that the benzhydrylpiperazine scaffold will remain a valuable tool in the armamentarium of the medicinal chemist.

References

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191. [Link]

  • BenchChem. (2025). The Benzhydrylpiperazines: A Technical History of a Cornerstone in Antihistamine Discovery. BenchChem Technical Guides.
  • Kumar, A., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]

  • Bizot, M. T., et al. (1998). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 364-371. [Link]

  • Konda, M., et al. (2021). Plasma and urine pharmacokinetics of hydroxyzine and cetirizine following repeated oral administrations to exercised horses. Journal of Veterinary Pharmacology and Therapeutics, 44(5), 751-760. [Link]

  • Knych, H. K., et al. (2019). Pharmacokinetics of hydroxyzine and cetirizine following oral administration of hydroxyzine to exercised Thoroughbred horses. Equine Veterinary Journal, 51(5), 651-657. [Link]

  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. BenchChem Technical Guides.
  • Knych, H. K., et al. (2019). Pharmacokinetics of hydroxyzine and cetirizine following oral administration of hydroxyzine to exercised Thoroughbred horses. Mad Barn Research Bank.
  • Ruzic, D., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceutics, 14(12), 2600. [Link]

  • Ruzic, D., et al. (2022). Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. University of East Anglia Repository.
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  • Kumar, A., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry.
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  • Al-Masoudi, N. A., et al. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ2-1,2,3-triazoline hydrides.
  • Grifantini, R., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors.
  • Acar, Ç., et al. (2018). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives.
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Methodological & Application

Mastering the Dissolution of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the effective dissolution of N-(p-Chlorobenzhydryl)piperazine dihydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to explain the underlying chemical principles governing the dissolution of hydrochloride salts in aprotic polar solvents. By understanding these principles, researchers can optimize solubility, ensure solution stability, and maintain the integrity of their experimental results. This guide includes step-by-step procedures, recommendations for handling and storage, and troubleshooting advice.

Introduction: The Significance of Proper Dissolution

N-(p-Chlorobenzhydryl)piperazine and its derivatives are a class of compounds with significant interest in pharmaceutical research, notably as intermediates in the synthesis of antihistamines and other therapeutic agents. The dihydrochloride salt form is often utilized to improve the stability and handling of the parent compound. However, the introduction of hydrochloride moieties can present challenges in achieving high concentrations in common organic solvents like DMSO, which is a preferred solvent in early-stage drug discovery due to its broad solubilizing power and miscibility with aqueous media.

Achieving a stable, homogenous solution is paramount for accurate and reproducible downstream applications, including high-throughput screening, cell-based assays, and pharmacokinetic studies. Improper dissolution can lead to inaccurate compound concentrations, precipitation, and ultimately, unreliable experimental data. This guide provides a robust framework for successfully dissolving N-(p--Chlorobenzhydryl)piperazine dihydrochloride in DMSO, ensuring the quality and integrity of your research.

Understanding the Chemistry: Why Hydrochloride Salts Behave Differently in DMSO

While the free base form of N-(p-Chlorobenzhydryl)piperazine exhibits good solubility in DMSO (approximately 30 mg/mL), the dihydrochloride salt is expected to have a lower solubility. This is a common characteristic of hydrochloride salts of organic bases when dissolved in aprotic polar solvents like DMSO.

Here's a breakdown of the underlying principles:

  • Ionic vs. Aprotic Interactions: Hydrochloride salts are ionic compounds. In protic solvents like water or methanol, the proton from the solvent can readily solvate the chloride ion, and the solvent's hydroxyl groups can hydrogen bond with the protonated amine of the piperazine ring, facilitating dissolution.

  • DMSO's Solvation Properties: DMSO is a polar aprotic solvent. It possesses a strong dipole moment and can effectively solvate cations through its negatively charged oxygen atom. However, it is less effective at solvating anions like chloride compared to protic solvents. This can lead to a lower overall solubility of the salt.

  • The "Like Dissolves Like" Principle: While a simplification, this principle holds true. The ionic nature of the hydrochloride salt makes it less "like" the aprotic nature of DMSO compared to its more organic free base form.

The following diagram illustrates the key components and their interactions during the dissolution process.

G cluster_compound This compound cluster_solvent Solvent cluster_solution Dissolution Process Compound C₁₇H₁₉ClN₂·2HCl FreeBase Free Base (Higher Solubility in DMSO) Compound->FreeBase Contributes to organic solubility HCl 2HCl (Ionic) Compound->HCl Contributes to ionic character Dissolved Homogenous Solution (Target) FreeBase->Dissolved Readily solvated by DMSO Precipitate Precipitation Risk (Lower Solubility) HCl->Precipitate Poorly solvated by DMSO DMSO DMSO (Aprotic, Polar) DMSO->Dissolved Effective for Free Base DMSO->Precipitate Less effective for HCl salt

Caption: Factors influencing the dissolution of the dihydrochloride salt in DMSO.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and the necessary safety precautions is the foundation of any successful laboratory protocol.

Physicochemical Data
PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₇H₂₁Cl₃N₂-
Molecular Weight 359.72 g/mol -
Appearance White to off-white solidGeneral Observation
Solubility of Free Base in DMSO ~30 mg/mL
Solubility of Dihydrochloride in DMSO Expected to be lower than the free baseChemical Principles
Safety and Handling

This compound and DMSO have specific handling and storage requirements that must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and the solvent.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Hygroscopicity: Piperazine derivatives and their salts can be hygroscopic, meaning they can absorb moisture from the air. Store the compound in a tightly sealed container in a desiccator.

  • DMSO Handling: DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact. If skin contact occurs, wash the affected area thoroughly with water.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Detailed Protocol for Dissolution in DMSO

This protocol provides a step-by-step guide for dissolving this compound in DMSO. As the exact solubility is not widely reported, this protocol emphasizes a careful, stepwise approach to determine the optimal concentration for your specific needs.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO (high purity, ≥99.9%)

  • Sterile microcentrifuge tubes or glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Bath sonicator (optional)

  • Pipettes and sterile filter tips

Experimental Workflow

The following diagram outlines the decision-making process for preparing the stock solution.

G start Start: Prepare Stock Solution weigh 1. Weigh Compound Accurately start->weigh add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso vortex 3. Vortex at Room Temperature add_dmso->vortex check_solubility 4. Visually Inspect for Complete Dissolution vortex->check_solubility success Solution is Clear: Stock Ready for Use/Storage check_solubility->success Yes troubleshoot Incomplete Dissolution: Proceed to Enhancement check_solubility->troubleshoot No heat 5a. Gentle Heating (30-40°C) troubleshoot->heat sonicate 5b. Sonication (10-15 min) troubleshoot->sonicate check_again 6. Re-inspect for Dissolution heat->check_again sonicate->check_again success2 Solution is Clear: Cool to RT Before Use check_again->success2 Yes failure Still Undissolved: Consider Lower Concentration or Co-solvent check_again->failure No

Caption: Step-by-step workflow for dissolving the compound in DMSO.

Step-by-Step Methodology
  • Preparation and Weighing:

    • Allow the container of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

    • Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of the compound into the tube/vial. It is recommended to start with a small amount to prepare a concentrated stock solution (e.g., 10 mM).

  • Initial Dissolution Attempt at Room Temperature:

    • Calculate the volume of anhydrous DMSO required to achieve the desired concentration.

    • Add the calculated volume of DMSO to the tube/vial containing the compound.

    • Cap the tube/vial tightly and vortex thoroughly for 2-3 minutes.

    • Visually inspect the solution against a light source. If the solution is clear and free of any solid particles, the dissolution is complete.

  • Enhancing Solubility (If Necessary):

    • If the compound has not fully dissolved, proceed with the following steps. It is advisable to try these methods sequentially.

    • Gentle Heating: Place the vial in a water bath or on a heat block set to a low temperature (30-40°C). Intermittently vortex the solution every 5-10 minutes. Caution: Avoid excessive heat, as it may degrade the compound.

    • Sonication: Place the vial in a bath sonicator for 10-15 minute intervals. The ultrasonic waves can help to break up solid aggregates and facilitate dissolution. Check for dissolution after each interval.

  • Final Steps and Storage:

    • Once the compound is fully dissolved, allow the solution to cool to room temperature if heating was applied.

    • For long-term storage, it is recommended to filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in a dark, dry place.

Best Practices for Solution Stability and Use

  • Use Anhydrous DMSO: The presence of water can affect the stability of some compounds in DMSO. Always use a fresh, high-purity, anhydrous grade of DMSO.

  • Prepare Fresh Dilutions: For cellular assays or other sensitive applications, it is best to prepare fresh dilutions of your stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.

  • Avoid Prolonged Storage of Aqueous Dilutions: Do not store aqueous dilutions of the compound for extended periods, as this can lead to precipitation and degradation. A general recommendation is to use aqueous solutions within the same day of preparation.

  • DMSO Concentration in Final Assays: When preparing working solutions for biological assays, ensure that the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve completely, even with heating and sonication. The desired concentration exceeds the solubility limit of the dihydrochloride salt in DMSO.Prepare a new, more dilute stock solution. Alternatively, consider using a co-solvent. A small percentage of a protic solvent like methanol may aid dissolution, but compatibility with the downstream application must be verified.
A precipitate forms after the stock solution is cooled to room temperature. The solution was supersaturated at the elevated temperature.Re-warm the solution to redissolve the precipitate and then dilute it to a lower concentration where it remains in solution at room temperature.
The stock solution appears cloudy or develops a precipitate over time in storage. The compound may be degrading or precipitating out of solution. The cap may not be airtight, allowing moisture to enter.Discard the stock solution and prepare a fresh one. Ensure vials are tightly sealed. Consider storing at -80°C for enhanced stability.

Conclusion

The successful dissolution of this compound in DMSO is a critical first step for a wide range of research applications. While the dihydrochloride salt form presents a greater solubility challenge compared to its free base, a systematic approach incorporating careful technique and an understanding of the underlying chemical principles can ensure the preparation of stable, homogenous stock solutions. By following the detailed protocol and best practices outlined in this guide, researchers can confidently prepare their compound for downstream experiments, thereby enhancing the reliability and reproducibility of their scientific findings.

References

  • Vertex AI Search. (2024). Search results for "DMSO as a solvent for drug discovery".
  • Vertex AI Search. (2024). Search results for "dissolving N-(p-Chlorobenzhydryl)piperazine protocol".
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  • Vertex AI Search. (2024). Search results for "best practices for dissolving hydrochloride salts of organic compounds in DMSO".
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Application Notes & Protocols: Investigating the Anti-Cancer Potential of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Scientific Introduction and Rationale for Investigation

N-(p-Chlorobenzhydryl)piperazine dihydrochloride, also known as 1-(4-Chlorobenzhydryl)piperazine or Norchlorcyclizine, is a piperazine derivative.[1][2] While it is recognized as a metabolite of the antihistamines meclizine and chlorcyclizine and has been used as a synthetic intermediate for creating other agents, its direct application as an anti-cancer therapeutic is not yet established.[1] However, a compelling scientific rationale exists for its investigation in oncological research.

This rationale is built on two key pillars of evidence:

  • The Piperazine Scaffold in Oncology: The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs.[3] Derivatives of this structure are well-documented to exhibit potent anti-cancer activities by interacting with a wide range of biological targets, leading to the inhibition of the cell cycle, induction of programmed cell death (apoptosis), and disruption of critical cancer signaling pathways.[4][5][6][7] Notably, a study demonstrated that synthetic derivatives of the core compound, 1-(4-chlorobenzhydryl)piperazine, exhibited significant cytotoxic activity across a panel of liver, breast, and colon cancer cell lines.[8][9] This directly implicates the parent scaffold as a promising starting point for anti-cancer drug discovery.

  • Repurposing Antihistamines for Cancer Therapy: There is a growing and robust body of evidence supporting the repurposing of antihistamines for cancer treatment.[10] Many of these compounds, particularly cationic amphiphilic antihistamines like loratadine and desloratadine, have been shown to reduce mortality in cancer patients.[11][12] Their mechanisms of action include inducing lysosomal cell death and promoting apoptosis, suggesting that compounds with antihistamine-like structures, such as N-(p-Chlorobenzhydryl)piperazine, may possess similar and previously unexplored anti-neoplastic properties.[11][13][14]

Given this context, this compound represents a valuable candidate for screening and mechanistic studies to uncover novel therapeutic potential against cancer. This guide provides a comprehensive framework and detailed protocols for initiating such an investigation.

Section 2: Postulated Mechanisms of Action & Avenues for Investigation

Based on the activities of structurally related piperazine derivatives and repurposed antihistamines, several plausible anti-cancer mechanisms can be hypothesized for N-(p-Chlorobenzhydryl)piperazine. Initial investigations should focus on validating these potential modes of action.

  • Induction of Caspase-Dependent Apoptosis: A primary mechanism for many chemotherapeutics is the induction of apoptosis. Piperazine derivatives have been shown to potently trigger this process.[6][15] This pathway is often mediated by the activation of caspases, a family of proteases that execute cell death. A proposed pathway to investigate would be the intrinsic (mitochondrial) pathway, involving the release of cytochrome C and subsequent activation of caspase-3.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Many piperazine-containing compounds exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints, such as G2/M or G1/S, preventing cancer cells from dividing.[5][7][16]

  • Inhibition of Pro-Survival Signaling: Novel piperazine derivatives have been found to inhibit multiple cancer-promoting signaling pathways simultaneously, including the PI3K/AKT and Src family kinase pathways, which are crucial for cancer cell growth and survival.[6][17]

Hypothetical Signaling Pathway for Investigation

Apoptosis_Pathway Compound N-(p-Chlorobenzhydryl) piperazine Cell Cancer Cell Compound->Cell Treatment Mitochondria Mitochondrial Stress Cell->Mitochondria Induces CytoC Cytochrome C Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway initiated by the test compound.

Section 3: Experimental Workflow and Protocols

This section outlines a logical experimental workflow for the initial preclinical evaluation of this compound. The protocols provided are foundational and should be optimized for specific cell lines and laboratory conditions.

Overall Experimental Workflow

Experimental_Workflow Start Compound Preparation (Stock Solution) Screen Cytotoxicity Screening (SRB/MTT Assay) Start->Screen IC50 Determine IC50 Value Screen->IC50 Mechanism Mechanism of Action Studies (at IC50 concentrations) IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data

Caption: A logical workflow for the preclinical evaluation of the test compound.

Protocol 1: Compound Preparation and Storage

Causality: Proper solubilization and storage are critical for ensuring compound stability and experimental reproducibility. The choice of solvent must be compatible with cell culture and tested for cytotoxicity itself.

  • Reagent: this compound.

  • Solvent Selection: Based on supplier data, Dimethyl sulfoxide (DMSO) is a suitable solvent.[1]

  • Procedure:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in sterile DMSO.

    • Gently warm and vortex if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Quality Control (Self-Validation):

    • Solvent Control: In all experiments, treat a set of cells with the highest concentration of DMSO used for drug dilutions. This ensures that any observed effects are due to the compound and not the solvent. The final concentration of DMSO in cell culture media should ideally be kept below 0.5%.

Protocol 2: Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

Causality: This initial screen is designed to determine if the compound has anti-proliferative or cytotoxic effects and to establish a dose-response curve. The SRB assay measures total protein content, which correlates with cell number. It was successfully used to evaluate derivatives of the target compound.[8][18]

ParameterRecommendation
Cell Lines Start with a panel (e.g., MCF-7 breast, HCT-116 colon, HUH7 liver)[8]
Seeding Density 5,000 - 10,000 cells/well (96-well plate), optimize for each cell line
Concentration Range 0.1 µM to 100 µM (e.g., seven-point, 1:3 serial dilution)
Incubation Time 48 to 72 hours

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well plates at the predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture media from the DMSO stock.

    • Remove the old media from the plates and add 100 µL of the media containing the compound, solvent control (DMSO), or media only (untreated control).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Fixation:

    • Gently remove the media.

    • Add 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining:

    • Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate on a plate shaker for 10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: This assay quantifies the extent of apoptosis induced by the compound. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and can be used to identify these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells, allowing for their differentiation.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and solvent controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the media (containing floating cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the media in the conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: This protocol determines if the compound's anti-proliferative effect is due to arrest at a specific phase of the cell cycle. PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with the compound at its IC₅₀ concentration for a time course (e.g., 12, 24, 48 hours) to observe the dynamics of cell cycle arrest.

  • Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis protocol.

  • Cell Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution based on DNA content histograms.

  • Data Interpretation: Compare the percentage of cells in the G0/G1, S, and G2/M phases between treated and control samples. A significant accumulation of cells in a particular phase indicates cell cycle arrest.

Section 4: References

  • Ellegaard, A. M., Dehlendorff, C., Vind, A. C., Anand, A., Cederkvist, L., Petersen, N. H. T., Nylandsted, J., Stenvang, J., Garm, C., & Jäättelä, M. (2020). Repurposing Cationic Amphiphilic Antihistamines for Cancer Treatment. EBioMedicine, 55, 102746. [Link]

  • Kubiak-Tomaszewska, G., Tomaszewski, P., & Struga-Krupecka, M. (2023). H1 Antihistamines—Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment. Cancers, 15(24), 5898. [Link]

  • Shishir, M. A., Tasnim, F. T., & Akter, F. (2022). Antihistamines for cancer treatment: More than just allergy relief. ResearchGate. [Link]

  • Ali, D., Al-Megrin, W. A. I., & Shaik, M. R. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5220. [Link]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2023). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 101(3), 629-654. [Link]

  • Ali, D., Al-Megrin, W. A. I., & Shaik, M. R. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Hassan, M., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. I. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry, 13(15), 1365–1392. [Link]

  • Szabó, N., Borbély, Á., Kónya, B., Tököli, T., Szilágyi, L., & Antus, S. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(13), 4246. [Link]

  • Kubiak-Tomaszewska, G., Tomaszewski, P., & Struga-Krupecka, M. (2023). H1 Antihistamines-Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment. PubMed. [Link]

  • Wagner, P., El-Khoueiry, A., & Olsson, H. (2021). Improved survival in several cancers with use of H1-antihistamines desloratadine and loratadine. Translational Oncology, 14(5), 101032. [Link]

  • Gökçe, M., Utku, S., & Küpeli Akkol, E. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8085. [Link]

  • Gökçe, M., Utku, S., & Küpeli Akkol, E. (2012). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Gökçe, M., Utku, S., & Küpeli Akkol, E. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed. [Link]

  • Li, L., Wu, J., & Wang, H. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Apoptosis, 18(12), 1535–1546. [Link]

  • Ali, A., Shah, M. R., & Khan, M. A. (2019). New N-benzhydrylpiperazine/1,3,4-oxadiazoles conjugates inhibit the proliferation, migration, and induce apoptosis in HeLa cancer cells via oxidative stress-mediated mitochondrial pathway. Journal of Cellular Biochemistry, 120(2), 1651–1666. [Link]

  • Wang, W., Li, Y., & Liu, Y. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(32), 19683–19706. [Link]

  • Li, L., Wu, J., & Wang, H. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. NIH. [Link]

  • Naik, N., Kumar, C. H., & Reddy, R. B. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38. [Link]

  • Tan, S. H., Yap, S. Q., & Lim, K. H. (2020). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 10(1), 10839. [Link]

  • Siwek, A., Stączek, P., & Wujec, M. (2023). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 28(18), 6523. [Link]

  • National Center for Biotechnology Information. (n.d.). Norchlorcyclizine. PubChem Compound Database. [Link]

  • Gökçe, M., Utku, S., & Küpeli Akkol, E. (2012). Cancer cell Cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives. Bilkent University Institutional Repository. [Link]

Sources

N-(p-Chlorobenzhydryl)piperazine Dihydrochloride: A Versatile Scaffold for Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract and Introduction

N-(p-Chlorobenzhydryl)piperazine, also known as Norchlorcyclizine, and its dihydrochloride salt, are pivotal chemical entities in modern medicinal chemistry and neuroscience.[1][2][3] While the compound itself is primarily recognized as an inactive metabolite of antihistamines like meclizine and chlorcyclizine or as a key synthetic intermediate, its true value lies in its role as a versatile structural scaffold.[2][4][5] The piperazine ring is a privileged pharmacophore found in a multitude of centrally acting agents, owing to its ability to interact with various neurotransmitter systems.[6]

This guide provides neuroscience researchers and drug development professionals with a comprehensive overview of N-(p-Chlorobenzhydryl)piperazine dihydrochloride. We will delve into its physicochemical properties, safe handling procedures, and its strategic application as a foundational building block for synthesizing novel compounds. The core of this document is dedicated to detailed, field-proven protocols for the preparation of stock solutions and the synthesis of new chemical entities for screening in neuroscience-related assays, such as those targeting neuropathic pain or neuropsychiatric disorders.

Compound Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are critical for experimental reproducibility. This compound is the salt form, which typically offers improved solubility and stability compared to its free base, Norchlorcyclizine.

Parameter Value (Dihydrochloride Salt) Value (Free Base) Reference(s)
Primary Name This compound1-(4-Chlorobenzhydryl)piperazine[3][7]
Synonyms Norchlorcyclizine dihydrochlorideNorchlorcyclizine, N-(p-Chlorobenzhydryl)-piperazine[1][2][3][7]
CAS Registry Number 1031-92-1303-26-4[1][2][4][7][8]
Molecular Formula C₁₇H₂₀Cl₂N₂C₁₇H₁₉ClN₂[2][4][7]
Molecular Weight 359.7 g/mol 286.8 g/mol [2][4][7]
Appearance White to light beige crystalline powderWhite to almost white powder/crystal[4][9]
Solubility Soluble in MethanolSoluble in Ethanol (~25 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml); Sparingly soluble in aqueous buffers[7][10]
Storage Store at -20°C for long-term stability (≥ 4 years)Store in a cool, dry, well-ventilated place[10][11]
Critical Safety and Handling Information

As a bioactive chemical, N-(p-Chlorobenzhydryl)piperazine and its salts must be handled with care.

  • Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][3][12] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Causality Note: The dihydrochloride salt form is used to enhance aqueous solubility, which is often poor for the free base. However, for many organic reactions, the free base is required and can be generated in situ or by a separate neutralization step.

Rationale for Use in Neuroscience Drug Discovery

The primary application of N-(p-Chlorobenzhydryl)piperazine is not as a direct pharmacological tool, but as a scaffold for creating derivatives with novel activities. The rationale is grounded in the structure-activity relationships of existing drugs and clinical candidates. The secondary amine of the piperazine ring is a reactive nucleophile, allowing for straightforward chemical modification to explore a wide chemical space.

G cluster_core Core Scaffold cluster_mods Chemical Modification cluster_targets Potential Neuroscience Targets core 1-(4-Chlorobenzhydryl)piperazine reaction Nucleophilic Substitution (e.g., Acylation, Alkylation) core->reaction at Piperazine N4-position nav Voltage-Gated Sodium Channels (e.g., Nav1.7 for pain) reaction->nav dopamine Dopamine Receptors (e.g., D4 for antipsychotics) reaction->dopamine other Other CNS Targets (e.g., Antihistamines, Anticancer) reaction->other

Figure 1: Derivatization strategy for the 1-(4-Chlorobenzhydryl)piperazine scaffold.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures.

Protocol 4.1: Preparation of Stock Solutions for In Vitro Screening

This protocol details the preparation of a high-concentration stock solution in DMSO, which is standard for screening sparingly soluble compounds in aqueous cell culture media.

Materials:

  • This compound (or free base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile, dry container on an analytical balance. Carefully weigh the desired amount of the compound (e.g., 5 mg).

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For the free base (MW=286.8 g/mol ), a 10 mM stock requires dissolving 2.868 mg in 1 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the container with the compound.

    • Causality Note: Anhydrous DMSO is used to prevent the introduction of water, which can affect compound stability and solubility over time.

  • Mixing: Tightly cap the container and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Dilution: For cell-based assays, thaw an aliquot and dilute it in the appropriate aqueous buffer or cell culture medium.

    • Trustworthiness Check: It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically <0.5%). Perform a vehicle control experiment with the same final DMSO concentration to validate that the solvent has no effect on the experimental outcome.[10]

Protocol 4.2: Synthesis of a Novel Amide Derivative for Screening

This protocol provides a general method for the N-acylation of 1-(4-Chlorobenzhydryl)piperazine, a common strategy for generating compound libraries.[6][13]

G reagents 1. Dissolve Piperazine & Triethylamine in Anhydrous DCM addition 2. Add Acid Chloride (dropwise at 0-5°C) reagents->addition reaction 3. Stir at Room Temp (Monitor by TLC) addition->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purify by Column Chromatography workup->purify characterize 6. Characterize Product (NMR, MS) purify->characterize

Figure 2: General experimental workflow for the synthesis of amide derivatives.

Materials:

  • 1-(4-Chlorobenzhydryl)piperazine (free base)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Desired acid chloride (e.g., 4-nitrobenzoyl chloride)

  • Saturated sodium bicarbonate solution, 1N HCl solution, brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane:ethyl acetate)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Chlorobenzhydryl)piperazine (1.0 eq) in anhydrous DCM. Cool the solution to 0-5°C in an ice bath.

  • Base Addition: Add triethylamine (3.0 eq) to the cold reaction mixture and stir for 10 minutes.

    • Causality Note: Triethylamine is a non-nucleophilic organic base used to "scavenge" the hydrochloric acid (HCl) byproduct generated during the acylation reaction. This prevents the protonation of the piperazine's nitrogen, ensuring it remains nucleophilic and can attack the acid chloride.

  • Acylation: Slowly add the desired acid chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 5-6 hours or until completion.[13]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting piperazine and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

    • Trustworthiness Check: TLC provides a rapid, qualitative check on the reaction's status, preventing premature workup or unnecessarily long reaction times.

  • Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in a larger volume of ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally, brine.

    • Causality Note: The HCl wash removes unreacted triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure amide derivative.[6]

Example Applications & Derivative Activities

Derivatives of the N-(p-Chlorobenzhydryl)piperazine scaffold have been investigated for a range of biological activities relevant to neuroscience and beyond. The following table summarizes key findings from the literature.

Derivative Class Biological Target / Activity Therapeutic Area Reference(s)
Piperazine AmidesVoltage-gated sodium channel 1.7 (Nav1.7) inhibitionNeuropathic Pain[2][14]
Substituted Benzoyl-PiperazinesCytotoxicity against various cancer cell linesOncology[6][13][15]
Diaryl PiperazinesDopamine D₄ receptor antagonismAntipsychotics[6]
Piperazine SulfonamidesMatrix metalloproteinase (MMP) inhibitionVarious[6]

Conclusion

This compound is more than a mere chemical intermediate; it is a validated and powerful scaffold for the generation of novel chemical libraries. Its straightforward reactivity, combined with the proven pharmacological importance of the piperazine core, makes it an invaluable tool for researchers in neuroscience. By following the detailed protocols for handling, solubilization, and chemical modification outlined in this guide, scientists can effectively leverage this compound to synthesize and screen new potential therapeutics for a host of neurological and psychiatric conditions.

References

  • Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • SAFETY DATA SHEET for N-(4-Chlorobenzhydryl)piperazine.Acros Organics.
  • Safety Data Sheet for 1-(4-Chlorobenzhydryl)piperazine.Cayman Chemical.
  • Safety Data Sheet for 1-(4-CHLOROBENZYL)PIPERAZINE.ChemicalBook.
  • SAFETY DATA SHEET for 1-(3-Chlorophenyl)piperazine hydrochloride.Thermo Fisher Scientific.
  • Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound.Journal of Chemical and Pharmaceutical Research.
  • 1-(4-Chlorobenzhydryl)piperazine.Chem-Impex.
  • 1-(4-Chlorobenzhydryl)piperazine.LookChem.
  • 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4).Cayman Chemical.
  • Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • This compound - 1031-92-1.Vulcanchem.
  • PRODUCT INFORMATION for 1-(4-Chlorobenzhydryl)piperazine.Cayman Chemical.
  • Norchlorcyclizine.
  • 1-(4-Chlorobenzhydryl)piperazine | Biochemical Reagent.MedChemExpress.
  • Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives.

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Application Notes and Protocols for in vivo Experimental Design of N-(p-Chlorobenzhydryl)piperazine dihydrochloride Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of N-(p-Chlorobenzhydryl)piperazine dihydrochloride

This compound, also known as Norchlorcyclizine dihydrochloride, is a piperazine derivative with a structural scaffold common to a class of pharmacologically active compounds.[1][2] Primarily documented as a key intermediate in the synthesis of second-generation antihistamines such as cetirizine, its own pharmacological profile is not extensively characterized in publicly available literature.[1][3] However, its structural similarity to known antihistamines and other centrally acting agents suggests potential activity at histamine H1 receptors and possibly dopamine transporters.[4][5]

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating this compound. The protocols herein are designed to be robust, reproducible, and grounded in established pharmacological principles, enabling researchers to elucidate the compound's pharmacokinetic, pharmacodynamic, and toxicological profile.

Compound Identification Parameters:

ParameterValue
Primary Name This compound
CAS Registry Number 1031-92-1
Molecular Formula C₁₇H₂₀Cl₂N₂
Molecular Weight 359.7 g/mol
Synonyms Norchlorcyclizine dihydrochloride, 1-[(4-Chlorophenyl)phenylmethyl]-piperazine dihydrochloride

Source: Vulcanchem[1]

Strategic Considerations for in vivo Experimental Design

A logical and phased approach is critical for the comprehensive evaluation of any novel compound. The following workflow outlines a strategic path for investigating this compound in vivo.

experimental_workflow cluster_0 Phase 1 cluster_1 Phase 2 cluster_2 Phase 3 A Phase 1: Foundational Studies B Phase 2: Pharmacodynamic Evaluation A->B Proceed if Tolerated C Phase 3: Safety & Advanced Characterization B->C Based on Efficacy Signals P1_1 Acute Toxicity & Dose Range Finding P1_2 Pharmacokinetic (PK) Profiling P1_1->P1_2 Inform Dosing Regimen P2_1 Antihistaminic Activity Models P2_2 Dopaminergic Activity Models P2_1->P2_2 Elucidate Primary MOA P3_1 Safety Pharmacology P3_2 Behavioral Phenotyping

Caption: Phased approach for in vivo evaluation.

Phase 1: Foundational Studies

Acute Toxicity and Dose-Range Finding

Rationale: The initial step in any in vivo investigation is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This information is crucial for selecting appropriate and safe dose levels for subsequent efficacy studies. Given the limited toxicological data, a cautious dose-escalation design is warranted.[1]

Protocol: Up-and-Down Procedure (UDP) for Acute Oral Toxicity (OECD Guideline 425)

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Justification: This is a standard model for regulatory toxicology studies.

  • Housing: Individually housed in a controlled environment (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity) with ad libitum access to food and water.

  • Acclimation: Minimum of 5 days before dosing.

  • Dosing Vehicle: Based on solubility data, a solution in sterile water or a suspension in 0.5% carboxymethylcellulose (CMC) in water is recommended.[6]

  • Procedure:

    • Dose a single animal at a starting dose (e.g., 100 mg/kg).

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process is continued until the stopping criteria are met as per OECD 425 guidelines.

  • Observations: Record clinical signs of toxicity (e.g., sedation, changes in posture, respiration, convulsions) at regular intervals for 14 days.[1] Body weight should be recorded weekly.

  • Endpoint: Calculation of the LD50 and identification of the MTD.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to designing meaningful pharmacodynamic studies. This protocol aims to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Dose Selection: A single, non-toxic dose determined from the acute toxicity study (e.g., 10 mg/kg).

  • Administration:

    • Intravenous (IV) bolus via the tail vein (to determine bioavailability).

    • Oral gavage (PO) for the intended therapeutic route.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA), and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Expected Data Summary:

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL) -To be determined
Tmax (h) -To be determined
AUC₀₋t (ng*h/mL) To be determinedTo be determined
t₁/₂ (h) To be determinedTo be determined
Bioavailability (%) 100To be calculated

Phase 2: Pharmacodynamic Evaluation

Based on its chemical structure, the primary hypotheses for the pharmacological action of this compound are antihistaminic and dopamine reuptake inhibition.

In vivo Models for Antihistaminic Activity

Rationale: Antihistamines are the cornerstone for treating allergic reactions.[7] These models assess the compound's ability to antagonize the physiological effects of histamine.

Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs [8]

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g). Justification: Guinea pigs have a highly sensitive respiratory response to histamine, mimicking aspects of an allergic asthma attack.[7]

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (IP) at various doses. A known antihistamine like diphenhydramine should be used as a positive control.

    • After a pre-determined pretreatment time (based on PK data), expose the animals to a histamine aerosol (e.g., 0.1% histamine dihydrochloride solution).

    • Record the time to the onset of pre-convulsive dyspnea (PCD).

  • Endpoint: A significant increase in the time to PCD in the compound-treated group compared to the vehicle group indicates protection against histamine-induced bronchoconstriction.

In vivo Models for Dopaminergic Activity

Rationale: Inhibition of dopamine reuptake can lead to psychostimulant and antidepressant-like effects.[9] These models are designed to assess the compound's potential impact on the dopamine system.

Protocol: Forced Swim Test (FST) in Mice [9]

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., a known dopamine reuptake inhibitor like bupropion) via IP injection 30-60 minutes before the test.

    • Place each mouse in a glass cylinder filled with water (23-25°C) for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect. It is crucial to also assess locomotor activity to rule out a general stimulant effect as a confounding factor.[9]

Protocol: In vivo Microdialysis in the Nucleus Accumbens [10][11]

  • Rationale: This technique allows for the direct measurement of extracellular dopamine levels in a specific brain region associated with reward and motivation.[11]

  • Animal Model: Male Sprague-Dawley rats with stereotaxically implanted guide cannulae targeting the nucleus accumbens.

  • Procedure:

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples to establish basal dopamine levels.

    • Administer this compound (e.g., subcutaneously) and continue to collect dialysate samples at regular intervals.

    • Analyze dopamine content in the samples using HPLC with electrochemical detection.[10]

  • Endpoint: A significant increase in extracellular dopamine levels compared to baseline and vehicle-treated animals would provide direct evidence of dopamine reuptake inhibition.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic cluster_postsynaptic DAT {Dopamine Transporter (DAT)}| Reuptake DA Dopamine SynapticCleft Synaptic Cleft DA->SynapticCleft Release Compound N-(p-Chlorobenzhydryl) piperazine dihydrochloride Compound->DAT:port Inhibition SynapticCleft->DAT:port Reuptake Receptor Dopamine Receptors SynapticCleft->Receptor Binding Postsynaptic Postsynaptic Neuron

Caption: Hypothesized mechanism of dopamine reuptake inhibition.

Phase 3: Safety and Advanced Characterization

Safety Pharmacology

Rationale: To assess potential adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous system) as per ICH S7A guidelines.

Protocol: Irwin Test in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Administer a range of doses of the compound and observe a comprehensive set of behavioral and physiological parameters in a systematic manner.

  • Endpoints: Observe for changes in awareness, mood, motor activity, CNS excitation/depression, muscle tone, reflexes, and autonomic functions (e.g., salivation, lacrimation).[12]

Cardiovascular Safety

Protocol: Telemetry in Conscious, Unrestrained Dogs or Non-Human Primates

  • Rationale: To evaluate the effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Procedure: Surgically implant telemetry devices in the animals. After a recovery period, administer the compound and continuously monitor cardiovascular parameters.

  • Endpoints: Assess changes in blood pressure, heart rate, and ECG intervals (PR, QRS, QT/QTc).

Data Interpretation and Reporting

All experimental data should be analyzed using appropriate statistical methods. Results should be presented clearly, with graphical representations where appropriate. The interpretation of the findings should consider the compound's pharmacokinetic profile and the known pharmacology of structurally related molecules. Any observed adverse effects should be thoroughly documented.

References

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]

  • Hall, F. S., et al. (2008). Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice. Neuroscience & Biobehavioral Reviews, 32(3), 513-549. [Link]

  • ResearchGate. (2022). ANTIHISTAMINIC ACTIVITY MODELS. [Link]

  • MDPI. (2019). Animal Models of Allergic Diseases. Animals, 9(8), 524. [Link]

  • Walz, M. A., et al. (2007). In Vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine. Pharmacology, 79(1), 41-49. [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. [Link]

  • University of North Carolina at Chapel Hill. (2011). Dopamine Release and Uptake in Animal Models of Neurological Diseases. [Link]

  • National Center for Biotechnology Information. (n.d.). Norchlorcyclizine. PubChem Compound Summary for CID 9340. [Link]

  • Gardner, E. L., & Vorel, S. R. (1998). Use of Animal Models to Develop Antiaddiction Medications. The Journal of Clinical Psychiatry, 59(Suppl 16), 13-18. [Link]

  • LookChem. (n.d.). Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. Journal of Molecular Structure, 1292, 136127. [Link]

Sources

Application Note: Comprehensive Characterization of N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

N-(p-Chlorobenzhydryl)piperazine, also known as Norchlorcyclizine, is a critical intermediate in the synthesis of several second-generation antihistamines, such as cetirizine.[1][2] Its purity, identity, and stability are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of N-(p-Chlorobenzhydryl)piperazine dihydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.

The molecular structure of N-(p-Chlorobenzhydryl)piperazine consists of a piperazine ring linked to a benzhydryl group, which in turn contains a phenyl and a p-chlorophenyl substituent.[3] This structure dictates the analytical approaches required for its complete characterization, encompassing chromatographic, spectroscopic, and thermal methods.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating N-(p-Chlorobenzhydryl)piperazine from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice due to the compound's non-volatile nature.[4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase retains hydrophobic molecules more strongly than the polar mobile phase. For piperazine derivatives, this method is effective for both assay determination and impurity profiling.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its excellent retention and separation of moderately non-polar compounds like N-(p-Chlorobenzhydryl)piperazine.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent elutes the compound, while the buffer controls the ionization state of the piperazine nitrogens, influencing retention and peak shape. A phosphate or acetate buffer is common.

  • Detector: A UV detector is suitable as the aromatic rings in the molecule provide strong chromophores.[6] Detection is typically performed at a wavelength around 230 nm.

Protocol: RP-HPLC for Purity Assessment
  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

    • Gradient: 70% A to 30% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 231 nm.[6]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times to known impurity standards.[4]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and revealing structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Expert Insights: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine proton of the benzhydryl group, and the methylene protons of the piperazine ring. The integration of these signals confirms the proton count in each part of the molecule. The ¹³C NMR spectrum will provide information on the number and type of carbon atoms present.[1]

Protocol: ¹H and ¹³C NMR Analysis
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for dihydrochloride salts.

  • Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • Data Interpretation:

    • ¹H NMR: Expect multiplets in the aromatic region (approx. 7.2-7.6 ppm), a singlet for the benzhydryl CH (approx. 4.2 ppm), and multiplets for the piperazine CH₂ groups (approx. 2.3-3.2 ppm).[1]

    • ¹³C NMR: Expect signals for the aromatic carbons (approx. 124-142 ppm), the benzhydryl carbon (approx. 74-75 ppm), and the piperazine carbons (approx. 45-52 ppm).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides a "fingerprint" of the functional groups present in the molecule.

Causality of Experimental Choices: The FTIR spectrum is used to confirm the presence of key functional groups such as N-H bonds of the piperazinium ion, C-H bonds of the aromatic and aliphatic parts, C=C bonds of the aromatic rings, and the C-Cl bond.[8][9]

Protocol: FTIR Analysis
  • Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or for use with KBr pellets.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • N-H stretch (secondary amine salt): Broad absorption around 2400-2800 cm⁻¹.

    • Aromatic C-H stretch: Above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Below 3000 cm⁻¹.

    • Aromatic C=C stretch: Peaks around 1600-1450 cm⁻¹.

    • C-N stretch: Around 1200-1000 cm⁻¹.

    • C-Cl stretch: Around 850 cm⁻¹.[9]

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Principle: Mass spectrometry (MS) ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio. This technique is crucial for confirming the molecular weight and can provide structural information through fragmentation patterns.

Expert Insights: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which will primarily show the protonated molecular ion [M+H]⁺ corresponding to the free base. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Protocol: LC-MS Analysis
  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

  • LC Conditions: Use the same or similar conditions as the RP-HPLC method described in Section 1.1. This allows for the separation of impurities before they enter the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

  • Data Interpretation:

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 287.1, corresponding to the free base C₁₇H₁₉ClN₂.

    • Observe the characteristic isotopic peak at m/z 289.1 due to the presence of the ³⁷Cl isotope.

    • Analyze fragmentation patterns to further confirm the structure. Common fragments may arise from the cleavage of the bond between the benzhydryl carbon and the piperazine nitrogen.

Thermal Analysis for Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physical properties of the material, such as melting point, thermal stability, and solvent/water content.[10]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to determine the melting point and detect polymorphic transitions.

Protocol: DSC Analysis
  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 300 °C.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Interpretation: An endothermic peak will indicate the melting point of the substance.[11] The sharpness of the peak can be an indicator of purity.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It is used to determine the thermal stability and decomposition profile of the compound, as well as its solvent and water content.

Protocol: TGA Analysis
  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Interpretation: A weight loss at temperatures below 120°C may indicate the presence of water or volatile solvents. Significant weight loss at higher temperatures indicates thermal decomposition. The onset temperature of decomposition is a measure of the compound's thermal stability.

Summary of Analytical Data

TechniqueParameterTypical Value/ObservationPurpose
RP-HPLC Purity>99.0%Quantify purity and impurities
Retention TimeDependent on specific methodIdentify the compound
¹H NMR Chemical Shifts (ppm)Aromatic: ~7.2-7.6, Benzhydryl CH: ~4.2, Piperazine CH₂: ~2.3-3.2Structural Confirmation
¹³C NMR Chemical Shifts (ppm)Aromatic: ~124-142, Benzhydryl C: ~74-75, Piperazine C: ~45-52Structural Confirmation
FTIR Key Peaks (cm⁻¹)~2400-2800 (N-H salt), >3000 (Ar C-H), <3000 (Aliph. C-H)Functional Group ID
LC-MS [M+H]⁺ (m/z)287.1 / 289.1 (Cl isotope pattern)Molecular Weight Verification
DSC Melting PointSharp endotherm (specific temp. depends on form)Identify melting point, assess purity
TGA DecompositionOnset temperature indicates thermal stabilityAssess thermal stability, solvent content

Visualizing the Analytical Workflow

A comprehensive characterization of this compound follows a logical progression, starting with purity assessment and moving to detailed structural and physicochemical analysis.

Analytical_Workflow cluster_0 Initial Screening & Purity cluster_1 Structural Confirmation cluster_2 Physicochemical Properties cluster_3 Final Characterization Report Purity HPLC Purity & Impurity Profile NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Identity Check MS Mass Spectrometry Purity->MS DSC Differential Scanning Calorimetry (DSC) Purity->DSC Purity Impact FTIR FTIR Spectroscopy NMR->FTIR Cross-validation Report Comprehensive Data Analysis & Report NMR->Report FTIR->Report MS->Report TGA Thermogravimetric Analysis (TGA) DSC->TGA DSC->Report TGA->Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying these chromatographic, spectroscopic, and thermal techniques, researchers and drug developers can ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. Each technique provides a unique and complementary piece of information, and together they form a self-validating system for complete material characterization.

References

  • PubChem. Norchlorcyclizine. National Center for Biotechnology Information. [Link]

  • Kou, F., et al. (2022). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. PubMed Central. [Link]

  • Puttaswamy, et al. (2014). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Peraman, R., & Manikala, M. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. ResearchGate. [Link]

  • Bhide, P., & Gholve, S. (2018). Formulation development and characterisation of meclizine hydrochloride fast dissolving tablets using solid dispersion technique. SciSpace. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Srinivasa Rao, P., et al. (2014). Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets. Semantic Scholar. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rao, P. S., et al. (2014). Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets. PubMed Central. [Link]

  • NIST. Piperazine dihydrochloride. NIST WebBook. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • Shimadzu. (2022). Analysis of nitrosamine impurities according to USP General Chapter <1469>. [Link]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]

  • WO 2009/062036 A2. (2009).
  • SpectraBase. 1-(4-Chlorobenzhydryl)piperazine. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • USP. Piperazine. USP-NF. [Link]

  • LookChem. 1-(4-Chlorobenzhydryl)piperazine. [Link]

  • Pharmaffiliates. (S)-1-(p-Chlorobenzhydryl)piperazine. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Pashaie, M. (2015). DSC & TGA Thermal Analysis. Slideshare. [Link]

  • Pyramida, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. [Link]

  • NIST. Norchlorcyclizine. NIST WebBook. [Link]

Sources

Application Notes & Protocols: Preparation of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of N-(p-Chlorobenzhydryl)piperazine dihydrochloride. This compound, a key intermediate and metabolite in the synthesis of various pharmaceutical agents, requires careful handling and precise solubilization to ensure the integrity of experimental results.[1][2][3] This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the protocol, ensuring a robust and self-validating methodology.

Introduction: The Criticality of Stock Solution Integrity

N-(p-Chlorobenzhydryl)piperazine, also known as Norchlorcyclizine, is a pivotal molecule in medicinal chemistry.[1][4][5] It serves as a metabolite of antihistamines like meclizine and chlorcyclizine and is a known impurity in preparations of hydroxyzine and cetirizine.[1][3] Furthermore, its structural motif is integral to the synthesis of novel therapeutic agents, including anticancer compounds and voltage-gated sodium channel inhibitors.[1][3][6]

Physicochemical Properties: A Foundation for Rational Protocol Design

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful solubilization strategy. The molecule's structure, featuring a piperazine ring attached to a chlorobenzhydryl group, dictates its solubility and stability characteristics.[4]

PropertyValueSource
Molecular Formula C₁₇H₂₀Cl₂N₂Vulcanchem[4]
Molecular Weight 359.7 g/mol PubChem[4]
Appearance White to light beige crystalline powderVulcanchem[4]
Solubility (Parent Compound) DMSO: ~30 mg/mLEthanol: ~25 mg/mLMethanol: SolubleWater: Sparingly soluble / 144.6 mg/L at 25°CCayman Chemical[7], Vulcanchem[4], ChemicalBook[8]
Storage (Solid) -20°C, for long-term stability (≥4 years)Cayman Chemical[1][7]
Stability Stable under normal conditions.[9][10] Avoid strong oxidizing agents and strong acids.[9]Fisher Scientific[9]

Note: The solubility data often refers to the parent compound, 1-(4-chlorobenzhydryl)piperazine. The dihydrochloride salt is expected to have enhanced aqueous solubility, though it is still limited.

The limited aqueous solubility of the parent compound necessitates the use of organic solvents for creating high-concentration stock solutions.[7] Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous buffers.[7][11]

Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing a validated stock solution of this compound.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Solubilization cluster_2 Phase 3: Aliquoting & Storage A 1. Review SDS & Perform Risk Assessment B 2. Assemble Materials (Compound, Solvent, PPE) A->B Proceed C 3. Weigh Compound Accurately B->C Begin Solubilization D 4. Add Solvent (DMSO) & Mix Thoroughly C->D E 5. Ensure Complete Dissolution (Visual & Sonication) D->E F 6. Aliquot into Single-Use Vials E->F Finalize Preparation G 7. Label Clearly (Name, Conc., Date, Solvent) F->G H 8. Store at ≤ -20°C Protected from Light G->H

Caption: Workflow for preparing this compound stock solutions.

Detailed Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the recommended solvent for achieving maximum solubility before dilution into aqueous assay buffers.[7]

Materials:

  • This compound (MW: 359.7 g/mol )

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves[9][12]

Causality Behind Choices:

  • Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Using anhydrous grade minimizes the introduction of water, which could decrease the solubility of the compound and potentially lead to precipitation over time.

  • Amber Vials/Protection from Light: While specific photostability data is not prevalent, it is best practice for complex organic molecules to be protected from light to prevent potential photodegradation.

  • Sonication: Gentle heating and sonication provide the necessary energy to overcome the crystal lattice energy of the solid compound, facilitating complete dissolution, especially at high concentrations.

Procedure:

  • Safety First: Before handling, thoroughly review the Safety Data Sheet (SDS).[9][12][13] The compound is considered hazardous and may cause skin, eye, and respiratory irritation.[13] Handle in a chemical fume hood or well-ventilated area.[9][12]

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 359.7 g/mol = 3.597 mg

  • Weighing: Accurately weigh 3.60 mg of this compound and place it into a sterile, appropriately sized vial.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • Repeat the visual inspection. The final solution should be clear and free of any visible crystals or precipitate.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or lower for long-term stability.[1][7]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

Direct dissolution in aqueous buffers is challenging. Therefore, working solutions for cell-based or biochemical assays must be prepared by diluting the high-concentration DMSO stock.

Critical Consideration: Preventing Precipitation The primary challenge when diluting a DMSO stock into an aqueous buffer is preventing the compound from precipitating out of solution. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.

  • Serial Dilution: Perform serial dilutions as needed. It is crucial to add the DMSO stock to the aqueous buffer, not the other way around, while vortexing or mixing. This ensures rapid dispersion and minimizes localized high concentrations that can trigger precipitation.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of the desired pre-warmed assay buffer (e.g., PBS, pH 7.2). This results in a final DMSO concentration of 0.1%.

  • Solubility Check: After dilution, visually inspect the working solution for any signs of cloudiness or precipitation. If observed, the concentration may be too high for the chosen buffer system. Consider lowering the final concentration or slightly increasing the percentage of DMSO if the assay permits.

  • Stability of Aqueous Solutions: Aqueous solutions of this compound are significantly less stable than DMSO stocks. It is strongly recommended to prepare working solutions fresh on the day of the experiment and not to store them for more than one day.[7]

Self-Validating Systems and Troubleshooting

IssuePotential CauseRecommended Action
Stock solution is cloudy or has visible precipitate. Incomplete dissolution; concentration exceeds solubility limit in DMSO.Sonicate for a longer duration. Gentle warming (to 37°C) may be attempted. If still cloudy, the solution is likely supersaturated and should be remade at a lower concentration.
Precipitate forms immediately upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.Prepare a new working solution at a lower final concentration. Ensure rapid mixing during dilution. Check the pH of the buffer, as this can influence the solubility of amine salts.
High variability between experimental replicates. Inconsistent stock solution concentration due to incomplete initial dissolution or degradation from improper storage (e.g., multiple freeze-thaw cycles).Always ensure the primary stock is fully dissolved. Use single-use aliquots. Prepare fresh working solutions for each experiment.
Control wells (vehicle only) show unexpected activity. The concentration of the DMSO vehicle is too high, causing cellular stress or interfering with the assay.Ensure the final DMSO concentration is consistent across all wells (including controls) and is below the tolerance level for your specific assay (typically <0.5%).

Conclusion

The preparation of this compound stock solutions is a foundational step for reliable and reproducible research. By understanding the compound's physicochemical properties and adhering to the detailed protocols outlined in this application note, researchers can mitigate common sources of error. The emphasis on proper solubilization techniques, the use of anhydrous DMSO for primary stocks, single-use aliquoting, and the fresh preparation of aqueous working solutions provides a robust framework for ensuring the integrity and accuracy of experimental data.

References

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2018). Molecules. Retrieved January 14, 2026, from [Link]

  • Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence. (n.d.). LinkedIn. Retrieved January 14, 2026, from [Link]

  • Norchlorcyclizine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

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Application Notes and Protocols for the Evaluation of Piperazine-Based Compounds as Dopamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Scientific Context and a Necessary Clarification

Researchers investigating novel compounds for activity at the dopamine transporter (DAT) often explore scaffolds known for their prevalence in CNS-active molecules. The piperazine moiety is one such scaffold. The initial query for this guide concerned the use of N-(p-Chlorobenzhydryl)piperazine dihydrochloride, also known as Norchlorcyclizine, as a dopamine uptake inhibitor.

A comprehensive review of the scientific literature reveals that N-(p-Chlorobenzhydryl)piperazine is well-documented as an active metabolite of first-generation antihistamines such as chlorcyclizine and hydroxyzine[1][2]. However, its primary biological activities are not associated with dopamine transporter inhibition. Current research identifies Norchlorcyclizine as a partially selective natriuretic peptide receptor-B (NPR-B) inhibitor and an inhibitor of human tyrosyl-DNA phosphodiesterase 1[3][4]. While its parent compound, hydroxyzine, has been shown to have complex effects on central nervous system receptors, including weak antagonism at dopamine D2 receptors and modulation of dopamine metabolism, this is distinct from direct inhibition of the dopamine transporter protein (DAT)[[“]][[“]].

Therefore, to maintain the highest standards of scientific integrity (E-E-A-T), this document will not present this compound as a validated dopamine uptake inhibitor.

Instead, this guide will serve a more vital purpose for the research community. It will use the piperazine scaffold, exemplified by N-(p-Chlorobenzhydryl)piperazine, as a representative starting point to provide a comprehensive, best-practice framework for the systematic evaluation of novel chemical entities for potential dopamine uptake inhibitory activity. The following protocols are designed to be a self-validating system, guiding the researcher from initial screening to in-depth characterization.

Section 1: The Dopamine Transporter - A Critical CNS Target

The dopamine transporter (DAT) is a presynaptic membrane protein belonging to the solute carrier 6 (SLC6) family. Its primary function is the sodium- and chloride-dependent reuptake of dopamine from the synaptic cleft back into the presynaptic neuron[7]. This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in numerous neuropsychiatric disorders, including ADHD, depression, and substance use disorders, making it a key target for therapeutic drug development[7].

Dopamine uptake inhibitors are compounds that bind to DAT and block this reuptake process, leading to increased extracellular dopamine concentrations and prolonged dopaminergic neurotransmission. The therapeutic and psychoactive effects of many drugs, including methylphenidate and cocaine, are mediated through this mechanism.

The Piperazine Scaffold in DAT Ligand Design

The piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile linker presenting substituents in defined spatial orientations. Many potent and selective dopamine uptake inhibitors, such as GBR-12909, feature a central piperazine core, highlighting its utility in the design of novel DAT ligands. The investigation of new piperazine derivatives for DAT activity is therefore a rational and promising avenue in drug discovery.

Section 2: In Vitro Characterization of a Test Compound

The foundational step in identifying a novel dopamine uptake inhibitor is to quantify its interaction with the dopamine transporter in a controlled, cell-free or cell-based environment. This section provides detailed protocols for determining a compound's binding affinity and functional potency at the human dopamine transporter (hDAT).

Protocol: Radioligand Binding Assay for DAT Affinity (Ki)

This protocol determines the affinity of a test compound for hDAT by measuring its ability to compete with a known high-affinity radioligand.

Principle: The assay measures the displacement of a radiolabeled DAT ligand (e.g., [³H]-WIN 35,428 or [³H]-GBR 12935) from membranes prepared from cells expressing hDAT. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).

Workflow Diagram:

G prep Prepare Membranes from hDAT-expressing Cells incubation Incubate Membranes: - Radioligand ([³H]-WIN 35,428) - Test Compound (multiple conc.) - Vehicle Control prep->incubation filter Rapid Filtration through Glass Fiber Filters incubation->filter wash Wash Filters to Remove Unbound Ligand filter->wash scint Quantify Bound Radioactivity via Scintillation Counting wash->scint analysis Calculate IC50 and Ki using Cheng-Prusoff Equation scint->analysis G plate_cells Plate hDAT-expressing Cells in a 96-well Plate pre_incubate Pre-incubate Cells with Test Compound or Vehicle plate_cells->pre_incubate add_da Add [³H]-Dopamine and Incubate (e.g., 10 min at RT) pre_incubate->add_da terminate Terminate Uptake by Rapid Washing with Ice-Cold Buffer add_da->terminate lyse Lyse Cells terminate->lyse scint Measure Intracellular Radioactivity via Scintillation Counting lyse->scint analysis Calculate IC50 Value scint->analysis

Caption: Workflow for [³H]-Dopamine Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate hDAT-expressing cells (e.g., CHO-hDAT or HEK293-hDAT) into a 96-well cell culture plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.[8]

  • Assay Preparation:

    • On the day of the assay, gently wash the cells twice with 150 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubation:

    • Add 100 µL of KRH buffer containing the test compound at various concentrations (typically an 8-point curve from 1 nM to 30 µM) or vehicle.

    • For non-specific uptake control wells, use a known potent DAT inhibitor like 10 µM Nomifensine.[9]

    • Incubate the plate for 15-20 minutes at room temperature (or 37°C).

  • Dopamine Uptake:

    • Initiate the uptake by adding 50 µL of KRH buffer containing [³H]-Dopamine to achieve a final concentration near its Km (e.g., 50-100 nM).[8][9]

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Termination and Washing:

    • Terminate the assay by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate from each well to a scintillation vial, add 4-5 mL of scintillation cocktail, and quantify using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake (vehicle control) - Non-specific Uptake (Nomifensine control).

    • Normalize the data as a percentage of the specific uptake in the vehicle-treated wells.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Selectivity Profiling

A comprehensive in vitro assessment requires understanding the compound's selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Data Presentation Table:

CompoundDAT Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Test Compound X [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Ratio][Calculated Ratio]
Cocaine 150-250200-400300-500200-350~1.5x~1x
GBR 12909 1-55-15>10,000~500>1000x~100x

Note: Literature values for cocaine and GBR 12909 are provided for comparative purposes and can vary based on assay conditions.

A compound with high potency (low Ki and IC50 values) and high selectivity ratios for DAT over SERT and NET is generally considered a more desirable candidate for further development as a selective dopamine uptake inhibitor.

Section 3: In Vivo Characterization of a Test Compound

Demonstrating that a compound can engage its target in a living system and produce a predicted physiological response is a critical step. In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol: In Vivo Microdialysis in Rodent Striatum

This protocol measures the effect of systemic administration of a test compound on extracellular dopamine levels in the striatum, a brain region rich in dopaminergic terminals.

Principle: A microdialysis probe is surgically implanted into the striatum of a rat or mouse. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular space diffuse across the probe's semi-permeable membrane into the perfusate (dialysate), which is then collected and analyzed by HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection). Administration of a dopamine uptake inhibitor is expected to cause a significant increase in the concentration of dopamine in the dialysate.

Workflow Diagram:

G surgery Stereotaxic Surgery: Implant Guide Cannula Targeting Striatum recovery Animal Recovery (Several Days) surgery->recovery probe_insertion Insert Microdialysis Probe and Begin Perfusion with aCSF recovery->probe_insertion baseline Collect Baseline Dialysate Samples (e.g., 3-4 samples, 20 min each) probe_insertion->baseline administer Administer Test Compound (e.g., i.p. or s.c.) baseline->administer collection Continue Collecting Dialysate for 2-3 Hours Post-Injection administer->collection analysis Analyze Dopamine Levels in Samples via HPLC-ECD collection->analysis data_proc Calculate % Change from Baseline analysis->data_proc

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(p-Chlorobenzhydryl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

I. Understanding the Challenge: Physicochemical Properties

N-(p-Chlorobenzhydryl)piperazine, also known as Norchlorcyclizine, is a piperazine derivative.[1] Its dihydrochloride salt is a white to light beige crystalline powder.[2][3] While the salt form is intended to improve aqueous solubility compared to the free base, researchers often find its solubility is still limited for many applications. The free base form is practically insoluble in water.[4][5] The limited water solubility of the dihydrochloride salt can be attributed to the molecule's significant hydrophobic regions, specifically the chlorobenzhydryl group.

Table 1: Physicochemical Properties of N-(p-Chlorobenzhydryl)piperazine and its Dihydrochloride Salt

PropertyValueSource
N-(p-Chlorobenzhydryl)piperazine
Molecular FormulaC₁₇H₁₉ClN₂[6]
Molecular Weight286.8 g/mol [6]
AppearanceWhite to light beige crystalline powder[7]
Melting Point65-70 °C[3]
Water Solubility144.6 mg/L at 25°C[8]
Solubility in Organic SolventsSoluble in Methanol, Ethanol (~25 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml)[7][9]
Dihydrochloride Salt
Molecular FormulaC₁₇H₂₁Cl₃N₂[2]
Molecular Weight359.7 g/mol [2]
Aqueous SolubilityLimited/Slightly Soluble[2][4]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving well in water, even though it's a salt?

A1: While forming a dihydrochloride salt does enhance aqueous solubility compared to the free base, the large, nonpolar chlorobenzhydryl portion of the molecule still presents a significant hydrophobic barrier to dissolution in water. The piperazine ring, while ionizable, may not be sufficient to overcome the lipophilicity of the rest of the molecule, leading to limited aqueous solubility.[10][11]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What's happening?

A2: This is a common phenomenon known as "salting out" or precipitation upon dilution. DMSO is an excellent organic solvent that can dissolve your compound at high concentrations.[6] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.

Q3: Can I simply heat the solution to improve solubility?

A3: Gently heating the solution can temporarily increase the solubility of many compounds. However, this is often not a permanent solution. Upon cooling to ambient temperature, the compound is likely to precipitate out, especially if you have created a supersaturated solution. Furthermore, prolonged heating can risk degradation of the compound.

Q4: Are there any structural analogues with better solubility that I can consider?

A4: Meclizine, a closely related piperazine derivative, also exhibits poor water solubility in its hydrochloride salt form.[12][13] Studies on meclizine have shown that techniques like complexation with cyclodextrins can significantly improve its aqueous solubility.[14] This suggests that similar strategies will be effective for this compound.

III. Troubleshooting Guides: Experimental Approaches to Enhance Solubility

This section provides detailed, step-by-step guidance on various techniques to improve the aqueous solubility of this compound.

Issue 1: Insufficient Solubility in Aqueous Buffers for In Vitro Assays

Symptom: The compound does not dissolve to the desired concentration in your experimental buffer, or it precipitates upon standing.

Solution A: pH Adjustment

Causality: N-(p-Chlorobenzhydryl)piperazine is a weakly basic compound due to the nitrogen atoms in the piperazine ring.[15] By adjusting the pH of the aqueous medium, you can control the ionization state of the molecule. In acidic conditions, the piperazine nitrogens will be protonated, increasing the molecule's overall charge and enhancing its interaction with polar water molecules, thereby increasing solubility.[16][]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, or acetate buffers).

  • Add excess compound: To a small, fixed volume of each buffer, add an excess amount of this compound (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[18]

  • Separate solid and liquid phases: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze results: Plot the solubility (in mg/mL or M) as a function of pH. This will reveal the optimal pH range for maximizing the solubility of your compound.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Troubleshooting:

  • Precipitation in neutral or basic buffers: This is expected. The troubleshooting lies in finding the lowest pH that is compatible with your experimental system.

  • Inconsistent results: Ensure complete equilibration and accurate temperature control.

Solution B: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[19][20] This reduction in polarity lowers the energy barrier for solvating a hydrophobic molecule like N-(p-Chlorobenzhydryl)piperazine, thereby increasing its solubility.[21]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), particularly PEG 400

  • Glycerin[20][22]

Experimental Protocol: Co-solvent Titration

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare co-solvent/buffer mixtures: Create a series of solutions with increasing concentrations of the co-solvent in your desired aqueous buffer (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine solubility: Using the same method as the pH profiling (equilibration with excess solid), determine the solubility of this compound in each co-solvent mixture.

  • Optimize: Identify the lowest concentration of co-solvent that provides the required solubility for your experiment, while minimizing potential interference with your assay.

Data Presentation: Co-solvent Efficacy

Co-solventConcentration (% v/v)Solubility (mg/mL)
None (Buffer only)0Baseline Value
Ethanol10Result
Ethanol20Result
Propylene Glycol10Result
Propylene Glycol20Result
PEG 40010Result
PEG 40020Result

Visualization: Decision Workflow for Initial Solubility Issues

start Initial Solubility Problem Encountered check_ph Is pH adjustment compatible with the assay? start->check_ph ph_adjust Optimize pH (Protocol III.A) check_ph->ph_adjust Yes check_cosolvent Is a co-solvent permissible? check_ph->check_cosolvent No success Sufficient Solubility Achieved ph_adjust->success cosolvency Screen Co-solvents (Protocol III.B) check_cosolvent->cosolvency Yes advanced Proceed to Advanced Techniques (Issue 2) check_cosolvent->advanced No cosolvency->success cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation drug Drug Molecule (Hydrophobic) water Water (Poor Solubility) drug->water Low Interaction cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Water Soluble) cd->complex water2 Water (High Solubility) complex->water2 High Interaction

Caption: Mechanism of solubility enhancement by cyclodextrins.

Solution D: Solid Dispersions

Causality: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix. [23][24]This technique can enhance solubility by several mechanisms:

  • Particle size reduction: Dispersing the drug at a molecular level effectively reduces its particle size to the absolute minimum, increasing the surface area for dissolution. [25]* Amorphization: The process can convert the crystalline drug into a higher-energy amorphous form, which has greater aqueous solubility. [23][26]* Improved wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles. [25] Commonly Used Carriers:

  • Polyethylene glycols (PEGs)

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Surfactants like Poloxamers or Tweens [23] Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation

  • Dissolve components: Dissolve both this compound and the chosen carrier (e.g., PVP K30) in a suitable common organic solvent (e.g., methanol).

  • Evaporate solvent: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Dry and pulverize: Further dry the solid film under vacuum to remove any residual solvent. Scrape the dried material and gently pulverize it to a fine powder.

  • Characterize: Confirm the formation of the solid dispersion and the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

  • Evaluate dissolution: Perform dissolution studies on the prepared solid dispersion and compare the dissolution rate to that of the pure drug.

Data Presentation: Dissolution Profile Comparison

Time (minutes)% Drug Dissolved (Pure Drug)% Drug Dissolved (Solid Dispersion)
5ValueValue
15ValueValue
30ValueValue
60ValueValue

IV. Conclusion

Improving the aqueous solubility of this compound is a critical step for its successful application in research and development. This guide provides a structured approach, from simple pH and co-solvent adjustments to more advanced techniques like cyclodextrin complexation and solid dispersions. By systematically applying these methods and understanding the underlying scientific principles, researchers can overcome solubility challenges and obtain reliable and reproducible experimental results.

V. References

  • Arun, R. et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Source details not fully available in search results]

  • Bhandari, S. et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Inno Lims. [Link]

  • Dhirendra, K. et al. (2009). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(4), 148-155.

  • Garg, A. et al. (2016). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Gavali, S. M. et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1148-1165.

  • Gould, S. & Scott, K. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5278.

  • N. M. Hande. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352.

  • Patel, M. et al. (2012). Cosolvency. Slideshare. [Link]

  • Savjani, K.T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Sharma, D. & Saini, S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.

  • Singh, A. et al. (2023). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Singh, S. et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

  • Soni, R. et al. (2022). A Review: Solid Dispersion as a Solubility Enhancement Technique. YMER, 21(8), 112-124.

  • Taurina, G. et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 307-314.

  • Thakkar, A. et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.

  • Thomas, G. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.

  • Various Authors. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. [Source details not fully available in search results]

  • Wikipedia. (2023). Cosolvent. [Link]

  • Wu, C.N. (2013). Oral meclizine aqueous formulations with taste flavoring agent. Google Patents.

  • Yalkowsky, S. H. & Rubino, J. T. (1985). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 74(4), 416-421.

  • PCCA. (n.d.). MECLIZINE HYDROCHLORIDE USP MONOHYDRATE. [Link]

  • Singh, J. et al. (2012). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Journal of Young Pharmacists, 4(2), 78-84.

  • Van der Waals, M. et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Bioconjugate Chemistry, 31(12), 2824-2833.

  • Wang, J. et al. (2020). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Crystal Growth & Design, 20(2), 1165-1176.

  • Avdeef, A. (2013). Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. [Source details not fully available in search results]

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives. BenchChem.

  • Varela, J. et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 80, 117179.

  • Al-Zoubi, N. et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(4), 114.

  • LookChem. (n.d.). Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine. [Link]

  • Pipzine Chemicals. (n.d.). N-(p-Chlorobenzhydryl)-piperazine. [Link]

  • PubChem. (n.d.). Norchlorcyclizine. [Link]

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Technical Support Center: Optimizing In Vivo Dosage for N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing N-(p-Chlorobenzhydryl)piperazine dihydrochloride (also known as Norchlorcyclizine dihydrochloride) in in vivo studies. This document provides a comprehensive framework for rationally designing and optimizing your dosing strategy, grounded in established pharmacological principles and regulatory best practices. Our goal is to empower you to generate robust, reproducible data while adhering to the highest standards of animal welfare.

Part 1: Foundational Knowledge & Initial Dosing Strategy

This section addresses the most common preliminary questions regarding the compound and how to establish a scientifically sound starting point for your in vivo experiments.

Q1: What is this compound and what are its key properties?

A1: this compound is the salt form of Norchlorcyclizine. It is a known active metabolite of antihistamines like meclizine and chlorcyclizine and serves as a synthetic intermediate for various other pharmacologically active molecules.[1][2] Its structure features a piperazine ring attached to a chlorobenzhydryl group, which influences its biological activity.[3] Several derivatives have been investigated for anticancer, anti-prion, and receptor antagonist activities.[4][5][6]

Before beginning any in vivo work, it is critical to understand its physicochemical properties, which directly impact formulation and bioavailability.

PropertyValue / InformationSource
Synonyms Norchlorcyclizine dihydrochloride, 1-(4-Chlorobenzhydryl)piperazine dihydrochloride[3][7]
CAS Number 1031-92-1 (dihydrochloride), 303-26-4 (free base)[1][3]
Molecular Formula C₁₇H₂₀Cl₂N₂[3]
Molecular Weight 359.7 g/mol [3]
Solubility Soluble in organic solvents like DMSO, ethanol, and DMF. Sparingly soluble in aqueous buffers.[8]
  • Causality Insight: The compound's poor aqueous solubility is a critical handling parameter. Direct dissolution in aqueous vehicles like saline or PBS for injection is unlikely to be successful and may lead to precipitation, causing inaccurate dosing and potential for embolism. A formulation strategy using a solubilizing agent (e.g., DMSO, Tween® 80) is almost certainly required.

Q2: How do I determine a safe starting dose for my first in vivo study?

A2: Establishing a safe starting dose is paramount and should be approached systematically. The most reliable method is to leverage existing toxicological data. If no such data exists for this specific compound, you must perform an initial dose range-finding (DRF) study. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this process, which can be adapted for preclinical research.

The core principle involves identifying the No Observed Adverse Effect Level (NOAEL) , which is the highest dose at which no substance-related adverse findings are observed in a toxicology study.[9] This NOAEL is then converted to a Human Equivalent Dose (HED) for clinical trials, but for animal-to-animal scaling, a similar body surface area (BSA) conversion is the standard.[10]

Step-by-Step Starting Dose Estimation:

  • Literature Review: Conduct an exhaustive search for any in vitro cytotoxicity data or in vivo studies on N-(p-Chlorobenzhydryl)piperazine or structurally analogous compounds. This can provide a preliminary effective concentration (EC₅₀) or lethal dose (LD₅₀) to inform your range.

  • Allometric Scaling (BSA Conversion): Doses do not scale linearly with body weight across species due to differences in metabolic rate. BSA-based scaling is the accepted industry standard.[10] To convert a dose from a known species (e.g., rat) to a target species (e.g., mouse), use the following formula:

    *Dose₂ = Dose₁ × (Km₁ / Km₂) *

    Where Km is a conversion factor for each species.

SpeciesBody Weight (kg)Km Factor
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Human6037
(Adapted from FDA Guidance Documents)[10][11]
  • Select a Starting Dose: If a NOAEL from a relevant species is available, convert it to your target species' equivalent dose. It is then advisable to apply a safety factor (e.g., 10-fold reduction) to determine the Maximum Recommended Starting Dose (MRSD) for your initial study.[10] If no data exists, a "dose escalation" or DRF study is mandatory.

Part 2: Experimental Design & Execution

This section provides actionable protocols and workflows for conducting dose optimization studies.

Q3: What is the best experimental design for a dose range-finding (DRF) study?

A3: A well-designed DRF study aims to identify a range of doses that includes a non-toxic dose, a maximally tolerated dose (MTD), and intermediate doses. This requires careful consideration of dose levels, group sizes, and study duration.[12][13] This process is essential for adhering to the "Reduction" and "Refinement" principles of the 3Rs of animal research.[14][15]

Protocol: Acute Dose Range-Finding Study

  • Animal Model: Select a single sex (e.g., male mice) of a standard strain to minimize variability.

  • Group Allocation:

    • Group 1: Vehicle Control (the formulation mixture without the test compound).

    • Group 2: Low Dose (e.g., 1 mg/kg).

    • Group 3: Mid Dose (e.g., 10 mg/kg).

    • Group 4: High Dose (e.g., 100 mg/kg).

    • Expert Insight: Use a wide, logarithmic spacing (e.g., 1, 10, 100 mg/kg) to efficiently span a large dose range and identify the MTD with fewer animals.

  • Sample Size: A small sample size (n=2-3 animals per group) is often sufficient for an initial DRF study. The goal is to observe overt toxicity, not to achieve statistical power.[16]

  • Administration: Administer a single dose via the intended clinical or experimental route (e.g., intraperitoneal, oral).

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dose and then daily for 7-14 days.

  • Endpoints:

    • Primary: Morbidity and mortality.

    • Secondary: Clinical signs of toxicity (see table below), body weight changes (measure daily), and cage-side behavior (activity level, grooming).

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality, significant body weight loss (>15-20%), or other severe clinical signs.

CategoryClinical Signs of Potential Toxicity to Monitor
General Lethargy, hunched posture, piloerection (rough coat), hypothermia
Neurological Ataxia (unsteady gait), tremors, convulsions, circling, head-tilt
Autonomic Salivation, lacrimation (tearing), diarrhea, changes in respiration
Local (Injection Site) Swelling, redness, ulceration
Workflow for In Vivo Dose Optimization

Below is a diagram illustrating the logical flow from initial planning to selecting a dose for definitive efficacy studies.

DoseOptimizationWorkflow start_node 1. Literature Review & In Vitro Data calc_node 2. Estimate Starting Dose Range (Allometric Scaling / In Vitro-In Vivo Correlation) start_node->calc_node drf_node 3. Acute Dose Range-Finding (DRF) Study (n=2-3/group, single dose) calc_node->drf_node eval_mtd 4. Evaluate Toxicity & Determine MTD drf_node->eval_mtd eval_mtd->calc_node Severe Toxicity Re-evaluate & Lower Range repeat_dose_node 5. Sub-chronic Tolerability Study (Vehicle + 3 Doses below MTD, n=5-8/group, repeat dosing) eval_mtd->repeat_dose_node MTD Identified eval_final 6. Analyze PK/PD & Select Doses for Efficacy Study repeat_dose_node->eval_final eval_final->repeat_dose_node Poor Tolerability Adjust Doses efficacy_node 7. Definitive Efficacy Study (Vehicle + 2-3 Tolerated, Active Doses) eval_final->efficacy_node Optimal Doses Selected

Caption: Workflow for systematic in vivo dose optimization.

Part 3: Troubleshooting and FAQs

This section addresses specific issues that may arise during your experiments.

Q4: My compound precipitated out of solution upon dilution into PBS for injection. What should I do?

A4: This is a common issue stemming from the compound's low aqueous solubility.[8] The initial solubilizing vehicle (e.g., 100% DMSO) is miscible with the aqueous buffer, but the compound itself is not, causing it to crash out.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of the organic solvent. However, for many compounds, a final concentration of 5-10% DMSO in the injectate is often required and well-tolerated in rodents.

  • Use a Co-Solvent System: A multi-component vehicle is often more effective. A widely used and generally safe vehicle for rodent studies is:

    • 10% DMSO

    • 40% PEG400

    • 50% Saline or PBS

    • Self-Validating System: Always test the vehicle alone in a satellite group of animals to ensure it does not cause any adverse effects that could be confounded with your compound's activity.

  • Incorporate Surfactants: Add a small amount of a non-ionic surfactant like Tween® 80 or Cremophor® EL (typically 1-5% of the final volume) to improve and maintain solubility.

Q5: I observed unexpected severe toxicity at a dose I predicted would be safe. What are the potential causes?

A5: This is a critical situation that requires immediate investigation. The discrepancy between predicted and observed toxicity can arise from several factors.

Caption: Decision tree for troubleshooting unexpected in vivo toxicity.

  • Causality Explained:

    • Formulation: The vehicle itself could be toxic at the administered volume, or the compound may not be fully solubilized, leading to "hot spots" of high concentration.

    • Pharmacokinetics (PK): The compound might have unexpectedly high absorption and/or slow metabolism and clearance in your specific animal model, leading to much higher exposure than anticipated.[17]

    • Pharmacodynamics (PD): Your animal model may have a higher sensitivity to the compound's mechanism of action (e.g., higher receptor density, critical metabolic pathway).

    • Human Error: Always double-check all calculations, from weighing the compound to the final injection volume.

Q6: My compound shows no efficacy, even at the MTD. What should I do next?

A6: A lack of efficacy at well-tolerated doses is a common outcome in drug discovery. The key is to determine if the compound is truly inactive or if it is not reaching its target in sufficient concentrations.

  • Confirm Target Engagement: Before abandoning the compound, you must verify that it is reaching the target tissue and engaging the intended biological target. This may involve:

    • Pharmacokinetic (PK) Analysis: Measure the concentration of the compound in the plasma and, if possible, in the target tissue (e.g., brain, tumor) over time after dosing. This will determine the Cmax (peak concentration) and overall exposure (AUC).

    • Pharmacodynamic (PD) Biomarker: Measure a downstream biomarker of your target's activity. For example, if your compound is a kinase inhibitor, measure the phosphorylation of its substrate in the target tissue.

  • Re-evaluate the Hypothesis: If the compound achieves adequate exposure and engages its target but still shows no efficacy, the underlying scientific hypothesis linking that target to the disease model may be incorrect.

  • Consider an Alternative Model: The chosen animal model may not be appropriate or fully recapitulate the human disease state you aim to treat.

By following this structured, evidence-based approach, researchers can confidently and ethically optimize the dosage of this compound for their in vivo studies, maximizing the potential for generating meaningful and translatable scientific insights.

References

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). Available at: [Link]

  • Request PDF. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. ResearchGate. Available at: [Link]

  • Meador, V., Jordan, W., & Zimmermann, J. (2002). Increasing Throughput in Lead Optimization in Vivo Toxicity Screens. Current Opinion in Drug Discovery & Development, 5(1), 72-8. Available at: [Link]

  • Stanford Medicine. (n.d.). What Are The 3Rs? | Beyond3Rs. Available at: [Link]

  • Understanding Animal Research. (n.d.). The 3Rs. Available at: [Link]

  • NC3Rs. (n.d.). The 3Rs. Available at: [Link]

  • NHMRC. (n.d.). The 3Rs – Replacement, Reduction and Refinement. Available at: [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. Available at: [Link]

  • NSW Department of Primary Industries. (n.d.). Replacement, Reduction and Refinement (3 Rs). Available at: [Link]

  • Saadh, M. J., & Al-Adhadi, A. H. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 97-103. Available at: [Link]

  • ResearchGate. (n.d.). Dose optimization and in vivo biodistribution. (a) Schematic... Available at: [Link]

  • Jo, H., et al. (2016). Determination of the starting dose in the first-in-human clinical trial. Drug Design, Development and Therapy, 10, 4047–4057. Available at: [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8085. Available at: [Link]

  • AACR Journals. (2023). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research. Available at: [Link]

  • FDA. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • Lee, C. M., et al. (2003). Antagonistic Effects of Novel Non-Peptide Chlorobenzhydryl Piperazine Compounds on Contractile Response to Bradykinin in the Guinea-Pig Ileum. Archives of Pharmacal Research, 26(11), 939-45. Available at: [Link]

  • FDA. (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • Klingenstein, R., et al. (2014). Piperazine Derivatives Inhibit PrP/PrP(res) Propagation in Vitro and in Vivo. Biochemical and Biophysical Research Communications, 445(2), 465-71. Available at: [Link]

  • PubChem. (n.d.). Norchlorcyclizine. Available at: [Link]

Sources

purification methods for N-(p-Chlorobenzhydryl)piperazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pharmaceutical intermediate. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My final product has a low melting point and appears off-white or beige, not the expected white crystalline powder. What is the likely cause?

A: A low or broad melting point, along with discoloration, typically indicates the presence of residual solvents or process impurities. The most common culprits are unreacted starting materials or side-products from the initial condensation reaction. The free base form, 1-(4-Chlorobenzhydryl)piperazine, is a white to light beige crystalline powder, which may also be present if the final acidification step is incomplete.[1] We recommend verifying the purity by HPLC and then proceeding with a recrystallization protocol as detailed in our in-depth guides below.

Q2: After adding hydrochloric acid to precipitate the dihydrochloride salt, my product "oiled out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a combination of factors: the solution is too concentrated, the cooling process is too rapid, or the chosen solvent is not optimal for crystallization. Try diluting the mixture with more of the same solvent (e.g., acetone) while gently warming until the oil redissolves, then allow it to cool very slowly.[2] If the problem persists, a different solvent system may be required. Refer to our Recrystallization Troubleshooting Guide for a systematic approach.

Q3: My HPLC analysis shows a significant peak corresponding to unreacted piperazine. What is the most efficient way to remove it?

A: Piperazine is highly water-soluble, especially in its protonated form. The most effective method to remove it is through an aqueous wash of the free base before forming the dihydrochloride salt. Dissolve the crude free base in a water-immiscible organic solvent like dichloromethane (DCM) or toluene.[3] Wash the organic layer several times with water or a mild brine solution. This will partition the polar piperazine impurity into the aqueous phase, leaving the desired product in the organic layer.

Q4: Can I purify the dihydrochloride salt directly using silica gel column chromatography?

A: It is strongly discouraged. The dihydrochloride salt is highly polar and will likely have very poor solubility in typical chromatographic eluents and will bind irreversibly to the silica gel. The standard and most effective practice is to perform column chromatography on the non-polar free base intermediate.[3][4] After collecting and combining the pure fractions of the free base, the solvent is removed, and the residue is then converted to the dihydrochloride salt.

In-Depth Troubleshooting & Purification Protocols
Impurity Profile and Recommended Actions

Successful purification begins with understanding potential impurities. The primary synthesis involves a nucleophilic substitution between 4-chlorobenzhydryl chloride and piperazine.[5]

Potential Impurity Likely Cause Identification (TLC/HPLC) Recommended Purification Protocol
Piperazine Excess reagent used in synthesis.Highly polar; stays at the baseline on TLC (non-polar eluent). Early eluting peak on RP-HPLC.Aqueous wash of the free base in an organic solvent.[3]
4-Chlorobenzhydryl Chloride Incomplete reaction.Non-polar; high Rf value on TLC. Late eluting peak on RP-HPLC.Column chromatography of the free base. Can also be hydrolyzed during basic workup.
N,N'-bis(p-Chlorobenzhydryl)piperazine Incorrect stoichiometry (insufficient piperazine).Very non-polar; higher Rf than the product on TLC.Column chromatography of the free base. Difficult to remove by crystallization.
Residual Solvents (e.g., Toluene, Acetone) Incomplete drying.Broad peaks in ¹H NMR; identified by GC-HS.Drying under high vacuum at elevated temperature (e.g., 60-70°C).[2]
Workflow for Purification of Crude N-(p-Chlorobenzhydryl)piperazine

The following diagram outlines the general workflow from a crude reaction mixture to the final, pure dihydrochloride salt.

Purification_Workflow cluster_options Purification Options for Free Base crude Crude Reaction Mixture workup Aqueous Workup (Quench, Separate Layers) crude->workup free_base Crude Free Base (in Organic Solvent) workup->free_base wash Aqueous Wash (Remove Piperazine) free_base->wash chromatography Column Chromatography (e.g., DCM/MeOH/NH4OH) wash->chromatography For High Impurity Load direct_salt Direct Salt Formation wash->direct_salt For Low Impurity Load pure_free_base Pure Free Base chromatography->pure_free_base salt_formation Salt Formation (Add HCl in Acetone) direct_salt->salt_formation pure_free_base->salt_formation filtration Filtration & Washing salt_formation->filtration drying Vacuum Drying filtration->drying final_product Pure Dihydrochloride Salt (Purity > 99%) drying->final_product

Caption: General purification workflow for this compound.

Protocol 1: Purification via Column Chromatography (Free Base)

This method is ideal for removing non-polar impurities like starting materials and over-alkylated byproducts.

Principle: This technique separates the moderately polar free base from other compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a mobile phase.

Step-by-Step Methodology:

  • Preparation: Ensure the crude product is in its free base form. If it is a salt, neutralize it with a base (e.g., NaHCO₃ solution) and extract it into an organic solvent like dichloromethane (DCM). Dry the organic solution over anhydrous sodium sulfate and concentrate it in vacuo.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., Hexane or DCM). Pack a glass column appropriately.

  • Loading: Adsorb the crude free base onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a suitable solvent system. Gradient elution is often most effective.

    • Recommended System 1: Hexane:Ethyl Acetate (starting at 9:1, gradually increasing to 8:2).[4]

    • Recommended System 2: A mixture of Dichloromethane:Methanol:Ammonium Hydroxide (90:10:0.5).[3] The ammonium hydroxide is crucial to keep the piperazine nitrogen deprotonated and prevent streaking on the silica gel.

  • Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with the same eluent system. Visualize spots under UV light (254 nm).

  • Isolation: Combine the fractions containing the pure product. Remove the solvent in vacuo to yield the purified free base as an oil or solid.

  • Salt Formation: Dissolve the pure free base in a minimal amount of a suitable solvent like acetone or chloroform. Slowly add a solution of hydrochloric acid (e.g., 36% aqueous HCl or HCl gas in isopropanol) with stirring.[2][6]

  • Final Steps: The white dihydrochloride salt will precipitate. Cool the mixture to maximize yield, then collect the solid by filtration, wash with cold acetone, and dry under vacuum.[2]

Protocol 2: Purification via Recrystallization

Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the desired product. This is typically performed on the final dihydrochloride salt.

Principle: The compound is dissolved in a hot solvent in which it is highly soluble and then allowed to crystallize upon cooling, leaving impurities behind in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: The key is finding a solvent (or solvent pair) where the dihydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include absolute ethanol, methanol, or mixtures like isopropanol/water.[7]

  • Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) to reflux until all the solid dissolves. If necessary, add small additional portions of solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage crystal growth, avoid disturbing the flask. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-70°C) until a constant weight is achieved.[2]

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Problem during Recrystallization oiling_out Product 'Oils Out' Is the solution supersaturated or cooling too fast? start->oiling_out no_crystals No Crystals Form Is the solution not saturated enough? start->no_crystals low_yield Low Yield Is the product too soluble in the cold solvent? start->low_yield sol_oiling Action: 1. Re-heat to dissolve oil. 2. Add more solvent (or a co-solvent). 3. Allow to cool much slower. oiling_out->sol_oiling Solution sol_no_crystals Action: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate some solvent to concentrate. 4. Cool in an ice/acetone bath. no_crystals->sol_no_crystals Solution sol_low_yield Action: 1. Cool for a longer period. 2. Partially evaporate solvent. 3. Re-evaluate solvent system for a less solvating one. low_yield->sol_low_yield Solution

Caption: Decision tree for troubleshooting common recrystallization issues.

Analytical Purity Assessment

Always verify the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A typical method uses a C18 reverse-phase column with a mobile phase of acetonitrile and a phosphate buffer.[8] The final product should ideally show >99.5% purity by peak area.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. The purified compound should appear as a single spot in multiple eluent systems.

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and can help identify impurities if they are present in significant amounts (>1%).

  • Melting Point: A sharp melting point consistent with literature values (e.g., 221-223°C for a related derivative) is a strong indicator of high purity.[6]

References
  • Espacenet, "DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine," Google Patents.
  • Khan, I., et al., "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives," Molecules, 2017. Available: [Link]

  • Espacenet, "WO 2009/062036 A2 - Process for preparing levocetirizine dihydrochloride," Google Patents.
  • Sarmah, K.N., et al., "Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound," Journal of Chemical and Pharmaceutical Research, 2014. Available: [Link]

  • Espacenet, "RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine," Google Patents.
  • Szymański, P., et al., "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL," Acta Poloniae Pharmaceutica, 2002. Available: [Link]

  • Arote, R.B., et al., "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research, 2015. Available: [Link]

  • Worldofchemicals, "Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma," Worldofchemicals. Available: [Link]

Sources

managing moisture sensitivity of N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

A Senior Application Scientist's Guide to Managing Moisture Sensitivity

Welcome to the technical support guide for this compound (CAS: 1031-92-1). As a dihydrochloride salt of a piperazine derivative, this compound possesses inherent hygroscopic tendencies that can significantly impact experimental reproducibility, material stability, and analytical accuracy.[1][2] Moisture-induced issues are a leading cause of instability in pharmaceutical compounds, potentially leading to physical changes, chemical degradation, and altered therapeutic performance.[3][4]

This guide is designed to provide you, our fellow researchers and drug development professionals, with the field-proven insights and practical protocols necessary to proactively manage the moisture sensitivity of this compound. By understanding the causality behind its behavior and implementing robust handling and analytical strategies, you can ensure the integrity of your material and the validity of your results.

Part 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses the fundamental questions researchers encounter when working with hygroscopic materials.

Fundamental Understanding

Q1: What does it mean for this compound to be moisture-sensitive or hygroscopic?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption.[5] For a crystalline solid like N-(p--Chlorobenzhydryl)piperazine dihydrochloride, this means that upon exposure to ambient air, the powder can pick up moisture, leading to a range of potential issues. This is a common characteristic for many pharmaceutical salts.[4]

Q2: How can moisture absorption affect my sample's physical properties?

A: Even small amounts of absorbed water can cause significant physical changes. These include:

  • Caking and Clumping: The powder loses its free-flowing nature, making it difficult to handle and weigh accurately.[5]

  • Deliquescence: In environments with high relative humidity (RH), the compound may absorb enough water to dissolve and form an aqueous solution.

  • Polymorphic Transformation: The absorbed water can induce changes in the crystal lattice structure, potentially altering the compound's solubility, bioavailability, and stability.

Q3: What are the chemical consequences of moisture exposure?

A: Water is a reactant. Its presence can initiate hydrolysis or other degradation pathways, compromising the chemical purity of your compound.[4] While N-(p-Chlorobenzhydryl)piperazine is reported to be stable at room temperature in a closed container, the presence of moisture can accelerate degradation, especially over long-term storage or at elevated temperatures.[6] For piperazine derivatives, stability is a known concern that is exacerbated by improper storage conditions.[7]

Practical Handling & Storage

Q4: What is the absolute best way to store this compound?

A: The optimal storage method is inside a tightly sealed container, which is then placed within a desiccator containing an active desiccant (e.g., silica gel) or in a controlled low-humidity environment like a glove box.[5][8] Storage should be in a cool, dry place.[9] For long-term stability, storage at -20°C is often recommended, but it is critical that the container is brought to room temperature before opening to prevent condensation from forming on the cold powder.[10][11]

Q5: I don't have a glove box. How can I weigh the compound accurately on an open bench?

A: Speed and preparation are key.

  • Bring the main container to ambient temperature before opening.

  • Use a clean, dry spatula and weighing vessel.

  • Take only the amount of material you need and weigh it as quickly as possible.

  • Immediately and securely reseal the main container. For highly sensitive experiments, consider using a weighing enclosure or performing the task in a room with controlled, low humidity.

Q6: Can I prepare aqueous stock solutions for later use?

A: It is not recommended to store aqueous solutions of this compound for more than one day.[11] The presence of water can promote degradation. Stock solutions should be prepared fresh for each experiment. If a non-aqueous stock is needed, solvents like DMSO or DMF can be used, which should be purged with an inert gas like nitrogen or argon before sealing and storage.[11]

Part 2: Analytical Characterization of Water Content

Quantifying the amount of water in your sample is not just good practice; it's a prerequisite for accurate and reproducible science. If your compound's formula weight is 359.7 g/mol , but 5% of its mass is water, any molar calculations will be significantly skewed.[1] Here are the primary techniques for water determination.

Technique Principle What It Measures Key Advantage
Karl Fischer (KF) Titration Titration based on the stoichiometric reaction of water with iodine and sulfur dioxide.Free, emulsified, and bound water (water of hydration).[12]Considered the "gold standard" for accuracy and specificity to water.[13][14]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[15]Water and other volatile components. Weight loss at specific temperatures can indicate water of hydration.[16][17]Provides information on the thermal stability and can distinguish between surface water and bound hydrates.[18][19]
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels.[20][21]The hygroscopic profile of the material—how much water it absorbs at different RH levels and how quickly.[22][23]Excellent for characterizing the material's intrinsic hygroscopicity and stability in various humidity conditions.[24]

Part 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to moisture sensitivity.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Inconsistent Potency/Assay Results Inaccurate Weighing: The measured mass includes an unknown amount of water, leading to a lower-than-expected concentration of the active compound.1. Quantify Water Content: Use Karl Fischer titration to determine the exact water percentage.[25] 2. Correct for Water: Adjust all calculations to use the "dry" mass of the compound. 3. Improve Weighing: Handle the material in a glove box or low-humidity chamber for future experiments.
Compound is Clumpy, Sticky, or Hard to Handle Moisture Absorption: The material has been exposed to ambient humidity, causing particles to agglomerate.[5]1. Dry the Material: Place the material in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. Caution: Ensure the compound is thermally stable at this temperature by running a TGA first.2. Improve Storage: Immediately transfer the dried material to a desiccator or glove box.[8]
Gradual Increase in Sample Mass Over Time Hygroscopicity: The compound is actively absorbing water from headspace moisture in a poorly sealed container.1. Verify Seal Integrity: Check container caps and threads. Use parafilm for an extra layer of protection.[26] 2. Add Desiccant: Store the primary container inside a larger, sealed container or bag that also contains desiccant pouches.[27]
Appearance of New Peaks in HPLC/LC-MS Chemical Degradation: Moisture has initiated hydrolysis or other degradation pathways.[4]1. Confirm Identity: Attempt to identify the degradation products. Benzhydryl compounds can undergo various metabolic or environmental degradation.[28][29][30] 2. Re-evaluate Handling: This is a critical indicator that storage and handling protocols are insufficient. Immediately implement stricter environmental controls (glove box, inert gas).
Poor Solubility or Unexpected pH of Solutions Formation of Hydrates: The absorbed water may have changed the crystalline form of the salt, which can affect its dissolution rate and the resulting solution properties.1. Characterize the Solid State: Use techniques like TGA or DVS to understand the hydration state of the material.[16][22] 2. Re-dry and Re-test: Dry the material as described above and repeat the solubility experiment to see if the issue is resolved.

Part 4: Key Experimental Protocols & Workflows

Visual Workflow: Handling this compound

The following workflow provides a decision-making process for handling the compound based on available laboratory equipment and experimental sensitivity.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Receive Compound assess_env Assess Experiment: Is it highly moisture-sensitive? start->assess_env open_bench Open Bench Procedure (Non-critical Experiments) assess_env->open_bench No controlled_rh Controlled RH Chamber (Sensitive Experiments) assess_env->controlled_rh Yes protocol1 Protocol: 1. Equilibrate container to RT. 2. Work quickly. 3. Tightly reseal immediately. open_bench->protocol1 glove_box Inert Atmosphere Glove Box (Critical / Anhydrous Experiments) controlled_rh->glove_box Anhydrous Conditions Required protocol2 Protocol: 1. Purge chamber to <20% RH. 2. Allow compound to equilibrate. 3. Perform all manipulations inside. controlled_rh->protocol2 protocol3 Protocol: 1. Use anhydrous solvents. 2. Purge all equipment. 3. Maintain positive pressure. glove_box->protocol3 warn1 WARNING: High risk of moisture uptake. Use for qualitative work only. protocol1->warn1

Caption: Decision workflow for handling the compound.

Visual Logic: Troubleshooting Unexpected Analytical Results

This diagram outlines the logical steps to diagnose an issue when experimental results are not as expected.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Unexpected Result (e.g., Low Yield, Failed Assay) q1 Is the sample's mass accurate and stable? start->q1 q2 Is the sample's chemical purity confirmed? q1->q2 Yes action1 Action: Perform Karl Fischer Titration to quantify water content. q1->action1 No / Unsure cause3 Issue is likely not related to moisture. Investigate other variables. q2->cause3 Yes action2 Action: Run HPLC/LC-MS Purity Assay. Compare to reference standard. q2->action2 No / Unsure cause1 Root Cause: Inaccurate weighing due to absorbed water. cause2 Root Cause: Chemical degradation due to moisture. action1->cause1 action2->cause2

Caption: Troubleshooting logic for unexpected results.

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a standardized method for accurately measuring the water content.

Objective: To quantify the percentage of water (% w/w) in a sample of this compound.

Materials:

  • Volumetric Karl Fischer Titrator

  • KF Reagent (e.g., single-component composite reagent)

  • KF Solvent (e.g., anhydrous methanol)

  • Certified Water Standard (e.g., Sodium Tartrate Dihydrate)

  • Airtight glass syringe and needle

  • Analytical balance (readable to 0.1 mg)

  • Spatula, weighing boats

Procedure:

  • System Preparation:

    • Fill the titrator burette with the KF reagent and the titration vessel with the KF solvent according to the instrument manufacturer's instructions.

    • Condition the solvent by running a "pre-titration" to neutralize any ambient moisture in the vessel until a stable, dry baseline is achieved.

  • Titer Determination (Standardization):

    • Accurately weigh approximately 50-100 mg of the certified water standard (Sodium Tartrate Dihydrate has a stoichiometric water content of 15.66%).[25]

    • Quickly add the standard to the conditioned titration vessel.

    • Begin the titration. The instrument will add KF reagent until the endpoint is reached.

    • Record the volume of titrant consumed.

    • Repeat this process at least two more times. The results should be highly consistent.

    • Calculate the titer (mg H₂O / mL of reagent) based on the known water content of the standard and the volume of titrant used.

  • Sample Analysis:

    • In a controlled environment (ideally a glove box or low RH), accurately weigh approximately 100-200 mg of the this compound sample.

    • Quickly and carefully add the sample to the conditioned titration vessel.

    • Begin the titration and record the volume of titrant consumed at the endpoint.

    • Perform the analysis in triplicate.

  • Calculation:

    • Calculate the mass of water in the sample using the formula: Mass H₂O (mg) = Volume of Titrant (mL) × Titer (mg/mL)

    • Calculate the weight percentage of water: % H₂O (w/w) = (Mass H₂O / Initial Sample Mass) × 100

Self-Validation System: The precision of the triplicate measurements for both the standard and the sample serves as an internal validation. The relative standard deviation (RSD) should be less than 2%.

References

  • Basics of Dynamic Vapor Sorption Analysis. (n.d.). ProUmid. Retrieved from [Link]

  • Thermogravimetric Analysis and Crystalline Hydrates. (n.d.). AMI – Advanced Measurement Instruments. Retrieved from [Link]

  • Dynamic Vapor Sorption. (n.d.). AQUALAB. Retrieved from [Link]

  • Lim, Y. P., Tan, Y. T., & Liew, C. V. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 882. Retrieved from [Link]

  • Dynamic Vapor Sorption. (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Water Sensitive Chemicals. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved from [Link]

  • Properly Storing Hazardous Chemicals in Your Facility. (2024). Alltracon. Retrieved from [Link]

  • Dynamic Vapor Sorption and its Applications. (n.d.). AZoM. Retrieved from [Link]

  • Keeping moisture-sensitive chemicals dry. (2010). Physics Forums. Retrieved from [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta Nutra. Retrieved from [Link]

  • Gaje, A. S., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 89(12), 1586-1589. Retrieved from [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012). Request PDF on ResearchGate. Retrieved from [Link]

  • Crystal Classroom Pt2 Ep1 - TGA Solvation/Hydration. (2024). YouTube. Retrieved from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

  • Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • The Basics of Karl Fischer Titration. (n.d.). Quveon. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved from [Link]

  • Principle of Karl Fischer Titration. (n.d.). BYJU'S. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved from [Link]

  • Benzhydryl compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. (n.d.). Cole-Parmer. Retrieved from [Link]

  • The effects of packaging on the stability of a moisture sensitive compound. (n.d.). PubMed. Retrieved from [Link]

  • Benzhydryl Compounds. (n.d.). McMaster Experts. Retrieved from [Link]

  • 4-chlorobenzhydryl piperazine. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus. (2006). PubMed. Retrieved from [Link]

  • Benzhydryl Compounds. (n.d.). MeSH - NCBI. Retrieved from [Link]

  • Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. (n.d.). MDPI. Retrieved from [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. (2011). Request PDF on ResearchGate. Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PubMed. Retrieved from [Link]

  • Bacterial Degradation of Aromatic Compounds. (2012). PMC - NIH. Retrieved from [Link]

  • 1-(4-Chlorobenzhydryl)piperazine. (n.d.). LookChem. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-(4-Chlorobenzhydryl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorobenzhydryl)piperazine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to ensure the successful and efficient production of these critical pharmaceutical intermediates.

Introduction: The Synthetic Pathway and Its Hurdles

The synthesis of 1-(4-chlorobenzhydryl)piperazine is a cornerstone for the production of numerous antihistamines, most notably Cetirizine.[1] The overall process can be broken down into two primary stages: the preparation of the key electrophile, 4-chlorobenzhydryl chloride, and its subsequent reaction with piperazine (N-alkylation). While seemingly straightforward, each stage presents unique challenges that can impact yield, purity, and scalability.

The primary hurdles include:

  • Controlling Selectivity: The N-alkylation of piperazine can lead to a mixture of mono- and di-substituted products, with the latter being a significant impurity.[2][3]

  • Precursor Stability: The intermediate, 4-chlorobenzhydryl chloride, is susceptible to hydrolysis, which can reduce the efficiency of the main reaction.[3][4]

  • Purification: Separating the desired mono-alkylated product from unreacted piperazine and the di-alkylated byproduct can be challenging due to similar polarities.

This guide will address these issues systematically, providing both theoretical understanding and practical, field-proven solutions.

Visualized Workflow: From Precursor to Product

The following diagram outlines the general synthetic workflow, highlighting the critical steps and potential points of failure that will be addressed in this guide.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Alkylation & Purification Start 4-Chlorobenzophenone Reduction Reduction (e.g., NaBH4) Start->Reduction Alcohol 4-Chlorobenzhydrol Reduction->Alcohol Chlorination Chlorination (e.g., SOCl2, HCl) Alcohol->Chlorination Chloride 4-Chlorobenzhydryl Chloride Chlorination->Chloride Alkylation N-Alkylation Reaction Chloride->Alkylation Key Intermediate Piperazine Piperazine Piperazine->Alkylation Crude Crude Product Mixture Alkylation->Crude Purification Purification (Crystallization/Chromatography) Crude->Purification Final 1-(4-Chlorobenzhydryl)piperazine Purification->Final

Caption: General workflow for the synthesis of 1-(4-chlorobenzhydryl)piperazine.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by an analysis of its probable causes and a detailed protocol for resolution.

Part 1: Synthesis of 4-Chlorobenzhydryl Chloride

Problem 1: Low Yield of 4-Chlorobenzhydryl Chloride from 4-Chlorobenzhydrol

  • Symptom: After reacting 4-chlorobenzhydrol with a chlorinating agent (e.g., thionyl chloride or concentrated HCl) and performing a work-up, the isolated yield of the desired chloride is significantly lower than expected. TLC or NMR analysis may show the presence of unreacted starting material or a new, more polar spot.

  • Root Cause Analysis:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal chlorinating agent.

    • Hydrolysis: 4-chlorobenzhydryl chloride is reactive and can hydrolyze back to 4-chlorobenzhydrol during the aqueous work-up.[4] This is especially problematic if the organic layer is not promptly separated and dried.

    • Side Reactions: The formation of a stable benzhydryl carbocation can lead to side reactions, such as the formation of bis(4-chlorobenzhydryl) ether, particularly under strongly acidic conditions.[5][6]

  • Troubleshooting Protocol: Optimizing the Chlorination Step

    • Choice of Reagent:

      • Thionyl Chloride (SOCl₂): This is often the preferred reagent as it produces gaseous byproducts (SO₂ and HCl) that can be easily removed. It is crucial to use anhydrous conditions.

      • Concentrated HCl: This method is effective but requires heating and careful phase separation to prevent the reverse reaction (hydrolysis).[7][8][9]

    • Detailed Experimental Protocol (using Conc. HCl):

      • Step 1: Reaction Setup: Dissolve 1.0 equivalent of 4-chlorobenzhydrol in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

      • Step 2: Reagent Addition: Add 5-10 equivalents of concentrated hydrochloric acid. The use of a biphasic system is common.

      • Step 3: Reaction Execution: Heat the mixture to 60-70°C with vigorous stirring for 2-3 hours. Monitor the reaction's progress by TLC (a common eluent is 4:1 Hexane:Ethyl Acetate), observing the disappearance of the 4-chlorobenzhydrol spot.

      • Step 4: Rapid Work-up: Once the reaction is complete, immediately cool the mixture to room temperature. Transfer to a separatory funnel and quickly separate the aqueous and organic layers.

      • Step 5: Neutralization and Drying: Wash the organic (toluene) layer with a 10% aqueous sodium bicarbonate solution until the aqueous wash is neutral (pH ~7). This neutralizes any remaining acid. Immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Step 6: Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure. The resulting crude 4-chlorobenzhydryl chloride can often be used in the next step without further purification.[8][9]

Part 2: N-Alkylation of Piperazine

Problem 2: Formation of Significant Amounts of 1,4-bis(4-chlorobenzhydryl)piperazine (Di-alkylation)

  • Symptom: HPLC or NMR analysis of the crude product shows a significant peak corresponding to the di-substituted byproduct, in addition to the desired mono-substituted product and unreacted piperazine. This complicates purification and reduces the yield of the target compound.

  • Root Cause Analysis:

    • Stoichiometry: The primary cause of di-alkylation is a molar ratio of piperazine to 4-chlorobenzhydryl chloride that is too low. Once the first nitrogen is alkylated, the second nitrogen is still nucleophilic and can react with another molecule of the chloride.[2]

    • Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary activation energy for the less reactive, sterically hindered mono-substituted piperazine to undergo a second alkylation.

  • Troubleshooting Decision Tree:

G start High Di-alkylation Detected check_ratio Is Molar Ratio of Piperazine:Chloride >= 4:1? start->check_ratio increase_ratio Action: Increase piperazine to 4-6 equivalents. check_ratio->increase_ratio No check_addition Was the chloride added slowly (dropwise) at a controlled temperature? check_ratio->check_addition Yes increase_ratio->check_addition slow_addition Action: Implement slow, dropwise addition of the chloride solution. check_addition->slow_addition No protect_N Advanced Strategy: Use mono-Boc-piperazine for selective alkylation. check_addition->protect_N Yes, but still an issue end Problem Resolved slow_addition->end protect_N->end

Caption: Decision tree for troubleshooting di-alkylation.

  • Troubleshooting Protocol: Favoring Mono-alkylation

    • Stoichiometric Control (The Statistical Method):

      • The most straightforward method to favor mono-alkylation is to use a large excess of piperazine.[2][3] A molar ratio of 4 to 6 equivalents of piperazine for every 1 equivalent of 4-chlorobenzhydryl chloride is recommended. This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule.

    • Detailed Experimental Protocol (High-Excess Piperazine):

      • Step 1: Setup: In a round-bottom flask, dissolve 5.0 equivalents of anhydrous piperazine in a suitable solvent like toluene or acetonitrile. Add 1.5 equivalents of a mild base such as potassium carbonate (K₂CO₃) to act as an acid scavenger.

      • Step 2: Slow Addition of Electrophile: Dissolve 1.0 equivalent of 4-chlorobenzhydryl chloride in the same solvent. Add this solution dropwise to the stirred piperazine mixture over 1-2 hours at a controlled temperature (e.g., 60-80°C).

      • Step 3: Reaction Monitoring: Monitor the reaction by TLC until the 4-chlorobenzhydryl chloride spot is consumed (typically 12-18 hours).

      • Step 4: Work-up: Cool the reaction mixture and filter off the inorganic salts. Add water to the filtrate and separate the organic layer.

      • Step 5: Acid-Base Extraction for Purification:

        • Wash the organic layer with water to remove the bulk of the excess piperazine.

        • Extract the organic layer with dilute hydrochloric acid (e.g., 1M HCl). The desired mono-substituted product and any remaining piperazine will move to the aqueous layer as their hydrochloride salts, leaving the di-substituted, less basic byproduct in the organic layer.

        • Separate the aqueous layer and basify it with NaOH solution to a pH of 10-12.

        • Extract the now basic aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

        • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-alkylated product.

    • Advanced Method: Use of a Protecting Group:

      • For syntheses where maximizing purity is critical, using mono-Boc-piperazine is the most effective strategy.[10][11] The tert-butyloxycarbonyl (Boc) group protects one nitrogen, allowing the other to be alkylated selectively. The Boc group can then be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

Problem 3: Difficulty in Purifying the Final Product

  • Symptom: After work-up, the crude product is an oil or a sticky solid that is difficult to crystallize. Column chromatography results in poor separation between the desired product and the di-substituted byproduct.

  • Root Cause Analysis:

    • Similar Polarity: The mono- and di-substituted piperazine derivatives can have very similar Rf values on TLC, making chromatographic separation inefficient.

    • Presence of Piperazine: Residual piperazine can interfere with crystallization.

    • Hydrolysis Byproduct: The presence of 4-chlorobenzhydrol (from hydrolysis of the starting material) can also complicate purification.

  • Troubleshooting Protocol: Effective Purification Strategies

    • Acid-Base Extraction: As detailed in the protocol for Problem 2, an acid-base work-up is a highly effective first step to separate the basic product from non-basic impurities like the di-substituted byproduct.

    • Crystallization:

      • The hydrochloride salt of 1-(4-chlorobenzhydryl)piperazine is often a stable, crystalline solid. After the final extraction of the free base into an organic solvent, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol or ether. The resulting precipitate can be collected by filtration and recrystallized from a suitable solvent like ethanol or isopropanol/ether mixture.

    • Optimized Column Chromatography:

      • If chromatography is necessary, use a shallow gradient of a polar solvent. A common system is dichloromethane with a slow gradient of methanol (e.g., 0% to 5%). Adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can improve peak shape and reduce tailing for basic compounds on silica gel.[12]

Frequently Asked Questions (FAQs)

Q1: My 4-chlorobenzhydryl chloride starting material is a liquid, but some sources describe it as a solid. Is this a problem? A1: 4-chlorobenzhydryl chloride has a low melting point and can exist as a liquid or a low-melting solid at room temperature. Its appearance as a clear light yellow liquid is not indicative of impurity.[9] However, if it is dark or contains significant particulate matter, it may have degraded and should be checked for purity before use.

Q2: What is the role of potassium iodide (KI) in some published procedures for the N-alkylation step? A2: Potassium iodide is often used as a catalyst in reactions involving alkyl chlorides. Through the Finkelstein reaction, the iodide ion displaces the chloride on the 4-chlorobenzhydryl moiety in-situ, forming the more reactive 4-chlorobenzhydryl iodide. This can accelerate the rate of N-alkylation.[12]

Q3: Can I use a different base instead of potassium carbonate for the N-alkylation? A3: Yes, other non-nucleophilic bases can be used. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[13] However, inorganic bases like K₂CO₃ are often preferred for large-scale synthesis as they are inexpensive and easily removed by filtration.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: This will confirm the structure and identify the presence of impurities like the di-substituted product (which will have a different symmetry and integration in the ¹H NMR spectrum) or unreacted starting materials.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • HPLC: This is the best method for quantifying purity and detecting small amounts of side products.

Q5: Are there any specific safety precautions I should take? A5: Yes. 4-chlorobenzhydryl chloride and chlorinating agents like thionyl chloride are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Piperazine is also a skin and respiratory irritant.

Summary of Key Parameters for Optimization

ParameterRecommended ConditionRationale
N-Alkylation Stoichiometry 4-6 eq. Piperazine : 1 eq. ChlorideStatistically favors mono-alkylation over di-alkylation.
Base K₂CO₃ (anhydrous)Inexpensive, effective acid scavenger, easily filtered.
Solvent Toluene, Acetonitrile, or DMFGood solubility for reactants; appropriate boiling points for reaction.
Temperature 60-80 °CProvides sufficient energy for reaction without promoting excessive side reactions.
Addition Method Slow, dropwise addition of chlorideMaintains a low concentration of the electrophile, reducing the chance of di-alkylation.
Primary Purification Acid-base extractionEffectively separates basic products from non-basic/less basic impurities.

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Journal of the American Chemical Society. (n.d.). Photolytic Generation of Benzhydryl Cations and Radicals from Quaternary Phosphonium Salts: How Highly Reactive Carbocations Survive Their First Nanoseconds. [Link]

  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?[Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ResearchGate. (2025). Reactivity of sterically hindered diarylbenzhydryl carbocations - Competing trapping by nucleophiles and elimination. [Link]

  • LookChem. (n.d.). Cas 134-83-8,4-Chlorobenzhydrylchloride. [Link]

  • ACS Publications. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. [Link]

  • ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]

  • Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. [Link]

  • PMC - PubMed Central. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2025). New Manufacturing Procedure of Cetirizine. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. [Link]

  • YouTube. (2021). Stability of Allyl and Benzyl Carbocation, Mechanism for +1, +2, NEET, JEE, BSc by Dr Sarbjit Rala. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

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Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for optimizing reactions involving 1-(4-chlorobenzhydryl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who use this critical intermediate in their synthetic workflows. As a pivotal building block in the synthesis of pharmaceuticals like the second-generation antihistamine Cetirizine, mastering its reactivity is essential for achieving high yields and purity.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the mechanistic underpinnings of the reactions, troubleshoot common issues, and provide validated starting points for your experiments.

Core Concepts: Navigating the SN1/SN2 Dichotomy with a Benzhydryl System

The substrate , 1-(4-chlorobenzhydryl)piperazine, is typically used to alkylate a nucleophile via the secondary nitrogen of the piperazine ring. However, the initial synthesis of this compound involves the reaction of piperazine with 4-chlorobenzhydryl chloride. The optimization principles for both reaction types are governed by the nature of the 4-chlorobenzhydryl chloride substrate: a secondary benzylic halide.

This structure is unique because it sits at the crossroads of SN1 and SN2 reaction mechanisms.[3]

  • SN2 Pathway: A strong nucleophile can directly attack the electrophilic carbon in a single, concerted step, leading to an inversion of stereochemistry. This pathway is sensitive to steric hindrance.[4][5]

  • SN1 Pathway: The benzylic structure can stabilize a carbocation intermediate through resonance with the phenyl rings. This allows the leaving group to depart first, followed by nucleophilic attack on the planar carbocation, often resulting in a racemic mixture.[6][7]

The pathway that predominates is not an intrinsic property of the substrate but is dictated by the reaction conditions you choose.[3] Understanding how to influence this choice is the key to optimization.

Reaction_Pathway_Decision sub Substrate: 1-(4-chlorobenzhydryl)piperazine (Secondary, Benzylic) nuc Evaluate Nucleophile sub->nuc sol Evaluate Solvent nuc->sol Weak (e.g., H₂O, ROH) sn2 Favored Pathway: SN2 nuc->sn2 Strong, Unhindered (e.g., N₃⁻, I⁻, R₂NH) sn1 Favored Pathway: SN1 sol->sn1 Polar Protic (e.g., Methanol, Water) Stabilizes Carbocation compete Competition Zone: SN1/SN2 & E1/E2 Possible sol->compete Polar Aprotic (e.g., DMSO, DMF) Weak nuc. still disfavors SN2 sol_sn2 Solvent Choice sn2->sol_sn2 Optimize with... sn2_final SN2 Conditions Optimized sol_sn2->sn2_final Polar Aprotic (e.g., Acetonitrile, DMF) Enhances Nucleophilicity compete_sn2 Mixed Pathway Likely sol_sn2->compete_sn2 Polar Protic (e.g., Ethanol) Can slow SN2 rate

Fig 1. Decision workflow for predicting the reaction pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the nucleophilic substitution of 1-(4-chlorobenzhydryl)piperazine and its precursors.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

A: Low yield is a multifaceted problem. Let's break it down into three potential areas:

  • Incomplete Conversion: The reaction may not be going to completion.

    • Cause: Insufficient reaction time or temperature. Benzhydryl chlorides are less reactive than their corresponding bromides or iodides.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. If the reaction stalls, consider a moderate increase in temperature (e.g., from 60°C to 80°C). Be cautious, as excessive heat can promote side reactions. Another powerful technique is to add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI).[8][9] This facilitates an in situ Finkelstein reaction, transiently forming the more reactive benzhydryl iodide, which accelerates the rate of substitution.

  • Formation of Side Products: Unwanted products may be consuming your starting material.

    • Cause: The primary competing reaction is elimination (E1 or E2) to form a diarylalkene. This is favored by high temperatures and the use of sterically hindered or strongly basic nucleophiles.[6] Another issue can be dialkylation of the piperazine ring if you are synthesizing the title compound itself.

    • Solution: To minimize elimination, use the lowest effective temperature. If your nucleophile is also a strong base, consider using a different, more nucleophilic but less basic reagent if possible. To prevent dialkylation of piperazine, use a large excess of piperazine (e.g., 4-5 equivalents), which statistically favors mono-substitution.[10] The unreacted piperazine can be recovered during workup.

  • Product Loss During Workup/Purification: Your product may be lost during the isolation phase.

    • Cause: The product, containing a basic piperazine moiety, can have significant aqueous solubility, especially under acidic conditions used during extraction.

    • Solution: During the workup, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane (MDC) or toluene.[8] This neutralizes the piperazine nitrogen, making the molecule less polar and more soluble in the organic phase. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

Q2: The reaction is extremely slow. How can I increase the rate without compromising the yield?

A: A slow reaction rate is typically an issue of activation energy. The goal is to lower this barrier or provide more energy to the system without inducing side reactions.

  • Solvent Choice: The solvent has a profound effect on reaction rates.[11] For an SN2-type reaction with a charged nucleophile, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[12] These solvents solvate the counter-ion (e.g., K⁺, Na⁺) but leave the nucleophile relatively "naked" and highly reactive.[12][13] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity and slows down SN2 reactions.[14][15]

  • Catalysis: As mentioned in Q1, using catalytic KI is a highly effective strategy for converting the chloride to a more reactive iodide intermediate.[8][9]

  • Temperature: A modest increase in temperature (e.g., in 10-15°C increments) will almost always increase the reaction rate. However, you must balance this with the potential for elimination byproducts. The optimal temperature is an empirical value you must determine for your specific system. Reactions are often run at temperatures between 60-85°C.[8][16][17]

Solvent TypeExamplesEffect on SN1 PathwayEffect on SN2 PathwayRationale
Polar Protic Water, Methanol, EthanolPromotes Hinders Stabilizes both the carbocation intermediate and the leaving group for SN1.[15] Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity for SN2.[12][14]
Polar Aprotic DMF, DMSO, AcetonitrileHinders Promotes Does not effectively solvate the carbocation intermediate. Solvates the cation, leaving a highly reactive "naked" anionic nucleophile for SN2.[12]

Q3: How do I select the appropriate base for this reaction?

A: When your nucleophile is a neutral amine or alcohol, the reaction will generate a strong acid (e.g., HCl). This acid will protonate the basic species in your reaction mixture (including your starting nucleophile and product), effectively shutting down the reaction. A base is required to act as an acid scavenger.

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are inexpensive, strong enough to neutralize the generated acid, and are commonly used.[8][16] They are typically used in heterogeneous mixtures (i.e., they don't dissolve completely in the organic solvent). This requires efficient stirring to ensure proper mixing and reaction. They are easily removed by filtration at the end of the reaction.

  • Organic Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are liquid organic amines that are soluble in most organic solvents, leading to a homogeneous reaction mixture.[9] They are non-nucleophilic due to steric hindrance. The resulting ammonium salt can sometimes be filtered off, but often it is removed during an aqueous workup. They are generally more expensive than inorganic carbonates.

Choice: For most applications, anhydrous potassium carbonate is a robust and cost-effective choice.[8][16] If you require a completely homogeneous system, triethylamine is a standard alternative.[9]

General Experimental Protocol: Synthesis of 1-(4-chlorobenzhydryl)piperazine

This protocol is a representative example based on established literature procedures and should be adapted and optimized for your specific laboratory conditions and scale.[8][16]

Materials:

  • 4-Chlorobenzhydryl chloride

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous powder)

  • Potassium Iodide (KI)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl, aqueous solution)

  • Sodium Hydroxide (NaOH, aqueous solution)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add piperazine (4.0 eq), anhydrous K₂CO₃ (2.0 eq), and potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.

  • Reactant Addition: Dissolve 4-chlorobenzhydryl chloride (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the heated piperazine slurry at 80°C over 30 minutes.

  • Reaction: Maintain the reaction mixture at 80-90°C. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove K₂CO₃ and other inorganic salts. Wash the filter cake with a small amount of toluene.

  • Aqueous Workup: Combine the filtrate and washes. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Extraction (Optional Acid Wash): To remove excess piperazine, the organic layer can be washed with a dilute HCl solution. The product will move to the aqueous layer. The aqueous layer is then separated, basified with 30% NaOH solution to pH > 10, and the product is re-extracted with DCM (3x).[8]

  • Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) or by column chromatography if necessary.

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]

  • Jorgensen, W. L., & Buckner, J. K. (1987). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

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  • Universal Class. Nucleophilic Substitution of Alkyl Halides. [Link]

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  • ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]

  • Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

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  • University of Calgary. Nucleophilic Substitution of Alkyl Halides. [Link]

  • Google Patents. (2014).
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  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Chemistry Steps. Exceptions in SN2 and SN1 Reactions. [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]

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  • Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. [Link]

  • University of Munich. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. [Link]

  • ResearchGate. (2005). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]

  • Google Patents. (2004). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
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Validation & Comparative

comparing efficacy of N-(p-Chlorobenzhydryl)piperazine dihydrochloride with other dopamine antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of N-(p-Chlorobenzhydryl)piperazine dihydrochloride and Other Key Dopamine Antagonists

Abstract

This guide provides a comprehensive comparative analysis of this compound (also known as Norchlorcyclizine) against a selection of well-characterized dopamine antagonists. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical parameters of antagonist efficacy, including receptor binding affinity, functional potency, and in vivo behavioral outcomes. By juxtaposing the known pharmacological profiles of benchmark antagonists with the available data for this compound, this guide serves as a foundational resource. It outlines the requisite experimental frameworks for a thorough evaluation and highlights the current knowledge gaps, thereby providing a rationale for future research into this compound's potential as a selective dopamine receptor modulator.

Introduction: The Landscape of Dopamine Antagonism

Dopamine is a fundamental neurotransmitter that governs crucial central nervous system functions, including motor control, cognition, motivation, and reward.[1] Its physiological effects are mediated by five G protein-coupled receptor (GPCR) subtypes, broadly classified into two families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[2][3] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, whereas the D2-like receptors couple to Gαi/o proteins to inhibit cAMP production.[4]

Dysregulation of dopaminergic pathways is a hallmark of numerous neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[2][5] Consequently, dopamine receptor antagonists are cornerstone therapeutic agents and indispensable research tools.[6] These compounds are broadly categorized as "typical" (first-generation) antipsychotics, which are primarily D2 receptor antagonists and are often associated with extrapyramidal side effects, and "atypical" (second-generation) antipsychotics, which generally have a broader receptor profile, including significant interaction with serotonin receptors, leading to a different side-effect profile.[5][7][8]

N-(p-Chlorobenzhydryl)piperazine, or Norchlorcyclizine, is a piperazine derivative that has been identified as a metabolite of antihistamines like meclizine and chlorcyclizine and has been used as a synthetic intermediate for other pharmacologically active agents.[9][10] While its derivatives have been explored as potent dopamine D4 receptor antagonists and dopamine transporter (DAT) ligands, the specific dopamine antagonist profile of the parent compound is not extensively documented in publicly accessible literature.[11][12] This guide establishes a framework for its evaluation by comparing it against established antagonists.

Comparative Analysis of Receptor Binding Affinity

The first critical step in characterizing an antagonist is to determine its binding affinity (Ki) for its target receptors. A lower Ki value signifies a tighter bond between the ligand and the receptor. This is typically quantified using radioligand binding assays, which measure the displacement of a known radioactive ligand by the test compound.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a generalized procedure for determining the binding affinity of a test compound at a specific dopamine receptor subtype.

  • Membrane Preparation: Homogenize tissues or cultured cells (e.g., CHO or HEK-293) expressing the human dopamine receptor subtype of interest in a cold buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in a fresh assay buffer.

  • Competition Binding: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors) and a range of concentrations of the unlabeled test compound.

  • Incubation and Equilibration: Allow the reaction to incubate at a specific temperature (e.g., room temperature) for a set duration (e.g., 120 minutes) to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B). This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with a cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis to fit the data to a one-site or two-site binding model to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Experimental Workflow for Radioligand Binding Assay A 1. Cell Membrane Preparation B 2. Incubation with Radioligand and Test Compound A->B C 3. Rapid Filtration to Separate Bound/Free Ligand B->C D 4. Scintillation Counting to Quantify Radioactivity C->D E 5. Non-linear Regression to Determine IC50 D->E F 6. Cheng-Prusoff Equation to Calculate Ki E->F

Caption: A generalized workflow for determining antagonist binding affinity (Ki).

Comparative Binding Affinity Data (Ki in nM)
CompoundD1D2D3D4
N-(p-Chlorobenzhydryl)piperazine N/AN/AN/AN/A
Haloperidol (Typical) ~20 nM~1-2 nM~0.7 nM~5 nM
Clozapine (Atypical) ~85 nM~125 nM~180 nM~20 nM
Aripiprazole (Atypical) ~55 nM~0.5 nM~2 nM~45 nM

Functional Potency and Signaling Pathways

Binding affinity alone does not describe a compound's biological effect. Functional assays are essential to determine whether a ligand is an antagonist (blocks agonist effects), an agonist (mimics endogenous ligand effects), or a partial agonist (elicits a submaximal response). Potency (IC50 or EC50) in these assays reveals the concentration required to produce a functional effect.

Dopamine Receptor Signaling Cascades

The functional output of dopamine receptor modulation is dictated by distinct downstream signaling pathways. A simplified representation is crucial for interpreting experimental data.

Dopamine_Signaling_Pathways Canonical Dopamine Receptor Signaling cluster_D1 D1-like Pathway cluster_D2 D2-like Pathway D1R D1/D5 Receptor Gs Gαs/olf D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up PKA ↑ PKA Activity cAMP_up->PKA D2R D2/D3/D4 Receptor Gi Gαi/o D2R->Gi Arrestin β-Arrestin Signaling D2R->Arrestin AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down Dopamine Dopamine Dopamine->D1R Activates Dopamine->D2R Activates Antagonist Antagonist Antagonist->D1R Blocks Antagonist->D2R Blocks

Caption: Simplified signaling for D1-like (stimulatory) and D2-like (inhibitory) receptors.[2][4]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation and is particularly useful for D2-like receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. An antagonist will inhibit the stimulation of [³⁵S]GTPγS binding by an agonist.

  • Assay Setup: Prepare cell membranes expressing the receptor of interest (e.g., D2 or D3).

  • Incubation: Incubate membranes with a fixed concentration of a dopamine agonist (e.g., quinpirole), varying concentrations of the test antagonist, GDP, and [³⁵S]GTPγS in an assay buffer.

  • Equilibration: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination & Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay.

  • Quantification: Measure the filter-bound radioactivity.

  • Data Analysis: Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding at each antagonist concentration. Determine the IC50 value, which represents the functional potency of the antagonist.

In Vivo Efficacy: From Cellular Assays to Behavioral Outcomes

The ultimate validation of a dopamine antagonist's efficacy comes from in vivo studies. Animal models are critical for assessing a compound's therapeutic potential and predicting its side-effect profile, such as the propensity to induce extrapyramidal symptoms (EPS).

Experimental Protocol: Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a compound. In the context of addiction research, dopamine antagonists are tested for their ability to block the rewarding effects of drugs of abuse.

  • Habituation & Pre-Test: Allow the animal (e.g., mouse or rat) to freely explore a two-chamber apparatus to determine any baseline preference for one chamber over the other.

  • Conditioning Phase: Over several days, administer a rewarding substance (e.g., nicotine, ethanol) and confine the animal to one chamber.[13][14] On alternate days, administer a vehicle (saline) and confine the animal to the other chamber. To test the antagonist, administer it prior to the rewarding substance.

  • Test Phase: Place the animal back in the apparatus with free access to both chambers in a drug-free state. Record the time spent in each chamber.

  • Analysis: A significant increase in time spent in the drug-paired chamber indicates a conditioned preference. An effective antagonist will block the development of this preference, resulting in no significant difference in time spent between the two chambers.

Comparative In Vivo Data
CompoundPrimary MechanismTherapeutic UseCommon Side Effects
N-(p-Chlorobenzhydryl)piperazine N/APrimarily a metabolite/synthetic intermediateN/A
Haloperidol (Typical) Potent D2 AntagonistSchizophrenia (positive symptoms)High risk of EPS, tardive dyskinesia
Clozapine (Atypical) D2/D4/5-HT2A AntagonistTreatment-resistant schizophreniaLow EPS risk, agranulocytosis, metabolic syndrome
Aripiprazole (Atypical) D2 Partial Agonist, 5-HT2A AntagonistSchizophrenia, bipolar disorderLow EPS risk, akathisia

Note: This table provides a qualitative comparison. Quantitative data (e.g., effective dose in specific models) varies widely with the experimental design.

Selectivity Profile and Off-Target Effects

The clinical utility of a dopamine antagonist is profoundly influenced by its selectivity. High selectivity for a specific dopamine receptor subtype (e.g., D3 vs. D2) can offer a more targeted therapeutic effect with fewer side effects.[3][15] Conversely, many effective drugs, particularly atypical antipsychotics, possess a broad receptor profile. For example, clozapine's antagonism at serotonin (5-HT2A), adrenergic, and muscarinic receptors contributes to both its efficacy in treatment-resistant schizophrenia and its significant side-effect burden.[5]

A complete evaluation of this compound would require comprehensive screening against a panel of receptors and transporters to uncover any off-target activities that could influence its overall pharmacological profile. Research on related arylpiperazine structures indicates that small modifications can significantly alter affinity for targets like the serotonin and dopamine transporters, underscoring the need for empirical testing.[12][16]

Conclusion and Future Directions

This guide establishes a clear, multi-tiered framework for evaluating the efficacy of a dopamine antagonist. When benchmarked against well-known agents like haloperidol and clozapine, it is evident that a significant information deficit exists for this compound. While its chemical scaffold is present in compounds with known D4 antagonist activity, its own comprehensive pharmacological profile remains to be elucidated.

For drug development professionals and researchers, this compound represents an uncharacterized entity. The immediate and necessary future direction is a systematic investigation following the experimental protocols outlined herein:

  • Comprehensive Receptor Profiling: Determine the Ki values across all five dopamine receptor subtypes, as well as key serotonin, adrenergic, and histaminergic receptors.

  • Functional Characterization: Employ functional assays (e.g., cAMP, [³⁵S]GTPγS, or β-arrestin recruitment assays) to define its activity as an antagonist, partial agonist, or inverse agonist at each receptor where it shows significant binding.

  • In Vivo Validation: If in vitro data suggests potent and selective activity, proceed to animal models to assess its effects on behaviors relevant to psychosis, cognition, and motor function.

Only through such a rigorous, data-driven evaluation can the true potential of this compound as a research tool or therapeutic lead be determined.

References

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  • Wang, Y., et al. (2023). Synergistic effects of levo-tetrahydropalmatine and low-dose naltrexone on nicotine conditioned place preference in mice: a dual-target strategy based on dopamine and opioid systems. Frontiers. Retrieved from [Link]

  • Can, C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Retrieved from [Link]

  • Newman, A. H., et al. (2012). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC - PubMed Central. Retrieved from [Link]

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  • Gmeiner, P., et al. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. PubMed. Retrieved from [Link]

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A Researcher's Guide to the In Vivo Validation of N-(p-Chlorobenzhydryl)piperazine dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of N-(p-Chlorobenzhydryl)piperazine dihydrochloride (Norchlorcyclizine) activity in rodent models. As a key metabolite of the antihistamines meclizine and chlorcyclizine, and a synthetic precursor to cetirizine, its pharmacological profile is of significant interest to researchers in drug development and neuroscience. This document moves beyond a simple recitation of protocols to offer a strategic, in-depth comparison and validation workflow, grounded in scientific integrity and practical, field-proven insights.

Section 1: Understanding the Compound and a priori Hypotheses

This compound is a piperazine derivative. This class of compounds is known for a wide spectrum of central nervous system (CNS) activities, including anxiolytic-like effects.[1][2] Given that it is a metabolite of first-generation antihistamines known for their sedative properties, it is reasonable to hypothesize that this compound may exhibit anxiolytic and/or sedative effects in vivo. Its structural similarity to other pharmacologically active piperazines further supports this hypothesis.

This guide will focus on validating its potential anxiolytic and locomotor effects using established rodent behavioral paradigms. We will compare its hypothetical profile with well-characterized anxiolytics, diazepam (a benzodiazepine) and buspirone (a non-benzodiazepine anxiolytic), to provide a robust validation context.

Section 2: Core Methodologies for Behavioral Phenotyping

The following behavioral assays are fundamental for assessing anxiety-like behavior and locomotor activity in rodents. The choice of these assays is based on their high throughput, reliability, and extensive validation in psychopharmacological research.

The Elevated Plus Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3]

Experimental Rationale: Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze, as the animal's aversion to the open spaces is reduced.

Detailed Protocol: Elevated Plus Maze (EPM) for Mice

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Procedure:

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the session using an overhead video camera for later analysis.

  • Data Analysis:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general activity).

  • Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. A significant change in the total number of arm entries may suggest effects on locomotor activity.

The Open Field Test (OFT)

The OFT is a versatile assay used to assess both locomotor activity and anxiety-like behavior.[4][5] The conflict is between the innate drive of a rodent to explore a novel environment and its aversion to an open, brightly lit area.

Experimental Rationale: Anxiolytic compounds typically increase the time spent in the center of the open field, as the animal is less inhibited by the open space. Locomotor activity is assessed by the total distance traveled.

Detailed Protocol: Open Field Test (OFT) for Mice

  • Apparatus: A square arena with high walls to prevent escape, often made of a non-reflective material.

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes prior to testing.

  • Procedure:

    • Gently place the mouse in the center of the open field.

    • Allow the mouse to freely explore the arena for a 10-minute session.

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Total distance traveled.

    • Time spent in the center of the arena.

    • Number of entries into the center zone.

    • Time spent in the periphery of the arena.

    • Rearing frequency (vertical activity).

  • Interpretation: An increase in the time spent in and entries into the center zone suggests an anxiolytic effect. The total distance traveled provides a measure of general locomotor activity.

Section 3: Comparative In Vivo Data

While direct experimental data for this compound is not publicly available, we can establish a validation framework by comparing the expected outcomes with known reference compounds.

Comparator Compound Profiles
CompoundClassExpected Effect in EPMExpected Effect in OFT
Diazepam Benzodiazepine AnxiolyticIncrease in open arm time and entriesDecrease in locomotor activity at higher doses (sedation)[6]
Buspirone Non-Benzodiazepine Anxiolytic (5-HT1A partial agonist)Increase in open arm time and entriesMixed effects; can reduce locomotor activity[7]
This compound Piperazine Derivative (Hypothesized Anxiolytic)Predicted: Increase in open arm time and entriesPredicted: Potential decrease in locomotor activity (sedative effect)
Quantitative Comparison of Anxiolytic Benchmarks

The following table presents representative data from studies using the EPM and OFT with known anxiolytics. These values serve as a benchmark for validating the experimental setup and for interpreting novel compound data.

Compound (Dose)Animal ModelTestKey ParameterResult (vs. Vehicle)Reference
Diazepam (1 mg/kg)RatEPM% Time in Open ArmsIncreased[6]
Diazepam (1 mg/kg)RatOFTLocomotor ActivityDecreased[6]
Buspirone (3 mg/kg)RatOFTTime in CenterIncreased[7]
Buspirone (3 mg/kg)RatOFTLocomotor ActivityDecreased[7]

Section 4: Experimental Workflow and Decision Making

A logical workflow is critical for the efficient and ethical use of animal models. The following diagram illustrates the proposed validation pipeline.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Mechanistic Follow-up (Optional) A Compound Synthesis & QC (this compound) B Acute Toxicity & Dose-Ranging Study A->B C Open Field Test (OFT) - Locomotor Activity - Anxiety-like Behavior B->C D Elevated Plus Maze (EPM) - Anxiety-like Behavior B->D E Data Analysis: - Statistical comparison to vehicle - Comparison with Diazepam & Buspirone data C->E D->E F Interpretation of Pharmacological Profile E->F G Receptor Binding Assays (e.g., Histamine, Serotonin, Dopamine receptors) F->G H Neurochemical Analysis (e.g., brain monoamine levels) F->H

Caption: Experimental workflow for in vivo validation.

Section 5: Predicted Pharmacological Profile and Discussion

Based on its lineage as a metabolite of first-generation antihistamines, this compound is predicted to possess CNS-depressant properties.

  • Anxiolytic-like Activity: It is highly probable that this compound will demonstrate anxiolytic-like effects in both the EPM and OFT, characterized by increased exploration of open/central areas.

  • Locomotor Effects: A reduction in overall locomotor activity is anticipated, consistent with the sedative effects of its parent compounds. This sedative potential must be carefully distinguished from a true anxiolytic effect. A compound that merely sedates an animal will result in reduced exploration of all areas of the maze, which could be misinterpreted. Therefore, a thorough analysis of both anxiolytic and locomotor parameters is essential.

  • Mechanism of Action: The molecular targets of this compound are not well-defined. Given its origins, it may interact with histamine H1 receptors. However, many piperazine derivatives exhibit promiscuity, binding to various serotonin and dopamine receptors.[2] Follow-up mechanistic studies would be necessary to elucidate its precise mechanism of action.

Section 6: Alternative and Comparative Compounds

The selection of appropriate comparators is crucial for contextualizing the activity of a novel compound.

  • Diazepam: As a classic benzodiazepine, it serves as a positive control for anxiolytic activity mediated through the GABA-A receptor. Its sedative side effects also provide a useful point of comparison.

  • Buspirone: This non-sedating anxiolytic acts primarily through serotonin 5-HT1A receptors, offering a different mechanistic profile for comparison.

  • Cetirizine: As the downstream product of which the target compound is a precursor, evaluating cetirizine in parallel could provide valuable insights into structure-activity relationships, particularly concerning blood-brain barrier penetration and sedative potential. While generally considered non-sedating, some studies suggest it may have subtle CNS effects.[8]

Section 7: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo activity of this compound in rodent models. By employing established behavioral assays and comparing the results to well-characterized reference compounds, researchers can effectively determine its potential anxiolytic and locomotor effects. The absence of direct public data on this specific compound underscores the importance of a hypothesis-driven, systematic validation process. Future research should focus on elucidating the precise molecular mechanism of action to fully understand its pharmacological profile and potential therapeutic applications.

References

  • The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative - PubMed. Available from: [Link]

  • Anxiolytic activity of aqueous extract of Camellia sinensis in rats - PMC. Available from: [Link]

  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed. Available from: [Link]

  • Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PMC. Available from: [Link]

  • Chronic buspirone treatment normalizes open field behavior in olfactory bulbectomized rats: assessment with a quantitative autoradiographic evaluation of the 5-HT1A binding sites - PubMed. Available from: [Link]

  • Effect of L-histidine and chlorcyclizine on apomorphine-induced climbing behaviour and methamphetamine stereotypy in mice - PubMed. Available from: [Link]

  • Comparison of meclizine levels in the plasma of rats and dogs after intranasal, intravenous, and oral administration - PubMed. Available from: [Link]

  • A study of the role of noradrenaline in behavioral changes produced in the rat by psychotomimetic drugs - PubMed. Available from: [Link]

  • Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC. Available from: [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC. Available from: [Link]

  • Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed. Available from: [Link]

  • Effects of Bradykinin B2 Receptor Ablation from Tyrosine Hydroxylase Cells on Behavioral and Motor Aspects in Male and Female Mice - MDPI. Available from: [Link]

  • Physiological and behavioral effects of an antivertigo antihistamine in adults - PubMed. Available from: [Link]

  • Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC. Available from: [Link]

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A Comparative Guide to the Cytotoxicity of N-(p-Chlorobenzhydryl)piperazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cytotoxic properties of N-(p-Chlorobenzhydryl)piperazine derivatives, a class of compounds demonstrating significant potential in preclinical cancer research. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, elucidates mechanistic insights, and offers detailed protocols to facilitate further investigation into this promising scaffold.

Introduction: The Emergence of the N-(p-Chlorobenzhydryl)piperazine Scaffold in Anticancer Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique physicochemical properties, including its ability to engage in various molecular interactions and its favorable pharmacokinetic profile, have made it a cornerstone in the design of novel therapeutic agents. Within this broad class, N-(p-Chlorobenzhydryl)piperazine derivatives have garnered considerable attention for their potent cytotoxic effects against a range of cancer cell lines.[2][3] The N-(p-Chlorobenzhydryl) moiety, in particular, appears to be a key pharmacophore contributing to the anticancer activity of these molecules.

This guide will focus on a comparative analysis of the cytotoxic profiles of various N-(p-Chlorobenzhydryl)piperazine derivatives, with a particular emphasis on the structure-activity relationships that govern their potency and selectivity. By presenting a cohesive overview of the existing preclinical data, we aim to provide a valuable resource for the rational design and continued development of this promising class of anticancer compounds.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of N-(p-Chlorobenzhydryl)piperazine derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.[4] While the precise molecular targets are still under investigation for many of these compounds, a growing body of evidence points towards the modulation of key signaling pathways that are frequently dysregulated in cancer.

A plausible mechanism of action for this class of compounds involves the induction of the intrinsic apoptotic pathway. This pathway is initiated in response to cellular stress and is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c. This, in turn, triggers a cascade of enzymatic activations, culminating in the activation of effector caspases, such as caspase-3, which execute the apoptotic program. Several studies on piperazine derivatives have shown an upregulation of the pro-apoptotic protein Bax and the activation of caspase-9 and caspase-3, consistent with the intrinsic pathway.[4]

Furthermore, many piperazine derivatives have been observed to cause an arrest of the cell cycle at the G2/M phase.[5][6] This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. By inducing a G2/M arrest, these compounds can prevent the proliferation of cancer cells and may also sensitize them to other anticancer agents. The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, has also been implicated as a potential target for some piperazine derivatives.[4][7][8] Inhibition of this pathway can lead to decreased cell survival and the induction of apoptosis.

Below is a proposed signaling pathway diagram illustrating the potential mechanism of action of N-(p-Chlorobenzhydryl)piperazine derivatives based on the available literature for this class of compounds.

Proposed_Mechanism_of_Action cluster_0 N-(p-Chlorobenzhydryl)piperazine Derivative cluster_1 Cellular Effects Compound N-(p-Chlorobenzhydryl) piperazine Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CellCycle Cell Cycle Progression Compound->CellCycle Inhibition PI3K_Akt PI3K/Akt Pathway (Survival Pathway) Compound->PI3K_Akt Inhibition Bax Bax (Pro-apoptotic) Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Leads to

Caption: Proposed mechanism of action for N-(p-Chlorobenzhydryl)piperazine derivatives.

Comparative Cytotoxicity: A Data-Driven Analysis

A key aspect of evaluating any new class of potential anticancer compounds is a direct comparison of their cytotoxic potency across a range of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, providing a clear overview of their relative efficacy.[2][3][9]

Compound IDR-Group (Substitution on Benzoyl Ring)Cancer Cell LineGI50 (µM)
5a 4-ClHUH7 (Liver)3.2
MCF7 (Breast)4.1
HCT-116 (Colon)2.8
5b 4-FHUH7 (Liver)5.5
MCF7 (Breast)6.3
HCT-116 (Colon)4.7
5c 4-OCH3HUH7 (Liver)7.8
MCF7 (Breast)8.9
HCT-116 (Colon)6.5
5d 4-BrHUH7 (Liver)3.5
MCF7 (Breast)4.5
HCT-116 (Colon)3.1
5e 4-NO2HUH7 (Liver)9.2
MCF7 (Breast)10.5
HCT-116 (Colon)8.1
5f 4-PhHUH7 (Liver)6.1
MCF7 (Breast)7.2
HCT-116 (Colon)5.4
5g 2,4-diFHUH7 (Liver)4.9
MCF7 (Breast)5.8
HCT-116 (Colon)4.2

Data sourced from Yarim et al., 2012. [2][3][9]

From this data, a preliminary structure-activity relationship (SAR) can be established. The presence of electron-withdrawing groups, particularly halogens (Cl, Br, F), at the para-position of the benzoyl ring appears to confer greater cytotoxic activity. For instance, compounds 5a (4-Cl) and 5d (4-Br) consistently exhibit lower GI50 values across the tested cell lines compared to derivatives with electron-donating (4-OCH3, 5c ) or bulky (4-Ph, 5f ) substituents. This suggests that the electronic properties and steric hindrance of the substituent on the benzoyl moiety play a crucial role in the cytotoxic potency of these N-(p-Chlorobenzhydryl)piperazine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the cytotoxic and mechanistic properties of N-(p-Chlorobenzhydryl)piperazine derivatives.

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of these compounds.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Analysis A Cell Seeding (96-well plates) B Compound Treatment (Dose-response) A->B C Cytotoxicity Assay (SRB or MTT) B->C D Determine GI50/IC50 Values C->D E Apoptosis Analysis (Annexin V/PI Staining) D->E Select lead compounds G Flow Cytometry E->G F Cell Cycle Analysis (Propidium Iodide Staining) F->G H Protein Expression Analysis (Western Blot) G->H Investigate molecular targets I Target Identification (e.g., Caspases, Bcl-2 family, Cyclins) H->I

Caption: A generalized experimental workflow for preclinical evaluation.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[10][11]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • N-(p-Chlorobenzhydryl)piperazine derivative stock solutions (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the N-(p-Chlorobenzhydryl)piperazine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[1][11][12]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Washing: Harvest cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptotic and Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the piperazine derivatives.[1][5][13]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-Cyclin B1, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The N-(p-Chlorobenzhydryl)piperazine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative data presented in this guide highlights the significant cytotoxic activity of these derivatives against a range of cancer cell lines. Preliminary structure-activity relationship studies suggest that the electronic and steric properties of substituents on the benzoyl ring play a critical role in modulating their potency.

The primary mechanisms of action appear to involve the induction of apoptosis via the intrinsic pathway and the arrest of the cell cycle at the G2/M phase. However, further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved. Future studies should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to refine the structure-activity relationships and optimize for potency and selectivity.

  • Target Deconvolution: Utilizing techniques such as affinity chromatography and proteomics to identify the direct binding partners of these compounds.

  • In Vivo Efficacy: Evaluating the most promising lead compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By continuing to explore the therapeutic potential of N-(p-Chlorobenzhydryl)piperazine derivatives, the scientific community can pave the way for the development of new and effective treatments for cancer.

References

  • BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. BenchChem.
  • Yarim, M., Koksal, M., Durmaz, I., & Cetin-Atalay, R. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International journal of molecular sciences, 13(7), 8071–8085. [Link]

  • Yarim, M., Koksal, M., Durmaz, I., & Cetin-Atalay, R. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed. [Link]

  • Yarim, M., Koksal, M., Durmaz, I., & Cetin-Atalay, R. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Faizan, S., et al. (2024). The structure-activity relationship of anticancer activity piperazine derivatives.
  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. [Link]

  • BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. BenchChem.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Bio-Rad Antibodies. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Lee, J. Y., & Kim, J. H. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108, 25.3.1–25.3.11. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Moof University. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]

  • MDPI. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Liu, V. P., et al. (2018). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific reports, 8(1), 16365. [Link]

  • Abdel-gawad, H., et al. (2016). New antiproliferative 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl derivatives of ciprofloxacin induce cell cycle arrest at G2/M Phase. Bioorganic & Medicinal Chemistry, 24(19), 4647-4660.
  • MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Bai, J., et al. (2024). PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression. Pharmacological research, 206, 107300. [Link]

  • Molavi, S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular biology reports, 48(8), 6171–6184. [Link]

  • Manning, B. D., & Toker, A. (2017). PI3K-PKB/Akt Pathway. Cold Spring Harbor perspectives in biology, 9(11), a026612. [Link]

  • Li, Y., et al. (2024).

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A Comparative Guide for Researchers: N-(p-Chlorobenzhydryl)piperazine dihydrochloride and Non-peptide Bradykinin B2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Navigating Two Distinct Pharmacological Classes in Inflammation and Beyond

For the researcher navigating the complex landscape of pharmacological tools, the selection of the right compound is paramount to experimental success. This guide provides a detailed comparison of two distinct classes of molecules: N-(p-Chlorobenzhydryl)piperazine dihydrochloride and non-peptide bradykinin B2 receptor antagonists. While both have been investigated in the context of physiological responses, they operate through fundamentally different mechanisms and target distinct cellular pathways. This guide will elucidate these differences, providing the experimental data and protocols necessary for informed decision-making in your research.

Section 1: Understanding this compound (Norchlorcyclizine)

This compound, also known by its synonym Norchlorcyclizine, is a compound primarily recognized as a metabolite of first-generation antihistamines such as chlorcyclizine and hydroxyzine, and an intermediate in the synthesis of second-generation antihistamines like cetirizine.[1][2][3] Its pharmacological profile is largely defined by its interaction with histamine receptors and, as emerging research suggests, potential activity at calcium channels.

The primary established mechanism of action for N-(p-Chlorobenzhydryl)piperazine and its parent compounds is the antagonism of the histamine H1 receptor. This action underlies their utility in mitigating allergic reactions. However, the benzhydrylpiperazine scaffold is also present in molecules that exhibit calcium channel blocking activity.[4][5] While direct, extensive studies on this compound as a calcium channel blocker are limited, the structural similarities to known calcium channel inhibitors suggest this as a plausible secondary mechanism.[6]

It is crucial to note that despite some tangential and historical mentions of derivatives having "antib bradykinin" properties, there is a lack of substantive, direct scientific evidence to classify this compound as a bradykinin B2 receptor antagonist.[7]

PropertyValue
Molecular Formula C₁₇H₂₀Cl₂N₂
Molecular Weight 323.26 g/mol
Appearance White to light beige crystalline powder
Solubility Soluble in methanol, limited water solubility
CAS Number 1031-92-1

Data compiled from various sources.[2][8]

Section 2: The World of Non-Peptide Bradykinin B2 Receptor Antagonists

In stark contrast to this compound, non-peptide bradykinin B2 receptor antagonists are a well-defined class of molecules specifically designed to inhibit the actions of bradykinin, a key mediator of inflammation and pain.[9][10][11] The development of these antagonists has evolved from peptide-based compounds to orally bioavailable small molecules, representing a significant advancement in potential therapeutics for conditions like hereditary angioedema, inflammatory pain, and allergic airway diseases.[9][12][13]

Bradykinin exerts its pro-inflammatory effects primarily through the B2 receptor, a G-protein coupled receptor (GPCR).[14] The B2 receptor is constitutively expressed in a wide range of tissues.[15] Upon bradykinin binding, the B2 receptor couples to Gαq and Gαi proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13] This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately contributing to vasodilation, increased vascular permeability, and the sensation of pain.[14]

Bradykinin B2 Receptor Signaling Pathway

B2R_Signaling BK Bradykinin B2R B2 Receptor (GPCR) BK->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Responses Ca->Inflammation PKC->Inflammation Antagonist Non-peptide Antagonist Antagonist->B2R Blocks

Caption: Simplified signaling cascade of the Bradykinin B2 receptor.

A variety of non-peptide antagonists have been developed, each with distinct pharmacological profiles. The table below summarizes the in vitro performance of several notable examples.

CompoundSpecies/Cell LineAssay TypeKᵢ (nM)pA₂ / pKₑ / IC₅₀Reference
Fasitibant Human (CHO cells)[³H]-Bradykinin Binding~0.032 (pKᵢ 10.5)[16]
Human (IMR-90 cells)[³H]-Bradykinin Binding~0.032 (pKᵢ 10.5)[16]
Anatibant Human (recombinant)Not Specified0.67[16]
WIN 64338 Human (IMR-90 cells)[³H]-Bradykinin Binding64[16]
PHA-022121 Human (recombinant)Radioligand Binding0.47Kₑ 0.15 nM[17]
Icatibant (Peptide) Human ChondrocytesIP AccumulationpA₂ 8.6[18]

This table presents a selection of data for comparative purposes. Kᵢ represents the binding affinity, while pA₂, pKₑ, and IC₅₀ are measures of functional antagonist potency.

Section 3: Experimental Protocols for Compound Evaluation

To rigorously assess the activity of these compounds in a laboratory setting, specific, validated assays are required. Below are detailed, step-by-step methodologies for key experiments.

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the B2 receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the bradykinin B2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human B2 receptor (e.g., CHO-K1, HEK293).

  • [³H]-Bradykinin (Radioligand).

  • Test compound (e.g., a non-peptide B2 antagonist).

  • Unlabeled Bradykinin (for determining non-specific binding).

  • Binding Buffer (e.g., 25 mM TES, 1 mM MgCl₂, 0.2% BSA, pH 6.8).

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound and unlabeled bradykinin in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Test compound at various concentrations (for competition curve) or unlabeled bradykinin (for non-specific binding) or buffer alone (for total binding).

    • A fixed concentration of [³H]-Bradykinin (typically at its Kₔ value).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Kᵢ using the Cheng-Prusoff equation.

Workflow for Bradykinin Antagonist Evaluation

Antagonist_Workflow start Start binding_assay Radioligand Binding Assay (Determine Kᵢ) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) (Determine IC₅₀/pA₂) binding_assay->functional_assay selectivity Selectivity Profiling (vs. B1 Receptor, other GPCRs) functional_assay->selectivity in_vivo In Vivo Model (e.g., Paw Edema) selectivity->in_vivo end End in_vivo->end

Caption: General workflow for evaluating a bradykinin receptor antagonist.

This protocol assesses the functional potency of a B2 receptor antagonist by measuring its ability to inhibit bradykinin-induced intracellular calcium release.[19][20]

Objective: To determine the IC₅₀ or pA₂ of a test compound in a cell-based functional assay.

Materials:

  • A cell line stably expressing the human B2 receptor (e.g., CHO-K1, HEK293).[20]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Bradykinin (agonist).

  • Test compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour at 37°C).

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the test compound at various concentrations and incubate for a set period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject a fixed concentration of bradykinin (typically the EC₈₀ concentration) and immediately begin recording the change in fluorescence over time.[20]

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the bradykinin response by the test compound at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value.

Section 4: Juxtaposition and Concluding Remarks

The evidence clearly indicates that this compound and non-peptide bradykinin B2 receptor antagonists belong to distinct pharmacological classes with different primary targets.

  • This compound is relevant for studies involving histamine H1 receptor antagonism and potentially for investigating calcium channel modulation . Its utility lies in research on allergies and conditions where these two pathways are implicated.

  • Non-peptide bradykinin B2 receptor antagonists are the specific tools for investigating the kallikrein-kinin system and its role in inflammation, pain, and angioedema . Their high specificity and potency make them invaluable for dissecting the physiological and pathological roles of bradykinin.

A direct "versus" comparison of their performance is not scientifically appropriate as they are not alternatives for the same target. The choice between these compounds depends entirely on the biological question being addressed. For a researcher studying inflammatory mechanisms mediated by bradykinin, a non-peptide B2 antagonist like Fasitibant or PHA-022121 would be the correct choice. Conversely, for an investigation into histamine-mediated pathways, this compound or its parent compounds would be more relevant.

This guide serves to clarify the distinct identities of these compounds, ensuring that researchers can select the appropriate molecular tool to generate precise and meaningful experimental data.

References

  • Busse, W. W., & Wanner, A. (2002). Peptide and non-peptide bradykinin receptor antagonists: role in allergic airway disease. Current Opinion in Pharmacology, 2(3), 259-263. Available at: [Link]

  • Heitsch, H. (2002). Non-peptide Antagonists and Agonists of the Bradykinin B2 Receptor. Current medicinal chemistry, 9(9), 913-928. Available at: [Link]

  • Heitsch, H. (2002). Non-peptide antagonists and agonists of the bradykinin B(2) receptor. Current medicinal chemistry, 9(9), 913–928. Available at: [Link]

  • Asano, M., Inamura, N., Hatori, C., Sawai, H., Fujiwara, T., Katayama, A., ... & Abe, Y. (1997). Discovery of orally active nonpeptide bradykinin B2 receptor antagonists. Immunopharmacology, 38(1-2), 115-120. Available at: [Link]

  • Griesbacher, T., & Lembeck, F. (1996). Comparative profile of novel potent bradykinin antagonists at human B1 and B2 receptors. Immunopharmacology, 33(1-3), 186-190. Available at: [Link]

  • Innoprot. (n.d.). B2 Bradykinin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

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  • Yarim, M., Koksal, M., Durmaz, I., & Atli, O. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(7), 8071–8085. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

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  • Ricupero, C., Meini, S., Garella, D., Parenti, C., Ghelardini, C., & Cucchi, P. (2007). Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes. British journal of pharmacology, 150(7), 923–931. Available at: [Link]

  • ResearchGate. (n.d.). Selected antagonist ligands of the bradykinin B2 receptor (B2R) evaluated using the human umbilical vein contractility assay. ResearchGate. Available at: [Link]

  • Lesage, A., et al. (2020). In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist. Frontiers in Pharmacology, 11, 898. Available at: [Link]

  • Le Devedec, F., et al. (2020). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International Journal of Molecular Sciences, 21(3), 898. Available at: [Link]

  • Lesage, A., et al. (2022). In vitro pharmacological profile of PHA-022121, a small molecule bradykinin B2 receptor antagonist in clinical development. International Immunopharmacology, 105, 108523. Available at: [Link]

  • Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & medicinal chemistry letters, 20(4), 1378–1383. Available at: [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Journal of the Indian Chemical Society. Available at: [Link]

  • Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383. Available at: [Link]

  • Côté, J., et al. (2010). Aspirin inhibits human bradykinin B2 receptor ligand binding function. Cellular and molecular life sciences : CMLS, 67(11), 1855–1866. Available at: [Link]

  • Unknown. (n.d.). Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence. LinkedIn. Available at: [Link]

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  • LookChem. (n.d.). Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine. LookChem. Available at: [Link]

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  • Sheng, J., et al. (2022). Function and structure of bradykinin receptor 2 for drug discovery. Acta pharmacologica Sinica, 43(9), 2213–2221. Available at: [Link]

  • Abdel-Motaal, A. M., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules (Basel, Switzerland), 28(12), 4843. Available at: [Link]

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  • Nomura, Y., et al. (1995). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. Chemical & pharmaceutical bulletin, 43(2), 241–246. Available at: [Link]

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A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. N-(p-Chlorobenzhydryl)piperazine dihydrochloride, also known as Norchlorcyclizine dihydrochloride, is a key synthetic intermediate in the development of several pharmacologically active compounds, most notably the second-generation antihistamine, Cetirizine.[1][2] Given its structural relationship to first-generation antihistamines like Hydroxyzine, which are known for their broad receptor activity, a thorough investigation of Norchlorcyclizine's cross-reactivity is not just an academic exercise—it is a critical step in preclinical safety and efficacy assessment.

This guide provides an in-depth comparison of the anticipated receptor interaction profile of this compound against its more clinically established relatives, Hydroxyzine and Cetirizine. We will delve into the causality behind experimental choices for receptor screening, provide detailed protocols for robust in vitro assays, and present a framework for interpreting the resulting data.

The Rationale for Comprehensive Cross-Reactivity Studies

The piperazine moiety is a common scaffold in centrally active drugs, and compounds containing it often exhibit activity at multiple G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, adrenergic, and histaminergic receptors. While N-(p-Chlorobenzhydryl)piperazine is a known metabolite of Meclizine and Chlorcyclizine, and an impurity in Hydroxyzine and Cetirizine preparations, its own pharmacological profile is not extensively detailed in public literature.[1] However, its structural similarity to Hydroxyzine, a compound with known affinities for serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors in addition to its primary H1 histamine receptor target, necessitates a comprehensive evaluation of its off-target binding.[3]

A proactive approach to identifying potential cross-reactivity can prevent unforeseen side effects in later stages of drug development and can unveil novel therapeutic applications. The following sections outline the experimental strategies to elucidate the selectivity profile of this compound.

Comparative Pharmacological Context: Hydroxyzine and Cetirizine

To establish a baseline for our investigation, it is instructive to compare the known receptor binding profiles of Hydroxyzine and its metabolite, Cetirizine. This comparison highlights the profound impact of a subtle structural change—the addition of a carboxylic acid group in Cetirizine—on receptor selectivity.

CompoundPrimary TargetKnown Cross-ReactivityReference
Hydroxyzine Histamine H1 ReceptorSerotonin 5-HT2A Receptor, Dopamine D2 Receptor, α1-Adrenergic Receptor[3]
Cetirizine Histamine H1 ReceptorHighly selective for H1 with negligible affinity for other tested receptors.[3]

This stark difference in selectivity underscores the importance of not assuming a similar profile for the parent compound, this compound.

Experimental Design for Cross-Reactivity Profiling

A systematic approach to characterizing the cross-reactivity of a compound involves a tiered screening process. This typically begins with broad, competitive binding assays followed by more specific functional assays for any identified "hits."

Caption: Tiered approach to cross-reactivity profiling.

Tier 1: Radioligand Binding Assays

The initial step is to perform a broad screen against a panel of receptors, ion channels, and transporters. Companies like Eurofins Discovery offer comprehensive panels (e.g., SafetyScreen44 or SafetyScreen87) that are ideal for this purpose.[4][5] These panels utilize competitive radioligand binding assays to determine the affinity of the test compound for a wide range of targets.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain the stability and functionality of the receptors.

  • Radioligand Incubation: A known concentration of a high-affinity radioligand for the target receptor is incubated with the receptor preparation.

  • Competition with Test Compound: The incubation is performed in the presence of varying concentrations of this compound.

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Radioligand: The mixture is rapidly filtered through a glass fiber filter to trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Self-Validation: Each assay plate should include controls for total binding (radioligand and receptors only), non-specific binding (in the presence of a saturating concentration of a known unlabeled ligand), and vehicle control.

Tier 2: Functional Assays

For any receptors where significant binding affinity is observed in the primary screen, functional assays are necessary to determine the nature of the interaction (agonist, antagonist, or inverse agonist). The choice of assay depends on the G-protein coupling of the receptor.

G_Protein_Coupling Gs Gs-coupled Receptors cAMP_inc cAMP Increase Assay Gs->cAMP_inc Gi Gi-coupled Receptors cAMP_dec cAMP Decrease Assay Gi->cAMP_dec Gq Gq-coupled Receptors Ca_flux Calcium Flux Assay Gq->Ca_flux

Caption: Common functional assays based on G-protein coupling.

Experimental Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors)

  • Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound.

  • Stimulation (for antagonist mode): For testing antagonism, cells are stimulated with a known agonist of the receptor.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Anticipated Outcomes and Comparative Analysis

Based on the pharmacology of its structural analogs, a hypothetical cross-reactivity profile for this compound can be postulated. This serves as a framework for interpreting experimental results.

Table 1: Hypothetical Comparative Binding Affinities (Ki, nM)

ReceptorN-(p-Chlorobenzhydryl)piperazine (Hypothetical)Hydroxyzine (Literature)Cetirizine (Literature)
Histamine H1<10~2~6[4]
Serotonin 5-HT2A50 - 200~50>10,000[3]
Dopamine D2100 - 500~378>10,000[3]
Adrenergic α1100 - 500Moderate Affinity>10,000[3]
Muscarinic M1-M5>1000Low Affinity>10,000[3]

Interpretation:

  • Histamine H1 Receptor: High affinity is expected, given its role as a precursor to Cetirizine.

  • Serotonin, Dopamine, and Adrenergic Receptors: Moderate to low affinity may be observed, similar to Hydroxyzine. The absence of the polar carboxylic acid group present in Cetirizine could lead to a broader spectrum of activity.

  • Muscarinic Receptors: Low affinity is anticipated, consistent with both Hydroxyzine and Cetirizine.

Conclusion

A thorough and systematic investigation into the cross-reactivity of this compound is essential for any research or development program utilizing this compound. By employing a tiered approach of broad radioligand binding screens followed by targeted functional assays, researchers can build a comprehensive pharmacological profile. This data is not only crucial for predicting potential off-target liabilities but also for uncovering novel therapeutic opportunities. The provided protocols and comparative data for Hydroxyzine and Cetirizine offer a robust framework for designing and interpreting these critical studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Accessed January 14, 2026. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. Accessed January 14, 2026. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Accessed January 14, 2026. [Link]

  • Eurofins Discovery. SafetyScreen Functional Panel - FR. Accessed January 14, 2026. [Link]

  • Eurofins Discovery. SafetyScreen87 Panel - TW. Accessed January 14, 2026. [Link]

  • Eurofins Discovery. NHRscan – Your Nuclear Hormone Receptor Panel. Accessed January 14, 2026. [Link]

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  • SMPDB. Chlorcyclizine H1-Antihistamine Action. Accessed January 14, 2026. [Link]

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  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. [Link]

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  • Glennon, R. A., et al. (1998). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]

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  • Ohtake, A., et al. (2003). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 170(1), 288-292. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Adrenoceptors. Accessed January 14, 2026. [Link]

  • Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4085. [Link]

  • Bylund, D. B. (1985). Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. Pharmacology & Therapeutics, 29(1), 1-28. [Link]

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  • Egan, C. T., et al. (1998). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. The Journal of Pharmacology and Experimental Therapeutics, 286(2), 807-815. [Link]

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  • ResearchGate. Receptor binding profile of the antipsychotics included in this study. Accessed January 14, 2026. [Link]

  • Sharif, N. A., et al. (2001). Pharmacological characterization of a serotonin receptor (5-HT7) stimulating cAMP production in human corneal epithelial cells. Journal of Ocular Pharmacology and Therapeutics, 17(1), 59-72. [Link]

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Sources

The Dance of Scaffolds: A Comparative Guide to the Structure-Activity Relationships of Novel Diphenylalkyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the diphenylalkyl piperazine scaffold stands as a cornerstone for the design of potent and selective ligands targeting a range of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. These receptors are pivotal in the pathophysiology of numerous central nervous system (CNS) disorders, including schizophrenia, depression, and Parkinson's disease. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of novel diphenylalkyl piperazine derivatives, offering insights into the subtle molecular modifications that govern their pharmacological profiles. We will explore the synthetic rationale, compare biological activities with supporting data, and delineate the key structural determinants for affinity and selectivity at dopamine D2 and serotonin 5-HT1A receptors, two primary targets in the development of atypical antipsychotics and other CNS therapeutics.

The Diphenylalkyl Piperazine Core: A Privileged Scaffold

The diphenylalkyl piperazine motif is a versatile template in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility. This scaffold generally consists of three key components: a diphenylalkyl moiety, a central piperazine ring, and a terminal aryl or heteroaryl group. The interplay of these components dictates the overall pharmacological profile of the molecule.

Synthetic Strategies: Building the Pharmacophore

The synthesis of diphenylalkyl piperazine derivatives typically involves a convergent approach, where the three key fragments are assembled in a stepwise manner. The choice of synthetic route is often dictated by the desired substitutions on each component of the scaffold.

A common synthetic pathway involves the N-alkylation of a substituted piperazine with a suitable diphenylalkyl halide. The substituted piperazines themselves can be prepared through methods like the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with piperazine.

Experimental Protocol: A General Synthesis of a Diphenylalkyl Piperazine Derivative

  • Synthesis of the N-arylpiperazine intermediate:

    • To a solution of a substituted aryl halide (1.0 eq) and piperazine (1.2 eq) in an appropriate solvent (e.g., toluene, dioxane), add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a phosphine ligand (e.g., RuPhos, 4 mol%).

    • Add a base (e.g., NaOtBu, 1.5 eq) and heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The crude product is then purified by column chromatography.[1]

  • N-alkylation with the diphenylalkyl moiety:

    • The synthesized N-arylpiperazine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile, DMF).

    • A base (e.g., K2CO3, 2.0 eq) and the desired diphenylalkyl halide (e.g., 1-bromo-4,4-diphenylbutane, 1.1 eq) are added to the solution.

    • The reaction mixture is stirred at an elevated temperature until completion.

    • The product is then isolated by extraction and purified by chromatography or recrystallization.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Language

The biological activity of diphenylalkyl piperazine derivatives is exquisitely sensitive to their structural features. Here, we dissect the SAR at the dopamine D2 and serotonin 5-HT1A receptors, two key targets for antipsychotic drug action.

The Diphenylalkyl Moiety: A Key Anchor

The diphenylalkyl group plays a crucial role in anchoring the ligand to the receptor. Modifications to this part of the molecule can significantly impact affinity and selectivity.

  • Substitution on the Phenyl Rings: Introduction of electron-withdrawing groups, such as fluorine, on the phenyl rings of the diphenylalkyl moiety can enhance dopamine D2 receptor affinity. For instance, compounds with 4,4'-difluorodiphenylbutyl substituents often exhibit high D2 receptor binding.[2]

  • Nature of the Alkyl Linker: The length and nature of the alkyl chain connecting the diphenyl group to the piperazine ring are critical. A butyl linker is often found to be optimal for high affinity at both D2 and 5-HT1A receptors.

The Central Piperazine Ring: A Conformational Hub

The piperazine ring acts as a central scaffold, and its conformation can influence the overall topology of the molecule, thereby affecting receptor interaction.

The Terminal Aryl Group: The Selectivity Switch

The nature of the aryl group at the other end of the piperazine ring is a major determinant of selectivity between dopamine and serotonin receptors.

  • Substituents on the Terminal Phenyl Ring: Electron-donating groups, such as methoxy, on the terminal phenyl ring can favor affinity for the 5-HT1A receptor.[3] A 2-methoxyphenyl group is a common feature in many 5-HT1A selective ligands.

  • Heteroaromatic Termini: Replacing the terminal phenyl ring with a heteroaromatic system, such as a pyridine or a benzimidazole, can modulate the affinity and functional activity at both D2 and 5-HT1A receptors. For example, certain benzimidazolone derivatives have shown potent dual D2 and 5-HT1A receptor binding affinities.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following table summarizes the in vitro binding affinities (Ki values in nM) of a selection of diphenylalkyl piperazine derivatives at human dopamine D2 and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.

CompoundR1 (Diphenylalkyl)R2 (Terminal Aryl)D2 Ki (nM)5-HT1A Ki (nM)Reference
1 4,4-Diphenylbutyl2-Methoxyphenyl12.90.118[4]
2 4,4-Bis(4-fluorophenyl)butyl2-Methoxyphenyl0.340.8[4]
3 4,4-DiphenylbutylPhenyl5242.13[5]
4 4,4-Diphenylbutyl3-Chlorophenyl28.44.30[5]
5 4,4-Bis(4-fluorophenyl)butyl3-Trifluoromethylphenyl1.4199[1]
6 4,4-Diphenylbutyl2-Pyrimidinyl42.052.5[5]

Note: The presented data is a compilation from various sources and should be interpreted with caution as experimental conditions may vary.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate the key SAR principles for diphenylalkyl piperazine derivatives at D2 and 5-HT1A receptors.

SAR_D2_Receptor cluster_scaffold Diphenylalkyl Piperazine Scaffold cluster_modifications Structural Modifications for D2 Affinity Diphenylalkyl Diphenylalkyl Piperazine Piperazine Diphenylalkyl->Piperazine Terminal_Aryl Terminal_Aryl Piperazine->Terminal_Aryl F_on_Diphenyl Fluorine substitution on diphenyl rings F_on_Diphenyl->Diphenylalkyl Increases Affinity Butyl_Linker Optimal butyl linker Butyl_Linker->Piperazine Maintains High Affinity

Caption: Key structural features enhancing Dopamine D2 receptor affinity.

SAR_5HT1A_Receptor cluster_scaffold Diphenylalkyl Piperazine Scaffold cluster_modifications Structural Modifications for 5-HT1A Affinity Diphenylalkyl Diphenylalkyl Piperazine Piperazine Diphenylalkyl->Piperazine Terminal_Aryl Terminal_Aryl Piperazine->Terminal_Aryl Methoxy_on_Terminal 2-Methoxy substitution on terminal aryl Methoxy_on_Terminal->Terminal_Aryl Increases Affinity Heteroaryl_Terminus Heteroaromatic terminal group Heteroaryl_Terminus->Terminal_Aryl Modulates Affinity

Caption: Key structural features enhancing Serotonin 5-HT1A receptor affinity.

Experimental Protocols: Receptor Binding Assay

The determination of binding affinities is a cornerstone of SAR studies. The following is a generalized protocol for a radioligand binding assay, a common method used to determine the affinity of a compound for a specific receptor.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is resuspended in a fresh buffer, and the protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Test compound at various concentrations.

      • A radioligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone) at a fixed concentration.

      • The cell membrane preparation.

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is added to a set of wells.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • Counting and Data Analysis:

    • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Conclusion

The diphenylalkyl piperazine scaffold remains a highly fruitful area of research for the development of novel CNS agents. The structure-activity relationships of these derivatives are complex, with subtle changes in chemical structure leading to significant alterations in pharmacological profiles. A thorough understanding of these SAR principles, as outlined in this guide, is essential for the rational design of new drug candidates with improved efficacy and safety profiles. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and aided by modern drug discovery technologies, holds great promise for the future treatment of a wide range of neurological and psychiatric disorders.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

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A Comparative Guide to the Behavioral Effects of N-Substituted Piperazines and MDMA in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the behavioral effects of N-substituted piperazines and 3,4-methylenedioxymethamphetamine (MDMA) in mice. It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. This document delves into the underlying neurobiological mechanisms, details established experimental protocols for behavioral assessment, and presents a comparative analysis of experimental data to elucidate the similarities and differences between these two classes of psychoactive compounds.

Introduction: Pharmacological Background

3,4-methylenedioxymethamphetamine (MDMA), commonly known as "ecstasy," is a synthetic compound renowned for its unique psychoactive effects, which include feelings of euphoria, empathy, and increased sociability.[1] Its primary mechanism of action involves the potent release of serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE), by reversing the direction of their respective transporters (SERT, DAT, NET).[2][3][4][5] This surge in synaptic monoamines is believed to mediate its characteristic behavioral effects.

N-substituted piperazines, a class of synthetic compounds, have emerged as common adulterants or replacements for MDMA in illicit markets.[5][6][7] This class includes compounds such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and meta-chlorophenylpiperazine (m-CPP).[6][7] While often marketed as having MDMA-like effects, their pharmacological profiles and behavioral consequences can differ significantly, posing unique challenges for public health and clinical research. Understanding these differences at the preclinical level, particularly in murine models, is crucial for predicting their abuse potential and developing effective harm-reduction strategies.

Mechanistic Underpinnings: A Tale of Two Transporters

The behavioral profiles of both MDMA and N-substituted piperazines are intrinsically linked to their interactions with monoamine transporters.

MDMA: The Monoamine Releaser

MDMA acts as a substrate for monoamine transporters, leading to a non-exocytotic release of neurotransmitters from the presynaptic terminal.[2][3] It exhibits a higher affinity for the serotonin transporter (SERT), which accounts for its potent serotonergic effects.[4] The interaction of MDMA with these transporters is a multi-step process involving binding, translocation, and subsequent reversal of transporter function.

MDMA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MDMA MDMA SERT SERT MDMA->SERT Binds & Enters VMAT2 VMAT2 MDMA->VMAT2 Inhibits Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reverses Transport Serotonin_synapse Synaptic Serotonin SERT->Serotonin_synapse Increased Release Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_cyto Disrupts Storage Serotonin_cyto->SERT Efflux

Caption: MDMA's interaction with the serotonin transporter (SERT).

N-Substituted Piperazines: A More Diverse Portfolio

Unlike MDMA's relatively consistent profile, N-substituted piperazines exhibit a wider range of activities at monoamine transporters. For instance, BZP primarily acts as a dopamine and norepinephrine releaser, similar to amphetamine, while TFMPP is a selective serotonin releaser.[5] m-CPP also shows a preference for serotonin systems. This diversity in mechanism contributes to the varied behavioral effects observed with different piperazine derivatives. The combination of BZP and TFMPP is often used to mimic the effects of MDMA, with BZP providing the stimulant-like dopaminergic effects and TFMPP contributing the serotonergic component.[5][8]

Comparative Behavioral Assays in Mice

To objectively compare the behavioral effects of these compounds, a battery of standardized and validated behavioral assays is employed in murine models.

Locomotor Activity

Rationale: The locomotor activity test assesses the stimulant or depressant effects of a compound.[9][10] Increased horizontal and vertical movement is indicative of a stimulant effect, a hallmark of many psychostimulants, including MDMA and some piperazines.[7][11]

Protocol:

  • Habituation: Mice are individually placed in open-field arenas (e.g., 40x40 cm) for a period of 30-60 minutes to allow for acclimation to the novel environment.[9]

  • Baseline Activity: On the following day, baseline locomotor activity is recorded for a set duration (e.g., 30 minutes) after a vehicle injection (e.g., saline).

  • Drug Administration: On the test day, mice are administered the test compound (MDMA or a piperazine derivative) at various doses or a vehicle control.

  • Data Acquisition: Immediately after injection, mice are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a predetermined period (e.g., 60-120 minutes) using automated tracking software.

Locomotor_Workflow Start Start Habituation Day 1: Habituation (30-60 min in arena) Start->Habituation Baseline Day 2: Baseline Activity (Vehicle injection + 30 min recording) Habituation->Baseline Drug_Admin Day 3: Drug Administration (MDMA, Piperazine, or Vehicle) Baseline->Drug_Admin Data_Acquisition Data Acquisition (60-120 min recording) Drug_Admin->Data_Acquisition Analysis Data Analysis (Distance, Rearing, etc.) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for the locomotor activity assay.

Conditioned Place Preference (CPP)

Rationale: The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[12][13] If a drug is rewarding, the animal will spend more time in the environment previously paired with the drug.

Protocol:

  • Pre-Conditioning (Baseline): On the first day, mice are allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues. The time spent in each compartment is recorded to establish any initial preference.

  • Conditioning: Over several days, mice receive injections of the drug (e.g., MDMA or a piperazine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.[13]

  • Post-Conditioning (Test): After the conditioning phase, mice are again allowed to freely explore both compartments in a drug-free state. The time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Drug Discrimination

Rationale: This assay determines the subjective effects of a drug by training animals to recognize and respond to the interoceptive cues produced by a specific compound.[6][14][15] It is a valuable tool for assessing whether a novel compound has similar subjective effects to a known drug of abuse.

Protocol:

  • Training: Mice are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate one lever with the administration of a specific drug (e.g., S(+)-MDMA) and the other lever with the administration of a vehicle.[6][7]

  • Substitution Test: Once the mice have learned to reliably press the correct lever based on the drug state, they are administered a test compound (e.g., a piperazine derivative). The lever they choose to press indicates whether they perceive the subjective effects of the test compound as being more similar to the training drug or the vehicle. Full substitution occurs when the majority of responses are on the drug-appropriate lever.

Comparative Behavioral Effects: A Data-Driven Analysis

Behavioral AssayMDMAN-Substituted PiperazinesKey Findings
Locomotor Activity Dose-dependently increases locomotor activity.[7]BZP: Dose-dependently increases locomotor activity.[6][7] TFMPP & m-CPP: Decrease locomotor activity.[6][7] m-MeO-BZP: Decreases locomotor activity.[6][7]BZP exhibits stimulant-like effects similar to MDMA, while other tested piperazines show depressant effects.
Conditioned Place Preference Induces robust conditioned place preference, indicating rewarding effects.[13][16][17][18]Data is less extensive, but some piperazines are expected to show rewarding properties, particularly those with dopaminergic actions like BZP.MDMA is consistently shown to be rewarding. The rewarding potential of piperazines likely varies with their specific pharmacology.
Drug Discrimination (S(+)-MDMA trained mice) Full substitution.BZP, TFMPP, m-CPP: Full substitution.[6][7] m-MeO-BZP: Partial substitution.[6][7]BZP, TFMPP, and m-CPP produce subjective effects that are similar to the stimulant-like cue of S(+)-MDMA in mice.
Head Twitch Response (HTR) Induces a moderate head twitch response.[6][7]TFMPP: Elicits a moderate head twitch response.[6][7] BZP, m-CPP, m-MeO-BZP: Inactive in this assay.[6][7]The hallucinogen-like effects, as measured by HTR, are present for both MDMA and TFMPP, suggesting a shared serotonergic mechanism.

Discussion and Future Directions

The behavioral profiles of N-substituted piperazines in mice are complex and varied, with some compounds mimicking certain aspects of MDMA's effects while diverging in others. BZP, with its stimulant properties, most closely resembles the locomotor-activating effects of MDMA.[6][7] The full substitution of BZP, TFMPP, and m-CPP for the S(+)-MDMA discriminative stimulus suggests that these compounds share subjective effects with the stimulant component of MDMA.[6][7] However, the depressant effects of TFMPP and m-CPP on locomotor activity highlight a key difference from MDMA.

The hallucinogen-like head twitch response induced by TFMPP, similar to MDMA, points to a shared serotonergic mechanism likely involving 5-HT2A receptor activation.[6][7] The combination of a stimulant-like piperazine (BZP) and a serotonergic piperazine (TFMPP) is often used to more closely mimic the dual dopaminergic and serotonergic actions of MDMA.[5][8]

Future research should focus on a more comprehensive characterization of a wider range of N-substituted piperazines in these and other behavioral paradigms, such as those assessing social interaction and anxiety-like behaviors, to better understand their potential for abuse and their full spectrum of psychoactive effects. Furthermore, investigating the long-term neurochemical and behavioral consequences of repeated exposure to these compounds is crucial for a complete risk assessment.

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A Researcher's Guide to D3 vs. D2 Selectivity in Substituted N-Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of dopaminergic signaling, the quest for subtype-selective ligands is paramount. The dopamine D3 receptor (D3R) and D2 receptor (D2R) are key therapeutic targets for a range of neuropsychiatric and substance abuse disorders.[1][2] However, the high degree of homology between these two receptor subtypes presents a significant challenge in developing D3-selective agents, which are hypothesized to offer therapeutic benefits with fewer side effects compared to non-selective D2/D3 ligands.[3][4] This guide provides an in-depth evaluation of substituted N-phenylpiperazine analogs, a privileged scaffold in dopamine receptor research, detailing the structural nuances that govern D3 versus D2 selectivity and the experimental methodologies crucial for their characterization.[4]

The Rationale for D3 Selectivity: A Tale of Two Receptors

Dysregulation of the dopaminergic system is implicated in conditions such as schizophrenia, Parkinson's disease, and addiction.[2] While D2 receptor antagonists are effective antipsychotics, they are often associated with extrapyramidal side effects and hyperprolactinemia due to their broad action.[4] The D3 receptor, with its more restricted expression in brain regions associated with cognition, emotion, and reward, has emerged as a promising target for developing therapeutics with an improved side-effect profile.[1][2] Achieving high selectivity for D3R over D2R is therefore a primary objective in modern medicinal chemistry.[5]

Cracking the Selectivity Code: Structure-Activity Relationships (SAR) of N-Phenylpiperazine Analogs

The N-phenylpiperazine scaffold offers a versatile platform for tuning receptor affinity and selectivity through targeted substitutions. The key to unlocking D3 selectivity lies in the strategic modification of both the "head" (the N-phenyl group) and the "tail" (the substituent on the other piperazine nitrogen).

The Influence of the N-Phenyl "Head" Group

Substitutions on the phenyl ring play a critical role in modulating affinity and selectivity. For instance, the introduction of a 2-methoxyphenyl group can enhance D3R affinity.[6] Further modifications, such as adding a trifluoromethyl group at the 3-position of the phenyl ring, have been shown to increase D3R affinity without significantly affecting D2R affinity, thereby improving the selectivity ratio.[5]

The "Tail" Makes the Difference: The Role of the Piperazine Substituent

The nature of the substituent at the N4 position of the piperazine ring is a major determinant of D3 selectivity. Often, this involves a linker chain attached to a terminal functional group. A common strategy involves incorporating a butyl chain linked to a carboxamide moiety.[1][2][3][5][7] The terminal aromatic or heteroaromatic group of this "tail" can engage with a secondary binding pocket (SBP) present in the D3R but not the D2R, a concept known as bitopic binding.[8][9] This interaction is a key driver of high D3 selectivity.

For example, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines has been synthesized and evaluated, demonstrating that variations in the terminal acylamino and aza-aromatic units significantly impact D3/D2 selectivity.[1][2][3][5][7] Some analogs with extended "tails" containing thiophene or thiazole moieties have achieved remarkable D3 selectivity, in some cases exceeding 500-fold.[8][9][10][11]

Below is a diagram illustrating the general scaffold and key points of modification for achieving D3 selectivity.

Caption: General scaffold of N-phenylpiperazine analogs and key modification points for D3 selectivity.

Comparative Performance: A Data-Driven Look at D3 vs. D2 Selectivity

The following table summarizes the binding affinities (Ki) and selectivity ratios for a selection of substituted N-phenylpiperazine analogs, highlighting the impact of different structural modifications.

Compound IDN-Phenyl Substitution"Tail" GroupD3 Ki (nM)D2 Ki (nM)Selectivity (D2 Ki / D3 Ki)Reference
6 Unsubstituted4-(imidazo[1,2-a]pyridin-2-ylcarboxamido)butyl8.9485.4[5]
7 2-Methoxyphenyl4-(imidazo[1,2-a]pyridin-2-ylcarboxamido)butyl3.53811[2][5]
9 3-Trifluoromethylphenyl4-(imidazo[1,2-a]pyridin-2-ylcarboxamido)butyl2.111856[5]
12b 2-Methoxyphenyl4-(4-fluorobenzamido)butyl0.340133[6]
12c 2-Methoxyphenyl4-(4-chlorobenzamido)butyl0.445113[6]
25 2-Pyrimidinyl4-(imidazo[1,2-a]pyridin-2-ylcarboxamido)butyl1.3158122[2][5]
6a 2-Fluorophenyl4-(4-(thiophen-3-yl)benzamido)butyl~1>500~500[8][10][11]

Experimental Protocols for Evaluating D3/D2 Selectivity

Accurate determination of binding affinity and functional activity is crucial for evaluating ligand selectivity. Below are detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for D2 and D3 Receptors

This competitive binding assay measures the affinity of a test compound by its ability to displace a radiolabeled ligand from the receptor.

Workflow Diagram:

Binding_Assay_Workflow prep Receptor Membrane Preparation (e.g., from HEK293 cells stably expressing D2 or D3 receptors) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation Add to assay plate filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration Transfer to filter plate scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation Place filters in vials with cocktail analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Source: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human D2 or D3 receptor.[12][13]

  • Radioligand: A common choice is [3H]-spiperone or [125I]-IABN.[5][12][14]

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.[14]

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.[15][16]

    • For determining non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol or (+)-butaclamol) is used in separate wells.[15][16]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14][15]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[16]

Functional Assay: cAMP Inhibition

D2 and D3 receptors are Gαi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][17] This assay measures the functional activity (agonist, antagonist, or partial agonist) of a test compound.

Signaling Pathway Diagram:

cAMP_Signaling_Pathway Ligand D2/D3 Agonist Receptor D2/D3 Receptor Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Signaling cAMP->Downstream

Caption: D2/D3 receptor-mediated inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Line: Use a cell line stably expressing the D2 or D3 receptor, such as CHO-K1 cells.[17][18]

  • Assay Principle:

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add the test compound. If it's an agonist, it will inhibit adenylyl cyclase and reduce cAMP levels. If it's an antagonist, it will block the effect of a known agonist.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound at various concentrations.

    • Add a D2/D3 agonist (like quinpirole) if testing for antagonism.[2]

    • Add forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).[18]

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[18][19]

  • Data Analysis:

    • For agonists, plot the cAMP levels against the log of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect relative to a full agonist).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).

Conclusion and Future Directions

The N-phenylpiperazine scaffold remains a highly fruitful starting point for the development of D3-selective ligands. The key to achieving high selectivity lies in the rational design of the "tail" portion of the molecule to exploit the unique secondary binding pocket of the D3 receptor. A thorough understanding of the structure-activity relationships, coupled with rigorous experimental evaluation using binding and functional assays, is essential for advancing the discovery of novel D3-selective therapeutics. Future research will likely focus on fine-tuning the pharmacokinetic properties of these potent and selective analogs to translate their promising in vitro profiles into in vivo efficacy.

References

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  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

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  • Minhas, G. S., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 54(3), 231-241. [Link]

  • Nolan, B. C., et al. (2012). Fos expression in response to dopamine D3-preferring phenylpiperazine drugs given with and without cocaine. Pharmacology Biochemistry and Behavior, 102(2), 263-271. [Link]

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  • Wang, W., et al. (2020). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 11(15), 2348-2362. [Link]

  • Marino, M., et al. (2019). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 13, 1234. [Link]

  • Lee, J., et al. (2020). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Li, A., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry, 21(11), 3020-3027. [Link]

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Safety Operating Guide

Navigating the Labyrinth: A Senior Scientist's Guide to the Proper Disposal of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. N-(p-Chlorobenzhydryl)piperazine dihydrochloride, a member of the piperazine derivative family, requires a meticulous and informed approach to its disposal. This guide moves beyond mere instruction, delving into the scientific rationale behind each step to ensure that your disposal practices are not only compliant but also fundamentally safe.

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, which means the generator of the waste is responsible for it from creation to final disposal.[4] This guide is designed to walk you through this responsibility, ensuring every step is deliberate, documented, and secure.

Part 1: Hazard Characterization - The "Why" Behind the Waste Protocol

Understanding the hazards of this compound is the first step in determining the correct disposal pathway. Based on data for the parent compound and similar structures, the following hazards are identified:

  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][3][5]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][3][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[3][5]

  • Aquatic Toxicity: Very toxic to aquatic life.[5]

These properties firmly place this compound in the category of hazardous waste. The primary directive from all relevant safety data sheets is unequivocal: Dispose of contents/container to an approved waste disposal plant. [1][2][3] Do not empty into drains or the environment.[2][5]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Concern for Disposal
Acute Toxicity (Oral) Harmful if ingested.Prevents accidental poisoning of personnel and wildlife.
Skin & Eye Irritant/Corrosive Can cause irritation or severe burns upon contact.Requires appropriate PPE during handling and disposal.
Reproductive Toxin Potential to harm fertility or fetal development.Long-term health risk necessitates containment.
Aquatic Toxin Harmful to aquatic organisms.Prevents environmental contamination from improper disposal.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure compliance with EPA regulations and promote laboratory safety.

Step 1: Waste Identification and Classification
  • Confirm Hazardous Nature: Based on the known hazards (see table above), classify this compound as hazardous waste.[4]

  • Consult Local Regulations: While RCRA provides federal guidelines, state or local regulations may be more stringent.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Step 2: Segregation and Containment
  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The accumulation start date.

  • Container Integrity: Use a container that is chemically compatible with the compound and can be securely sealed. Keep the container closed unless you are actively adding waste.

Step 3: On-Site Accumulation and Storage
  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents and strong acids.[1]

  • Time Limits: Be aware of accumulation time limits for hazardous waste, which vary based on the quantity of waste your facility generates.[7] Your EHS department will provide guidance on these limits.

Step 4: Arranging for Disposal
  • Contact EHS: Your institution's EHS department is the crucial link to proper disposal. They will have established procedures and contracts with licensed hazardous waste disposal facilities.

  • Manifesting: For off-site transport and disposal, a hazardous waste manifest is required.[7] This is a legal document that tracks the waste from your laboratory to its final destination. Your EHS department will manage this process.

The logical flow for making these disposal decisions can be visualized as follows:

Caption: Decision workflow for hazardous chemical disposal.

Part 3: Inactivation - A Note of Caution

While chemical inactivation can sometimes be used to render a substance non-hazardous, this is a complex process that should not be undertaken without validated procedures and EHS approval.[7] For piperazine derivatives, methods exist for derivatization for analytical purposes, but these are not suitable for bulk inactivation for disposal.[8][9] Attempting to neutralize or inactivate this compound in the lab without a validated protocol could lead to uncontrolled reactions and the generation of new, potentially more hazardous byproducts. Therefore, the most trustworthy and authoritative approach is to dispose of the unaltered chemical waste through a licensed facility.

By adhering to this comprehensive guide, you are not merely disposing of a chemical; you are upholding your commitment to safety, environmental stewardship, and regulatory compliance. This builds a foundation of trust in your laboratory's operations and reinforces the integrity of your scientific endeavors.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Safety Data Sheet - N-(4-Chlorobenzhydryl)piperazine. (2011). Fisher Scientific.
  • Safety Data Sheet - 1-(3-Chlorophenyl)piperazinium chloride. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet - TCI AMERICA. (2018). Spectrum Chemical.
  • Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. (2025). Cayman Chemical.
  • Safety Data Sheet - N-(4-Chlorobenzhydryl)piperazine. (2011). [Source 10 - No specific source name, likely a distributor].
  • Safety Data Sheet - 1-(4-CHLOROBENZYL)PIPERAZINE. (n.d.). ChemicalBook.
  • Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. (2025). Fisher Scientific.
  • Inhibition of Noroviruses by Piperazine Derivatives. (n.d.). National Institutes of Health.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of N-(p-Chlorobenzhydryl)piperazine dihydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety that protects ourselves and our colleagues. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a robust, self-validating system of laboratory practice.

Hazard Profile Analysis: Understanding the "Why"

This compound, and its parent compounds, are not benign substances. A thorough understanding of their hazard profile is the foundational step in developing an appropriate safety protocol. The primary risks are associated with direct contact, inhalation of particulates, and potential long-term health effects.

The compound is classified with several key hazards that directly inform our PPE choices.[1][2] It is known to cause severe skin and eye damage, may trigger allergic skin reactions, and can lead to respiratory irritation.[1][2][3][4] Furthermore, it is harmful if swallowed and is suspected of being a reproductive toxin.[1][3][4][5]

Table 1: GHS Hazard Classification Summary

Hazard ClassificationCategoryAssociated Risk
Skin Corrosion / Irritation1CCauses severe skin burns and damage.[3][4]
Serious Eye Damage / Irritation1Causes serious eye damage.[3][4]
Skin Sensitization1May cause an allergic skin reaction.[2][3][4]
Reproductive Toxicity2Suspected of damaging fertility or the unborn child.[1][3][4]
Acute Toxicity (Oral)4Harmful if swallowed.[1][5]
Specific Target Organ Toxicity3May cause respiratory irritation.[1][2]

This profile necessitates a handling protocol that prevents any direct contact with the substance in its solid or solution form and minimizes the generation of airborne dust.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling occurs, more effective controls must be implemented.

  • Engineering Controls : These are physical changes to the workspace that isolate the hazard. For this compound, all handling of the solid powder or volatile solutions must be performed within a certified chemical fume hood.[3][5] The fume hood's consistent airflow protects the user from inhaling aerosolized particulates. The work area must also be equipped with an easily accessible eyewash station and safety shower.[3][5]

  • Administrative Controls : These are procedural controls that modify how work is done. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this chemical, and enforcing strict personal hygiene practices.[6][7] Never eat, drink, or smoke in the laboratory where this chemical is handled.[6][7]

Selecting Mission-Appropriate Personal Protective Equipment

The selection of PPE must be directly correlated to the hazards identified in Section 1. The goal is to create an impermeable barrier between the researcher and the chemical.

Table 2: PPE Requirements for Laboratory Operations

OperationMinimum Required PPERationale
Pre-Handling (Area setup, gathering glassware)Safety glasses, Lab coat, Closed-toe shoesStandard laboratory practice to protect against incidental hazards.
Weighing Solid Chemical splash goggles, Face shield, Nitrile gloves (double-gloved), Lab coat, Closed-toe shoesHighest risk for dust generation and splash. Goggles and face shield provide full facial protection.[6][8] Double-gloving minimizes contamination risk during de-gloving.
Dissolving & Solution Transfer Chemical splash goggles, Nitrile gloves, Lab coat, Closed-toe shoesProtects against splashes of the potentially corrosive and sensitizing solution.[6][9]
Post-Handling Cleanup Chemical splash goggles, Nitrile gloves, Lab coat, Closed-toe shoesPrevents exposure to residual contamination on surfaces and equipment.
Spill Response (Minor) Chemical splash goggles, Face shield, Nitrile gloves, Lab coat, Respiratory Protection (N95 minimum)Enhanced protection is required when dealing with an uncontrolled release of powder.
Eye and Face Protection

Standard safety glasses are insufficient. Due to the severe eye damage risk, chemical splash goggles that form a seal around the eyes are mandatory.[6][9] When weighing the powder or performing any task with a high splash potential, a full-face shield must be worn over the goggles for maximum protection.[6][8]

Skin Protection
  • Gloves : Nitrile gloves provide a suitable barrier for incidental contact with this compound.[10] For any operation involving direct handling, it is best practice to wear two pairs of gloves . This allows the outer, potentially contaminated glove to be removed without exposing the skin. Always inspect gloves for tears or punctures before use.[5][7] Contaminated gloves should never be worn outside the immediate work area (e.g., to touch doorknobs or keyboards).[10]

  • Body Protection : A clean, buttoned lab coat must be worn at all times.[9] This should be supplemented with an acid-resistant apron when handling larger quantities or during procedures with a significant splash risk. All skin must be covered; therefore, long pants and fully enclosed, closed-toe shoes are required.[7][11]

Respiratory Protection

When working within a properly functioning chemical fume hood, specific respiratory protection is typically not required.[3] However, if engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH-approved respirator is necessary.[9][12] A filtering facepiece respirator (such as an N95) is the minimum requirement for protection against solid particulates.

Operational Plan: From Preparation to Disposal

This section provides a step-by-step procedural guide for a common laboratory task: weighing the solid compound and preparing a solution.

Pre-Operational Safety Check
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure the work area within the hood is clean and uncluttered.[7]

  • Confirm the location of the nearest eyewash station and safety shower.[3]

  • Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the hood to minimize traffic in and out of the controlled area.

  • Prepare a designated waste container for contaminated consumables.

Donning PPE: A Deliberate Sequence
  • Put on the inner pair of nitrile gloves.

  • Don the lab coat, ensuring it is fully buttoned.

  • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don chemical splash goggles.

  • If weighing powder, don the full-face shield.

The Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal start Start: Task Analysis verify_hood Verify Fume Hood Function start->verify_hood don_ppe Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) verify_hood->don_ppe weigh Weigh Solid Compound (Add Face Shield) don_ppe->weigh dissolve Add Solvent & Dissolve weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate dispose_waste Dispose of Waste in Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE in Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling of this compound.

Doffing and Decontamination: Avoiding Cross-Contamination

The removal of PPE is a critical step to prevent exposure.

  • Remove the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Remove the face shield and goggles. Clean them according to manufacturer instructions if they are reusable.

  • Remove the lab coat, turning it inwards as you remove it to contain any surface contamination.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.[6][7]

Emergency Response and Disposal

Spill Management
  • Minor Spill (in fume hood): If a small amount of powder is spilled inside the hood, gently cover it with an absorbent material. Wipe the area clean, starting from the outside and working inwards. Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Major Spill (outside fume hood): Evacuate the area immediately.[12] Alert your supervisor and the institutional safety office. Only personnel trained and equipped for hazardous spill response should perform the cleanup.[8][12]

Exposure Response
  • Skin Contact : Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[3][4] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal

All waste, including contaminated PPE, weigh paper, and excess chemical, is considered hazardous waste.[5] It must be collected in a clearly labeled, sealed container.[2] Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[2][13] Do not pour any waste down the drain.[2][5]

References

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 1-(3-Chlorophenyl)piperazinium chloride Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2004). PIPERAZINE DIHYDROCHLORIDE Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Chlorobenzhydryl Piperazine. Retrieved from [Link]

  • The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.